CEFPODOXIME
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17N5O6S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8+/t9-,13-/m1/s1 |
InChI Key |
WYUSVOMTXWRGEK-LMCFTXQDSA-N |
SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Isomeric SMILES |
COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
cefpodoxime R 3746 R 3763 R-3746 R-3763 RU 51746 RU-51746 U 76253A U-76,253A |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Cefpodoxime: A Technical Guide to Its Action on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpodoxime, a third-generation oral cephalosporin, serves as a critical tool in the management of a wide array of bacterial infections. Its efficacy is rooted in its highly specific mechanism of action: the targeted disruption of bacterial cell wall synthesis. This technical guide provides an in-depth exploration of the molecular interactions and downstream cellular consequences of this compound's activity. It details the inhibition of essential penicillin-binding proteins (PBPs), presents quantitative data on its antibacterial potency, outlines the experimental protocols used to derive this data, and illustrates the key pathways and processes through diagrams. This document is intended to be a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and antibiotic drug development.
Introduction: The Role of the Bacterial Cell Wall
The bacterial cell wall is a vital extracellular structure, essential for maintaining cellular integrity, shape, and resisting osmotic lysis.[1] In most bacteria, the primary structural component of the cell wall is peptidoglycan (PG), a heteropolymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide bridges.[2][3] The synthesis of this complex, mesh-like structure is a multi-step enzymatic process, offering a prime target for antimicrobial agents due to its absence in eukaryotic cells.[3]
This compound proxetil, the orally administered prodrug, is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active metabolite, this compound.[4][5] As a member of the β-lactam class of antibiotics, this compound's bactericidal action is a direct result of its interference with the final stages of peptidoglycan synthesis.[5][6]
Mechanism of Action: Inhibition of Transpeptidation
The core mechanism of this compound involves its covalent binding to penicillin-binding proteins (PBPs).[4][7] PBPs are a group of bacterial enzymes, primarily transpeptidases, that catalyze the final cross-linking step of peptidoglycan synthesis.[4][5] This cross-linking, which forms peptide bonds between adjacent glycan chains, is what confers mechanical strength and rigidity to the cell wall.[3]
By mimicking the D-Ala-D-Ala moiety of the natural PBP substrate, the β-lactam ring of this compound forms a stable, long-lived acyl-enzyme complex with the PBP's active site serine residue.[5] This effectively inactivates the enzyme, halting the transpeptidation process. The continued action of autolytic enzymes (hydrolases) in the absence of new cell wall synthesis leads to a progressive weakening of the peptidoglycan mesh, loss of structural integrity, and ultimately, cell lysis and death.[4][7]
Figure 1. this compound inhibits the final transpeptidation step of peptidoglycan synthesis.
Quantitative Data: In Vitro Activity of this compound
The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. This compound exhibits potent activity against a wide range of respiratory and urinary tract pathogens.
PBP Binding Affinity
The binding affinity of this compound for specific PBPs determines its efficacy against different bacteria. This is often measured as the concentration required to inhibit 50% of the binding of a labeled penicillin (IC50). A lower IC50 value indicates a higher binding affinity. This compound shows a particular affinity for PBP3 in Escherichia coli.[8]
| Organism | PBP Target | IC50 (mg/L) |
| Escherichia coli K12 | PBP3 | 1 |
Table 1: IC50 of this compound for PBP3 in E. coli K12.[8]
Qualitative studies have also demonstrated that the active form of this compound has a strong binding affinity for PBP2 of S. aureus and PBPs 1a, 1bs, 2, and 3 of E. coli.[9]
Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of this compound against common bacterial pathogens. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |
| Streptococcus pneumoniae (Penicillin-S) | - | - | ≤0.015 - 0.06 |
| Streptococcus pneumoniae (Penicillin-R) | - | - | 4.0 |
| Streptococcus pyogenes | - | - | ≤0.015 - 0.06 |
| Haemophilus influenzae (β-lactamase-) | - | - | 0.12 |
| Haemophilus influenzae (β-lactamase+) | - | - | 0.25 |
| Moraxella catarrhalis | - | - | ≤1.0 |
| Staphylococcus aureus | - | - | 2.0 - 4.0 |
Table 2: this compound MICs for Common Respiratory Pathogens.[8][10][11]
| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli (β-lactamase-) | - | - | ≤1.0 |
| Klebsiella spp. | - | - | ≤1.0 |
| Proteus mirabilis | - | - | ≤1.0 |
| Serratia spp. | - | - | ≤1.0 |
Table 3: this compound MICs for Enterobacteriaceae.[8][11]
Mechanisms of Resistance
Bacterial resistance to this compound can emerge through several mechanisms, primarily:
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the drug. While this compound is stable against common plasmid-mediated β-lactamases like TEM-1 and SHV-1, it can be hydrolyzed by certain extended-spectrum β-lactamases (ESBLs) and chromosomal AmpC enzymes.[8]
-
Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of this compound, rendering it less effective.
-
Reduced Permeability: In Gram-negative bacteria, changes in the outer membrane, such as the loss or modification of porin channels (e.g., OmpC, OmpF), can restrict this compound's access to the periplasmic space where the PBPs are located.
Figure 2. Logical relationships in this compound action and bacterial resistance.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using standardized dilution methods as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13]
Broth Microdilution Method:
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of this compound are prepared in sterile 96-well microtiter plates using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14][15]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a pure culture grown overnight. The turbidity is adjusted to match a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[3]
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. Control wells (growth control without antibiotic, sterility control without bacteria) are included. The plate is incubated at 35°C for 18-24 hours.[3][14]
-
Reading Results: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth (turbidity) in the well.[15]
PBP Binding Affinity Assay (Competition Assay)
This assay quantifies the affinity of this compound for PBPs by measuring its ability to compete with a labeled β-lactam (e.g., fluorescently-tagged Bocillin-FL or ³H-penicillin) for PBP binding sites.[16][17]
Protocol Outline:
-
Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, and lysed (e.g., via French press). The cell membrane fraction, containing the PBPs, is isolated by ultracentrifugation.[17]
-
Competition Reaction: Aliquots of the membrane preparation are incubated with various concentrations of unlabeled this compound for a set period.
-
Labeling: A fixed, non-saturating concentration of a labeled penicillin (e.g., Bocillin-FL) is added to the mixture and incubated to label any PBPs not bound by this compound.[16]
-
Termination and Separation: The reaction is stopped, and the membrane proteins are solubilized and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Detection and Quantification: The labeled PBPs are visualized (e.g., by fluorescence scanning for Bocillin-FL or autoradiography for ³H-penicillin). The intensity of the bands corresponding to each PBP is quantified.
-
Data Analysis: The percentage of inhibition of labeled penicillin binding is plotted against the concentration of this compound. The IC50 value is determined from this curve, representing the concentration of this compound required to inhibit 50% of the labeling.[18][19]
Figure 3. Experimental workflow for a PBP competition binding assay.
Conclusion
This compound's mechanism of action is a well-defined process centered on the irreversible inhibition of penicillin-binding proteins, leading to the cessation of peptidoglycan cross-linking and subsequent bacterial death. Its potent in vitro activity against key Gram-positive and Gram-negative pathogens underscores its clinical utility. A thorough understanding of its molecular interactions, quantitative potency, and the experimental methods used for its characterization is paramount for its effective clinical application and for the development of future antimicrobial strategies to combat emerging resistance.
References
- 1. himedialabs.com [himedialabs.com]
- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound in comparison with other oral beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Proxetil? [synapse.patsnap.com]
- 6. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The in-vitro activity of this compound: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound proxetil, its in vitro antibacterial activity, affinity to bacterial penicillin-binding proteins, and synergy of bactericidal activity with serum complement and mouse-cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro activity of this compound against pathogens responsible for community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: comparative antibacterial activity, influence of growth conditions, and bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 16. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Cefpodoxime proxetil chemical structure and stability
An In-depth Technical Guide on the Chemical Structure and Stability of Cefpodoxime Proxetil
Introduction
This compound proxetil is an orally administered, third-generation cephalosporin antibiotic.[1] It is a prodrug that is de-esterified in the body to its active metabolite, this compound, which exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria.[2][3] this compound proxetil is utilized in the treatment of infections such as acute otitis media, pharyngitis, sinusitis, and urinary tract infections.[1][4] This technical guide provides a detailed overview of its chemical structure and stability profile under various stress conditions, presenting key data for researchers, scientists, and drug development professionals.
Chemical Structure
This compound proxetil is a semi-synthetic beta-lactam antibiotic.[5] As a prodrug, its structure is designed to improve oral bioavailability; it is absorbed from the gastrointestinal tract and then hydrolyzed by esterases to release the active this compound moiety.[6][7]
-
IUPAC Name: 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[8][9]
The core of the molecule is a cephem nucleus, which is characteristic of cephalosporin antibiotics. This is attached to an aminothiazolyl side chain, which enhances its antibacterial spectrum, and a proxetil ester group, which increases its lipophilicity for better absorption.
Stability Profile
The stability of this compound proxetil is a critical factor in its formulation, storage, and therapeutic efficacy. Forced degradation studies are essential to identify potential degradation products and establish the inherent stability of the molecule. This compound proxetil has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[13][14]
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[15] Studies have shown that this compound proxetil degrades significantly under hydrolytic (acidic and alkaline), oxidative, and thermal stress.
Below is a summary of quantitative data from various stress degradation studies.
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 5 M HCl | 80°C | 90 min | Not specified, but degradation observed | [1] |
| 1 N HCl | Reflux | Not specified | Significant degradation | [14] | |
| Alkaline Hydrolysis | 0.01 M / 0.1 M NaOH | Not specified | Not specified | Degradation observed | [1] |
| 0.1 N NaOH | Reflux | Not specified | Significant degradation | [14] | |
| Oxidative Degradation | 3% H₂O₂ | 80°C | 90 min | Not specified, but degradation observed | [1] |
| 30% H₂O₂ | Not specified | Not specified | Significant degradation | [14] | |
| Thermal Degradation | Dry Heat | 60°C | 2 hours | Not specified, but degradation observed | [16][17] |
| Wet Heat | Reflux | Not specified | Significant degradation | [14] | |
| Photodegradation | UV Light | Ambient | 12 hours | Degradation observed | [17] |
| Visible Light & UV | Photostability Chamber | 24 hours | Degradation observed | [1] |
Degradation Kinetics
Kinetic studies of the degradation of this compound proxetil under acidic and oxidative conditions have been performed by monitoring the drug concentration over time at various temperatures.[18] This allows for the calculation of important stability parameters.
| Kinetic Parameter | Acidic Degradation (5 M HCl) | Oxidative Degradation (3% H₂O₂) | Reference |
| Order of Reaction | Apparent pseudo-first-order | Apparent pseudo-first-order | [18] |
| Activation Energy (Ea) | Calculated via Arrhenius plot | Calculated via Arrhenius plot | [18] |
| Half-life (t½) | Calculated | Calculated | [18] |
Experimental Protocols
Detailed methodologies are crucial for replicating stability studies and for the development of validated analytical methods. The following sections describe typical protocols for forced degradation and the subsequent analysis of this compound proxetil.
Forced Degradation Protocol
This protocol outlines the conditions for inducing the degradation of this compound proxetil.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound proxetil in methanol to prepare a stock solution (e.g., 1 mg/mL).[1][15]
-
Acid-Induced Degradation:
-
Take a 10 mL aliquot of the methanolic stock solution.
-
Add 10 mL of 5 M HCl.
-
Reflux the mixture at 80°C for 90 minutes in the dark to prevent any photolytic effects.[1]
-
Cool the solution to room temperature and neutralize it with an appropriate amount of NaOH.
-
Dilute the final solution with water to a suitable concentration for analysis.[1]
-
-
Base-Induced Degradation:
-
Take a 10 mL aliquot of the stock solution.
-
Add 10 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for a specified period, monitoring the degradation.
-
Neutralize the solution with HCl and dilute to a suitable concentration.[1]
-
-
Oxidative Degradation:
-
Take a 10 mL aliquot of the stock solution.
-
Add 10 mL of 3% H₂O₂.
-
Reflux the mixture at 80°C for 90 minutes in the dark.[1]
-
Cool the solution and dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of solid this compound proxetil powder on a glass dish.
-
Place the dish in an oven maintained at 60°C for 2 hours.[17]
-
After exposure, dissolve the powder in a suitable solvent and dilute for analysis.
-
-
Photodegradation:
-
Place the solid drug powder or a solution of the drug in a photostability chamber.
-
Expose the sample to a combination of visible (e.g., 5382 LUX) and UV light (e.g., 144 μW cm⁻²) for 24 hours.[1]
-
Prepare the sample for analysis by dissolving and diluting as necessary.
-
Stability-Indicating HPLC Method
A validated, stability-indicating high-performance liquid chromatography (HPLC) method is required to separate and quantify this compound proxetil from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 μm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and 50 mM ammonium acetate (pH 6.0, adjusted with o-phosphoric acid) in a 45:55 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.[15]
-
Analysis: The method should be able to resolve the peak of intact this compound proxetil from the peaks of all degradation products, with a resolution factor greater than 1.7.[1]
Visualizations
The following diagrams illustrate the logical workflows related to the stability testing of this compound proxetil.
Caption: Workflow for forced degradation studies of this compound proxetil.
Caption: Logical flow of a stability-indicating HPLC method.
References
- 1. akjournals.com [akjournals.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound Proxetil? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A review of the pharmacokinetics of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pschemicals.com [pschemicals.com]
- 9. This compound Proxetil | C21H27N5O9S2 | CID 6526396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound proxetil | 87239-81-4 [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. anti-Cefpodoxime proxetil | C21H27N5O9S2 | CID 6321414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Validated stability-indicating high-performance thin-layer chromatographic method for estimation of this compound proxetil in bulk and in pharmaceutical formulation according to International conference on harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. lupinepublishers.com [lupinepublishers.com]
- 17. lupinepublishers.com [lupinepublishers.com]
- 18. akjournals.com [akjournals.com]
Cefpodoxime's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime is a third-generation oral cephalosporin antibiotic.[1] As a prodrug, this compound proxetil is hydrolyzed by nonspecific esterases in the intestinal lumen to its active metabolite, this compound.[2][3] This guide provides a detailed overview of the antibacterial spectrum of this compound against clinically relevant gram-positive bacteria, its mechanism of action, and the standardized methodologies used for its evaluation.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary target of this compound is the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[4][6] By binding to and inactivating these proteins, this compound disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[4][7] this compound has shown stability in the presence of a variety of β-lactamases produced by both gram-positive and gram-negative bacteria.[2]
Mechanism of action of this compound against gram-positive bacteria.
In Vitro Antibacterial Spectrum
This compound demonstrates potent activity against a range of gram-positive aerobes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against key gram-positive pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Gram-Positive Bacteria | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Staphylococcus aureus (methicillin-susceptible) | 4 | >2 | ≤0.004 - 2 |
| Coagulase-negative staphylococci | >2 | - | - |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.05 | - | - |
| Streptococcus pyogenes (Group A Streptococci) | - | - | 0.008 - 0.015 |
| Streptococcus agalactiae (Group B Streptococci) | - | - | - |
| Streptococci of serogroups C and G | - | - | - |
| Peptostreptococcus magnus | - | - | - |
Note: MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple sources.[8][9][10][11]
This compound is particularly active against Streptococcus pneumoniae and Streptococcus pyogenes.[10][12] Its activity against Staphylococcus aureus is comparable to other oral cephalosporins like cefuroxime.[8] However, it is important to note that methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci are resistant to this compound.[2][11]
Experimental Protocols
The determination of this compound's antibacterial spectrum relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[13][14][15][16]
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is typically determined using broth microdilution or agar dilution methods.
Broth Microdilution Method:
-
Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of a microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Agar Dilution Method:
-
Preparation of Agar Plates: this compound is incorporated into Mueller-Hinton agar at various concentrations.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared.
-
Inoculation: A defined volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: Plates are incubated under the same conditions as the broth microdilution method.
-
Interpretation: The MIC is the lowest concentration of this compound that prevents the growth of a single colony or a faint haze.
Resistance Mechanisms
Resistance to this compound in gram-positive bacteria can emerge through several mechanisms:
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of this compound, leading to decreased susceptibility.[17][18][19]
-
Production of β-Lactamases: Although this compound is stable against many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) can lead to resistance.[20][21]
-
Reduced Drug Permeability: Changes in the bacterial cell wall can limit the penetration of this compound to its target PBPs.[17]
-
Efflux Pumps: The active transport of this compound out of the bacterial cell by efflux pumps can also contribute to resistance.[17]
Conclusion
This compound remains a valuable oral antibiotic for the treatment of infections caused by susceptible gram-positive bacteria, particularly streptococcal species. Its mechanism of action, centered on the inhibition of cell wall synthesis, provides a potent bactericidal effect. However, the emergence of resistance, primarily through alterations in PBPs, underscores the importance of ongoing surveillance and prudent use of this antimicrobial agent. Standardized susceptibility testing methodologies are crucial for guiding appropriate clinical use and monitoring resistance trends.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 3. This compound proxetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Proxetil? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. nbinno.com [nbinno.com]
- 7. What is this compound Proxetil used for? [synapse.patsnap.com]
- 8. Microbiological evaluation of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: comparative antibacterial activity, influence of growth conditions, and bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound proxetil, its in vitro antibacterial activity, affinity to bacterial penicillin-binding proteins, and synergy of bactericidal activity with serum complement and mouse-cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of this compound in comparison with other oral beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. szu.gov.cz [szu.gov.cz]
- 14. researchgate.net [researchgate.net]
- 15. EUCAST: EUCAST - Home [eucast.org]
- 16. iacld.com [iacld.com]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of antibiotic resistance mechanisms in gram-positive bacteria : Middlesex University Research Repository [repository.mdx.ac.uk]
- 19. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria [ouci.dntb.gov.ua]
- 20. Mechanisms of Decreased Susceptibility to this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of decreased susceptibility to this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefpodoxime's In Vitro Activity Against Gram-Negative Respiratory Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefpodoxime, an oral third-generation cephalosporin, remains a critical agent in the management of community-acquired respiratory tract infections. This document provides a comprehensive technical overview of the in vitro activity of this compound against key gram-negative respiratory pathogens: Haemophilus influenzae, Moraxella catarralis, and Klebsiella pneumoniae. It delves into the mechanistic underpinnings of its antibacterial action, prevalent resistance pathways, and standardized methodologies for susceptibility testing. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of the subject matter.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] As a beta-lactam antibiotic, its primary targets are the penicillin-binding proteins (PBPs) located in the bacterial cell wall. By binding to these essential enzymes, this compound disrupts the final transpeptidation step of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the cell wall. This inhibition leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death. This compound has demonstrated stability in the presence of many common beta-lactamase enzymes.
References
In Vitro Activity of Cefpodoxime Against Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of cefpodoxime, a third-generation oral cephalosporin, against a broad spectrum of clinical bacterial isolates. This document synthesizes key quantitative data, details common experimental protocols for susceptibility testing, and visualizes the drug's mechanism of action and experimental workflows.
Introduction
This compound proxetil is an orally administered prodrug that is de-esterified in vivo to its active metabolite, this compound.[1][2] this compound exhibits potent bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[2][3] It is stable in the presence of many beta-lactamase enzymes, which contributes to its effectiveness against a wide range of Gram-positive and Gram-negative bacteria.[2][3] This guide focuses on the in vitro susceptibility data, which is crucial for understanding its spectrum of activity and potential clinical applications.
Quantitative Susceptibility Data
The in vitro activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for this compound against various clinical isolates, as reported in several studies.
Table 1: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 98 | - | ≤ 1[1][4] |
| Klebsiella pneumoniae | - | - | ≤ 1[1] |
| Proteus mirabilis | - | - | 1.0[5] |
| Haemophilus influenzae | - | - | 0.12[6] |
| Moraxella catarrhalis | - | - | 1[6] |
| Neisseria gonorrhoeae | - | - | - |
| Citrobacter spp. | - | - | 2.0[5] |
| Enterobacter spp. | - | - | 16-64[5] |
| Serratia marcescens | - | 2 | -[6] |
| Morganella morganii | - | - | 16-64[5] |
| Providencia rettgeri | - | 0.015 | -[6] |
| Pseudomonas aeruginosa | - | Inactive | Inactive[1][6] |
| Acinetobacter spp. | - | Inactive | Inactive[1] |
Note: MIC values can vary between studies due to differences in methodology and geographical location of isolates.
Table 2: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 84 | 2[1] | 4[1][7] |
| Staphylococcus aureus (Methicillin-resistant) | - | Inactive | Inactive[1] |
| Coagulase-negative staphylococci | - | >2[8] | 8[5] |
| Streptococcus pneumoniae | - | - | 0.12[6] |
| Streptococcus pyogenes (Group A) | - | - | 0.015[5] |
| Streptococcus agalactiae (Group B) | - | - | 0.5[5] |
| Enterococcus spp. | - | Inactive | Inactive[1][6] |
Note: MIC values can vary between studies due to differences in methodology and geographical location of isolates.
Experimental Protocols
The determination of in vitro susceptibility of clinical isolates to this compound is primarily conducted using standardized methods such as broth microdilution and agar dilution. These methods are crucial for establishing the MIC values presented in the tables above.
Agar Dilution Method
The agar dilution method is a reference standard for susceptibility testing.[1]
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of this compound.
-
Inoculum Preparation: Bacterial isolates are cultured overnight and then diluted to a standardized concentration (e.g., 10^4 colony-forming units per spot).[9]
-
Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the antibiotic-containing agar plates.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.[1][9]
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]
Broth Microdilution Method
The broth microdilution method is another widely used technique for determining MICs.
-
Preparation of Microtiter Plates: Microtiter plates with 96 wells are prepared, with each well containing a specific concentration of this compound in a liquid growth medium.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity or a color change if a growth indicator is used.
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][10] The disruption of this process leads to a weakened cell wall and subsequent cell lysis.[2]
Caption: this compound's mechanism of action.
Experimental Workflow: In Vitro Susceptibility Testing
The following diagram illustrates a typical workflow for determining the in vitro susceptibility of clinical isolates to this compound using the agar dilution method.
Caption: Agar dilution susceptibility testing workflow.
Conclusion
This compound demonstrates significant in vitro activity against a wide range of common Gram-positive and Gram-negative pathogens, with the notable exceptions of Pseudomonas aeruginosa, Acinetobacter spp., and Enterococcus spp.[1][6] Its efficacy against beta-lactamase producing strains of Haemophilus influenzae and Moraxella catarrhalis, as well as its activity against key respiratory pathogens like Streptococcus pneumoniae, underscores its potential utility in treating community-acquired infections.[6][7] The data presented in this guide, derived from standardized susceptibility testing protocols, provides a foundational understanding for researchers and clinicians in the evaluation of this compound's antibacterial spectrum. Continuous surveillance of in vitro susceptibility is essential to monitor for the emergence of resistance and to ensure the ongoing efficacy of this important oral cephalosporin.
References
- 1. karger.com [karger.com]
- 2. What is the mechanism of this compound Proxetil? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro activity of this compound compared with other oral cephalosporins tested against 5556 recent clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in-vitro activity of this compound: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbiological evaluation of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. nbinno.com [nbinno.com]
Pharmacokinetics and Pharmacodynamics of Cefpodoxime in Animal Models: A Technical Guide
Introduction
Cefpodoxime is a third-generation, broad-spectrum cephalosporin antibiotic utilized in veterinary medicine, particularly for treating bacterial infections in canines.[1][2][3] It is administered orally as a prodrug, this compound proxetil, which is de-esterified in the gastrointestinal tract to its active metabolite, this compound, enhancing its oral bioavailability.[4][5][6] This mechanism allows for effective systemic absorption and distribution to target tissues. This compound is particularly effective against a range of Gram-positive and Gram-negative bacteria, making it a common choice for skin infections (wounds and abscesses) in dogs caused by susceptible strains of Staphylococcus pseudintermedius, Staphylococcus aureus, Streptococcus canis, Escherichia coli, Pasteurella multocida, and Proteus mirabilis.[4][7]
This technical guide provides an in-depth summary of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in key animal models. It is designed for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of the drug's behavior and efficacy.
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][5] This interference leads to a defective cell wall, causing the bacterial cell to lyse and die. As a third-generation cephalosporin, this compound demonstrates stability against many common plasmid-mediated beta-lactamases, which are enzymes produced by some bacteria to inactivate β-lactam antibiotics.[5]
Caption: Mechanism of this compound's bactericidal action.
Pharmacokinetics in Animal Models
The pharmacokinetics of this compound have been primarily studied in canine and rodent models. The prodrug, this compound proxetil, is designed for improved lipophilicity and stability in the acidic gastric environment, ensuring its delivery to the small intestine for absorption.[6]
Canine Model (Dog)
Dogs, particularly Beagles, are the most extensively studied animal model for this compound pharmacokinetics, as the drug is FDA-approved for use in this species.[1][8] Studies consistently show that after oral administration, this compound proxetil is well-absorbed and converted to active this compound, reaching peak plasma concentrations that are effective against common pathogens.[9][10] The primary route of elimination is via the urine.[4][9]
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Dose (mg/kg) | Route | Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | t½ (hr) | Bioavailability (%) | Reference |
| 5 | Oral | Prodrug | 13.66 ± 6.30 | - | 82.94 ± 30.17 | 3.01 ± 0.49 | - | [9] |
| 10 | Oral | Prodrug | 27.14 ± 4.56 | - | 107.71 ± 30.79 | 4.72 ± 1.46 | - | [9] |
| 10 | Oral | Tablet | 17.8 ± 11.4 | - | 156 ± 76.1 | ~5-6 | ~35-36 | [4][10] |
| 10 | Oral | Suspension | 20.1 ± 6.20 | - | 162 ± 48.6 | ~5-6 | ~35-36 | [10] |
| 9.6 | Oral | Prodrug | 33.0 ± 6.9 | - | 282.8 ± 44.0 | 5.7 ± 0.9 | - | [11][12][13] |
| 10 | IV | Sodium Salt | 91 ± 17.7 | 0.5 | 454 ± 83.1 | 4.67 ± 0.68 | 100 (Reference) | [10] |
-
Distribution: this compound distributes effectively into tissues, including the interstitial fluid (ISF) of the skin, which is the target site for treating pyoderma.[9][11] The concentration of the unbound, active drug in the ISF is critical for its efficacy.[12] Plasma protein binding for this compound in dogs is high, reported at approximately 82.6%.[11]
-
Elimination: The apparent elimination half-life after oral administration is approximately 5-6 hours.[4] Unchanged this compound is primarily excreted in the urine, leading to high concentrations that suggest its utility for urinary tract infections.[9]
Rodent Model (Rat)
Studies in rats provide valuable data on tissue distribution and the effects of the drug on various physiological parameters.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Route | Cmax | Tmax (hr) | Key Findings | Reference |
| 20 | Oral | - | 4 | Absorption was observed at 2 hours and persisted in blood for up to 24 hours. | [14][15][16] |
| 20 | Oral | - | - | Elimination half-life was highest in the lung, followed by heart, liver, kidney, and spleen, suggesting a high affinity for tissues. | [14][15][16] |
Pharmacodynamics and PK/PD Integration
The efficacy of a β-lactam antibiotic like this compound is best predicted by the time its concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen.
In Vitro Susceptibility
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This compound has demonstrated potent activity against many veterinary pathogens.
Table 3: this compound MIC Values for Select Canine Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus pseudintermedius | - | 0.5 | [13] |
| Escherichia coli | 0.5 | 32 | [5][7] |
| Staphylococcus aureus | - | 4 | [17] |
PK/PD Indices
For time-dependent antibiotics like this compound, the most critical PK/PD index for predicting bacteriological success is the percentage of the dosing interval that the free (unbound) drug concentration remains above the MIC (fT > MIC).
Studies in dogs have shown that a 10 mg/kg oral dose yields therapeutic outcomes for skin infections caused by bacteria with an MIC50 up to 0.5 µg/mL.[6][9] This is because the free drug concentrations in the subcutaneous fluid exceed this MIC for a sufficient duration of the dosing interval.[9] For bacteria with higher MICs, more frequent dosing or higher doses may be necessary.[6][9]
Caption: Relationship between PK, PD, and therapeutic outcome.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable PK/PD data.
Typical Canine Pharmacokinetic Study Protocol
This protocol outlines a common experimental design for assessing this compound's pharmacokinetics in dogs.[9][10][11][12]
-
Animal Selection: Healthy adult Beagle dogs are commonly used.[9] Animals are fasted overnight prior to drug administration.[4][12]
-
Study Design: A crossover study design is often employed, where each dog receives different treatments (e.g., different doses or formulations) with a washout period (e.g., 1 week) in between to eliminate the drug from the system.[9][11]
-
Drug Administration: this compound proxetil tablets or suspension are administered orally at a specified dose (e.g., 5 or 10 mg/kg).[4][9]
-
Sample Collection:
-
Blood: Serial blood samples are collected from a vein (e.g., jugular) at predetermined time points (e.g., 0, 0.33, 1, 2, 4, 8, 12, 24 hours) post-dosing.[9][11] Plasma is separated by centrifugation.
-
Interstitial Fluid (ISF): Microdialysis or ultrafiltration techniques are used to collect ISF from the subcutaneous tissue to measure unbound drug concentrations at the target site.[9][11][12]
-
-
Sample Analysis: Plasma and ISF samples are analyzed to determine this compound concentrations using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UPLC-MS/MS.[5][9]
-
Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.
Caption: Experimental workflow for a canine pharmacokinetic study.
Typical Rodent Tissue Distribution Study Protocol
This protocol describes a study to determine how this compound distributes into various tissues in a rat model.[14][15][16][18]
-
Animal Selection: Wistar rats of a specific age (e.g., 3 months) and weight range are used.[16]
-
Drug Administration: A single oral dose of this compound proxetil (e.g., 20 mg/kg) is administered.[16][18]
-
Sample Collection:
-
Sample Analysis: Drug concentrations in the plasma and homogenized tissue samples are determined.
-
Data Analysis: The concentration data are used to assess the extent and rate of drug distribution into different tissues and to calculate tissue-specific elimination half-lives.[14][15]
Conclusion
The pharmacokinetic and pharmacodynamic profiles of this compound have been well-characterized in canine and rodent models. In dogs, the oral prodrug this compound proxetil provides systemic exposure sufficient to treat common skin infections, with its efficacy being primarily driven by the duration that free drug concentrations exceed the pathogen's MIC. Studies in rats confirm the drug's extensive distribution into various tissues. The integration of PK and PD data is crucial for establishing rational, species-specific dosing regimens that maximize therapeutic success while minimizing the potential for the development of antimicrobial resistance. This guide summarizes the foundational data and methodologies that underpin the effective clinical use of this compound in veterinary medicine.
References
- 1. This compound for Dogs | PetMD [petmd.com]
- 2. This compound | VCA Animal Hospitals [vcahospitals.com]
- 3. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. drugs.com [drugs.com]
- 5. Frontiers | Bioequivalence of two tablet formulations of this compound proxetil in beagle dogs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. seattle.gov [seattle.gov]
- 9. Pharmacokinetics of this compound in plasma and subcutaneous fluid following oral administration of this compound proxetil in male beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The comparative plasma pharmacokinetics of intravenous this compound sodium and oral this compound proxetil in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, protein binding, and tissue distribution of orally administered this compound proxetil and cephalexin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Pharmacokinetics of this compound proxetil with special reference to biochemical parameters, tissue residue, and spermatozoa motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jcrsci.org [jcrsci.org]
- 17. Microbiological evaluation of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of this compound proxetil with special reference to biochemical parameters, tissue residue, and spermatozoa motility in rats. | Semantic Scholar [semanticscholar.org]
The Prodrug Conversion of Cefpodoxime Proxetil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpodoxime proxetil is an orally administered third-generation cephalosporin antibiotic that requires in vivo conversion to its active metabolite, this compound, to exert its antibacterial effects. This technical guide provides a comprehensive overview of the enzymatic and physiological processes governing this critical prodrug conversion. It delves into the location and mechanism of hydrolysis, the enzymes involved, and the factors influencing the rate and extent of this transformation. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the fields of pharmacology, drug metabolism, and pharmaceutical development.
Introduction
This compound proxetil is a valuable therapeutic agent used to treat a variety of bacterial infections. As a prodrug, its clinical efficacy is contingent upon its efficient conversion to the active moiety, this compound, within the body. This conversion is primarily an enzymatic process that occurs in the gastrointestinal tract. Understanding the nuances of this bioactivation is crucial for optimizing drug delivery, enhancing bioavailability, and ensuring predictable therapeutic outcomes. This guide will explore the core aspects of this compound proxetil's conversion, providing a technical framework for further research and development.
Mechanism and Location of Conversion
This compound proxetil is absorbed from the gastrointestinal tract and subsequently de-esterified to its active form, this compound[1][2]. This hydrolysis primarily takes place in the intestinal mucosa[2][3]. The conversion process is rapid, with peak plasma concentrations of the active this compound being reached between 1.9 and 3.1 hours after oral administration[3].
The absolute bioavailability of this compound from this compound proxetil tablets is approximately 50%[3]. This incomplete bioavailability is thought to be due, in part, to pre-absorptive hydrolysis in the intestinal lumen and potential efflux of the converted drug back into the lumen[4].
Enzymatic Hydrolysis
The conversion of this compound proxetil to this compound is catalyzed by esterases. Studies have indicated the involvement of non-specific esterases within the intestinal wall[4]. Furthermore, evidence suggests that luminal cholinesterases play a role in the pre-absorptive hydrolysis of the prodrug. This is supported by in vitro studies where the hydrolysis of this compound proxetil was inhibited by cholinesterase inhibitors such as eserine and phenylmethylsulfonyl fluoride (PMSF)[5].
While the specific human carboxylesterase (hCE) isoforms have not been definitively identified for this compound proxetil, it is known that hCE1 is predominantly expressed in the liver, whereas hCE2 is highly expressed in the intestine[1][6]. Given the primary site of conversion, it is plausible that hCE2 is a key enzyme in the intestinal metabolism of this compound proxetil.
This compound proxetil is a racemic mixture of R- and S-isomers. Research has shown that the R-isomer is more susceptible to enzymatic metabolism compared to the S-isomer[7][8]. This stereoselectivity in metabolism could have implications for the overall pharmacokinetic and pharmacodynamic profile of the drug.
Factors Influencing Conversion and Absorption
Several physiological and external factors can influence the conversion and subsequent absorption of this compound proxetil.
-
Gastric pH: The dissolution of this compound proxetil is pH-dependent[9]. Lower gastric pH has been shown to enhance absorption[10]. Conversely, co-administration with antacids or H2-receptor antagonists, which increase gastric pH, leads to reduced absorption[3].
-
Food: The presence of food generally enhances the absorption of this compound proxetil[3][10]. Studies have shown that a high-fat meal can increase the extent of drug absorption[11]. However, certain food components, such as amino acids, trace elements, and vitamins, have been shown to inhibit the hydrolysis of this compound proxetil in vitro, suggesting a complex interaction between diet and the drug's bioactivation[5].
Signaling and Experimental Workflow Diagrams
To visually represent the processes involved in this compound proxetil conversion, the following diagrams have been generated using Graphviz (DOT language).
Quantitative Data
The following tables summarize key quantitative data related to the pharmacokinetics and factors influencing the absorption of this compound proxetil.
Table 1: Pharmacokinetic Parameters of this compound after Oral Administration of this compound Proxetil
| Parameter | Value | Reference |
| Absolute Bioavailability | ~50% | [3] |
| Time to Peak Plasma Concentration (Tmax) | 1.9 - 3.1 hours | [3] |
| Half-life (t1/2) | 1.9 - 2.8 hours | [3] |
| Protein Binding | 18 - 23% | [3] |
Table 2: Influence of Gastric pH on this compound Proxetil Absorption
| Condition | Effect on Absorption | Reference |
| Low Gastric pH | Enhanced | [10] |
| Co-administration with Antacids | Reduced | [3] |
| Co-administration with H2-receptor Antagonists | Reduced | [3] |
Table 3: Effect of Food on this compound Proxetil Absorption
| Condition | Effect on Absorption | Reference |
| Administration with Food | Enhanced | [3] |
| High-Fat Meal | Increased | [11] |
Experimental Protocols
In Vitro Hydrolysis Assay in Human Duodenal Washings
This protocol is adapted from the methodology described in the study of this compound-proxetil hydrolysis in human duodenal washings[5].
-
Collection of Duodenal Washings: Collect duodenal fluid from healthy human volunteers.
-
Preparation of Reaction Mixture: In a test tube, combine the duodenal washing with a solution of this compound proxetil.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.
-
Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals.
-
Reaction Termination: Stop the enzymatic reaction by adding a suitable quenching agent, such as a strong acid or an organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and other cellular debris.
-
Analysis: Analyze the supernatant for the concentrations of this compound proxetil and its active metabolite, this compound, using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Inhibitor Studies: To identify the class of enzymes involved, repeat the assay in the presence of specific enzyme inhibitors (e.g., eserine and PMSF for cholinesterases).
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
The following is a general protocol for an SPIP study, which can be adapted for this compound proxetil based on established methodologies[12].
-
Animal Preparation: Fast male Sprague-Dawley rats overnight with free access to water. Anesthetize the rats with an appropriate anesthetic agent.
-
Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Isolate a specific segment of the intestine (e.g., jejunum) of a defined length. Cannulate the proximal and distal ends of the isolated segment with flexible tubing.
-
Perfusion: Perfuse the isolated intestinal segment with a pre-warmed (37°C) perfusion buffer (e.g., Krebs-Ringer buffer) at a constant flow rate using a peristaltic pump.
-
Drug Administration: After a stabilization period with the blank perfusion buffer, switch to a perfusion solution containing a known concentration of this compound proxetil.
-
Sample Collection: Collect the perfusate from the distal cannula at regular intervals.
-
Analysis: Determine the concentrations of this compound proxetil and this compound in the collected perfusate samples using a validated HPLC method.
-
Data Calculation: Calculate the intestinal permeability and absorption rate of this compound proxetil.
Conclusion
The conversion of the prodrug this compound proxetil to its active metabolite, this compound, is a multifaceted process primarily occurring in the intestine and influenced by enzymatic activity, gastric pH, and the presence of food. A thorough understanding of these factors is paramount for the rational design of oral formulations and for predicting the clinical performance of this important antibiotic. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to further elucidate the mechanisms of this compound proxetil bioactivation and to develop strategies for optimizing its therapeutic efficacy. Future research should focus on definitively identifying the specific human carboxylesterase isozymes involved and quantifying their kinetic parameters to build more predictive models of this compound proxetil disposition.
References
- 1. scispace.com [scispace.com]
- 2. What is the mechanism of this compound Proxetil? [synapse.patsnap.com]
- 3. A review of the pharmacokinetics of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-proxetil hydrolysis and food effects in the intestinal lumen before absorption: in vitro comparison of rabbit and human material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation on physicochemical and biological differences of this compound proxetil enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of this compound proxetil and interactions with an antacid and an H2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
Understanding the chemical synthesis process of Cefpodoxime
For Researchers, Scientists, and Drug Development Professionals
Cefpodoxime is a third-generation oral cephalosporin antibiotic valued for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is administered as a prodrug, this compound Proxetil, to enhance its oral bioavailability. This guide provides a detailed overview of the core chemical synthesis process, focusing on a common and industrially relevant manufacturing route. The synthesis is a multi-step process that involves the preparation of a key cephalosporin nucleus, the synthesis of a specific side chain, the coupling of these two fragments, and a final esterification to yield the prodrug.
Overall Synthesis Pathway
The synthesis of this compound Proxetil can be logically divided into four primary stages:
-
Synthesis of the Cephalosporin Nucleus: Preparation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA), the core structural component of this compound.
-
Synthesis of the Acyl Side Chain: Formation of (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid, which is crucial for the drug's antibacterial activity.
-
Activation and Coupling: Activation of the side chain, typically as S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM), followed by its acylation to the 7-AMCA nucleus to form this compound acid.
-
Prodrug Formation: Esterification of the this compound acid with 1-iodoethyl isopropyl carbonate to yield the final product, this compound Proxetil.
The following sections provide detailed experimental protocols, quantitative data, and process visualizations for each of these key stages.
Stage 1: Synthesis of the Cephalosporin Nucleus (7-AMCA)
The synthesis of the this compound nucleus, 7-AMCA, typically starts from 7-aminocephalosporanic acid (7-ACA). The key transformation is the nucleophilic substitution at the C-3' position, replacing the acetoxy group with a methoxy group.
Experimental Protocol: Methoxylation of 7-ACA
This protocol involves the silylation of the amino and carboxyl groups of 7-ACA, followed by a methoxylation reaction catalyzed by methanesulfonic acid.
-
Silylation: Under a nitrogen atmosphere, add 60g (0.22 mol) of 7-ACA to 300ml of dimethyl sulfoxide in a reaction flask. Maintain the temperature at 30-35°C and add 0.8g of imidazole, followed by 17.75g (0.11 mol) of hexamethyldisilazane. Stir the mixture for 60 minutes. Apply a vacuum for 30 minutes to remove the ammonia gas generated.
-
Methoxylation: Cool the reaction mixture to 0-5°C. Add 23.5g (0.23 mol) of trimethyl borate and 8.3g (0.26 mol) of methanol. Subsequently, slowly add 317.1g (3.3 mol) of methanesulfonic acid over 60 minutes, maintaining the temperature at 0-5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by HPLC until the 7-ACA residue is ≤0.5%.
-
Work-up and Isolation: Cool the system to -10°C and add 90ml of cold water (0-3°C) dropwise, keeping the temperature between 0-5°C. Stir for 30 minutes, then filter the mixture. The filtrate, containing the 7-AMCA, is then further processed through crystallization by adjusting the pH to precipitate the product.
Quantitative Data: 7-AMCA Synthesis
| Parameter | Value | Reference |
| Starting Material | 7-ACA (60g, 0.22 mol) | [1] |
| Key Reagents | Hexamethyldisilazane, Trimethyl borate, Methanol, Methanesulfonic acid | [1] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Reaction Temperature | 0-5°C (Methoxylation) | [1] |
| Reaction Time | 2-3 hours | [1] |
| Purity (HPLC) | >99% (Final Product) | [1] |
| Yield | ~85-90% | [1] |
Process Visualization: 7-AMCA Synthesis Workflow
Stage 2: Synthesis and Activation of the Acyl Side Chain (MAEM)
The characteristic side chain of this compound is (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid. It is synthesized and then "activated" as a thioester, MAEM, to facilitate its coupling with the 7-AMCA nucleus.
Experimental Protocol: Synthesis of (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid
This multi-step process starts from ethyl acetoacetate.[2][3]
-
Oximation: In a three-neck flask, combine 60mL of an ethanol-water solution (1:2 v/v), 20mL of ethyl acetoacetate, and 10g of sodium nitrite. While stirring at 0-5°C, add 40-50g of glacial acetic acid dropwise over 1 hour. Continue stirring for 2 hours.
-
Methylation & Chlorination: The resulting ethyl 2-hydroxyiminoacetoacetate is extracted and then methylated, followed by chlorination to yield 4-chloro-2-methoxyimino ethyl acetoacetate.
-
Cyclization: The chlorinated intermediate is then reacted with thiourea in a cyclization reaction to form the ethyl ester of 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid.
-
Hydrolysis: The ethyl ester is hydrolyzed to yield the final crude product, which is then refined. The overall yield for this process is reported to be not less than 90.5%, with a purity of over 99%.[2]
Experimental Protocol: Activation to MAEM
The side chain acid is activated by converting it into a thioester with 2,2'-dithio-bis-benzothiazole.
-
Reaction Setup: Suspend 3.1g of triphenylphosphine and 3.93g of 2,2'-dithiobis(benzothiazole) in 106 ml of dichloromethane and stir at room temperature for 30 minutes.
-
Addition of Side Chain: Cool the suspension with an ice bath and add 1.49g of 2-(2-amino-1,3-thiazol-4-yl)-(Z)-2-methoxyiminoacetic acid.
-
Reaction: Stir the mixture for 15 hours.
-
Isolation and Purification: Filter the reaction mixture and concentrate the filtrate under reduced pressure. The resulting residue is purified by silica gel column chromatography using an ethyl acetate-hexane (2:1) eluent to yield MAEM as light yellow crystals.
Quantitative Data: Side Chain Synthesis and Activation
| Parameter | Value | Reference |
| Side Chain Synthesis | ||
| Starting Material | Ethyl Acetoacetate | [2][3] |
| Overall Yield | ≥ 90.5% | [2] |
| Purity | ≥ 99.06% | [2] |
| MAEM Activation | ||
| Key Reagents | Triphenylphosphine, 2,2'-dithiobis(benzothiazole) | |
| Solvent | Dichloromethane | |
| Reaction Time | 15 hours | |
| Yield | High (specific value not stated, but >80% is common) | [4] |
Process Visualization: MAEM Synthesis
Stage 3 & 4: Coupling and Prodrug Esterification
This final stage involves the acylation of the 7-AMCA nucleus with the activated MAEM side chain to form this compound acid, which is then immediately esterified in a "one-pot" fashion to yield this compound Proxetil.
Experimental Protocol: Synthesis of this compound Proxetil from this compound Acid
This protocol details the esterification of pre-formed this compound acid.
-
Reaction Setup: Add 50g (0.117 moles) of this compound acid to 350ml of N,N-dimethylacetamide (DMA) and stir to obtain a clear solution. Cool the mixture to between -10°C and -6°C.
-
Base Addition: Add 17.4g (0.114 moles) of 1,8-diazabicyclo[5][6]undec-7-ene (DBU).
-
Esterification: Slowly add 30.18g (0.117 moles) of 1-iodoethyl isopropyl carbonate over a period of 10 to 15 minutes, maintaining the low temperature.
-
Reaction: Agitate the reaction mixture for 20 to 30 minutes at the same temperature.
-
Work-up: Quench the reaction by adding 13% hydrochloric acid. Pour the reaction mixture into a solution of 7g of sodium bicarbonate in 525ml of de-mineralized water and 100ml of cyclohexane at 0 to 10°C.
-
Isolation: A white solid will precipitate. Stir this for 30 minutes, then filter. Wash the solid with de-mineralized water (3 x 100ml) and then with cyclohexane (100ml). Dry the solid under vacuum at 40°C to obtain crude this compound Proxetil.
Quantitative Data: Final Esterification Step
| Parameter | Value | Reference |
| Starting Material | This compound Acid (50g, 0.117 mol) | |
| Key Reagents | 1-iodoethyl isopropyl carbonate, DBU | [7] |
| Solvent | N,N-dimethylacetamide (DMA) | [7] |
| Reaction Temperature | -10°C to -6°C | |
| Reaction Time | 20-30 minutes | |
| Yield (Crude) | 77% | |
| Purity (Final, after purification) | ≥ 95% | [6] |
| Diastereomeric Ratio (R/R+S) | 0.5 to 0.6 | [6] |
Process Visualization: Overall Synthesis of this compound Proxetil
References
- 1. US6384215B1 - Preparation of new intermediates and their use in manufacturing of cephalosporin compounds - Google Patents [patents.google.com]
- 2. Synthetic method of 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101805311A - Synthetic method of 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0791597A1 - Method for manufacture of cephalosporins and intermediates thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Cefpodoxime's Binding Affinity to Penicillin-Binding Proteins (PBPs): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding affinity of cefpodoxime to its primary molecular targets, the penicillin-binding proteins (PBPs). This compound, a third-generation cephalosporin antibiotic, exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. This process is initiated by the binding and subsequent inhibition of PBPs, which are crucial enzymes in the final stages of peptidoglycan synthesis. Understanding the specific binding affinities of this compound for various PBPs in different bacterial species is critical for elucidating its spectrum of activity and its efficacy against susceptible pathogens.
Quantitative Analysis of this compound-PBP Binding Affinity
The binding affinity of a β-lactam antibiotic like this compound to a PBP is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PBP's activity. A lower IC50 value signifies a higher binding affinity.
Furthermore, studies on the active metabolite of this compound proxetil, known as R-3746, have provided valuable qualitative insights into its binding affinity relative to other cephalosporins. Research indicates that R-3746 exhibits a stronger binding affinity than cefaclor for several key PBPs in various clinically relevant bacteria.[1]
Table 1: Quantitative Binding Affinity of this compound to Penicillin-Binding Proteins
| Bacterium | PBP Target | IC50 (mg/L) |
| Escherichia coli K12 | PBP3 | 1 |
Table 2: Qualitative Comparison of Binding Affinity of this compound (active form R-3746) versus Cefaclor
| Bacterium | PBP Target(s) | Relative Affinity of this compound (R-3746) |
| Staphylococcus aureus | PBP2 | Stronger than Cefaclor |
| Escherichia coli | PBP1a, PBP1bs, PBP2, PBP3 | Stronger than Cefaclor |
| Providencia rettgeri | PBP1b, PBP1c, PBP3 | Stronger than Cefaclor |
| Pseudomonas aeruginosa | PBP3 | Stronger than Cefaclor |
Mechanism of Action: PBP Inhibition Pathway
The bactericidal action of this compound is a direct consequence of its interaction with PBPs located in the bacterial periplasmic space. The process can be summarized in the following steps:
-
Binding to PBP: this compound, specifically its active form, diffuses across the bacterial outer membrane and binds to the active site of a susceptible PBP.
-
Acylation: The strained β-lactam ring of this compound is attacked by a serine residue within the active site of the PBP. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex.
-
Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from performing its essential transpeptidase function, which is the cross-linking of peptidoglycan strands.
-
Disruption of Cell Wall Synthesis: The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall.
-
Cell Lysis: In a hypotonic environment, the compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. This effect is most pronounced in actively growing and dividing bacteria.
Mechanism of this compound-mediated PBP inhibition.
Experimental Protocols: Determining PBP Binding Affinity
The determination of IC50 values for the binding of this compound to PBPs is most commonly achieved through a competitive binding assay. This method utilizes a fluorescently labeled β-lactam, such as Bocillin FL (a derivative of penicillin), to quantify the inhibition of PBP activity by the test antibiotic.
1. Preparation of Bacterial Membranes
-
Cell Culture: The bacterial strain of interest (e.g., E. coli, S. aureus) is grown in a suitable liquid medium to the mid-logarithmic phase of growth to ensure a high level of PBP expression.
-
Cell Harvesting: Bacterial cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual media components.
-
Cell Lysis: The washed cell pellet is resuspended in buffer and the cells are lysed to release their contents. Common methods include sonication or French press disruption, which are performed on ice to prevent protein degradation.
-
Membrane Isolation: The cell lysate is subjected to ultracentrifugation to separate the insoluble membrane fraction, which contains the PBPs, from the soluble cytoplasmic components.
-
Protein Quantification: The total protein concentration of the isolated membrane fraction is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure consistent amounts are used in subsequent steps.
2. Competitive Binding Assay
-
Incubation with this compound: Aliquots of the prepared bacterial membranes are incubated with varying concentrations of this compound (or its active form, R-3746) for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C or 37°C). This allows this compound to bind to the PBPs. A control sample with no this compound is also prepared.
-
Fluorescent Labeling: A fixed, saturating concentration of a fluorescent penicillin derivative, such as Bocillin FL, is added to each reaction mixture. This fluorescent probe will bind to any PBPs that have not been inhibited by this compound. The mixture is incubated for a further period (e.g., 10-15 minutes) to allow for this binding to occur.
-
Termination of Reaction: The binding reaction is stopped by the addition of a sample loading buffer containing SDS and by heating the samples.
3. Detection and Data Analysis
-
SDS-PAGE: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This technique separates the proteins based on their molecular weight.
-
Fluorescence Visualization: The gel is visualized using a fluorescence imager. The fluorescently labeled PBPs will appear as distinct bands. The intensity of the fluorescence in each band is inversely proportional to the concentration of this compound used in the initial incubation.
-
Quantification: The fluorescence intensity of each PBP band is quantified using densitometry software.
-
IC50 Determination: The percentage of Bocillin FL binding (relative to the control) is plotted against the logarithm of the this compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
Workflow for determining PBP binding affinity.
References
Methodological & Application
Cefpodoxime Susceptibility Testing by Broth Microdilution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Cefpodoxime susceptibility testing using the broth microdilution method. This quantitative technique is essential for determining the Minimum Inhibitory Concentration (MIC) of this compound against a given bacterial isolate, a critical parameter in both clinical diagnostics and antimicrobial drug development. The protocols and interpretive criteria outlined below are based on the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Determining the susceptibility of bacterial isolates to this compound is crucial for guiding therapeutic choices and monitoring the emergence of resistance. The broth microdilution method is a standardized and widely used technique for generating a quantitative MIC result, which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2]
This document provides a detailed protocol for performing this compound broth microdilution susceptibility testing, along with the current interpretive criteria and quality control parameters necessary for accurate and reproducible results.
Data Presentation: Interpretive Criteria and Quality Control Ranges
Accurate interpretation of MIC values is paramount. The following tables summarize the latest clinical breakpoints for this compound from CLSI and EUCAST, as well as the acceptable quality control ranges for recommended reference strains.
CLSI MIC Interpretive Criteria for this compound
The Clinical and Laboratory Standards Institute (CLSI) provides interpretive criteria for various organisms. The following table outlines the breakpoints for Enterobacterales and Staphylococcus aureus.
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 1 | 2 | ≥ 4 |
| Staphylococcus aureus | ≤ 1 | 2 | ≥ 4 |
| Source: CLSI M100, 34th Edition.[1] |
EUCAST MIC Interpretive Criteria for this compound
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides clinical breakpoints. The table below shows the breakpoints for Enterobacterales and Staphylococcus aureus.
| Organism | Susceptible (S) | Resistant (R) |
| Enterobacterales | ≤ 1 | > 1 |
| Staphylococcus aureus | ≤ 1 | > 1 |
| Source: EUCAST Breakpoint Tables v. 14.0.[2] |
Note: EUCAST does not typically use an "Intermediate" category in the same way as CLSI for many antibiotics, instead focusing on a susceptible/resistant categorization based on clinical exposure and dosing.
Quality Control (QC) MIC Ranges for this compound
Regular testing of quality control strains is mandatory to ensure the accuracy and precision of the testing method. The MIC values for these strains must fall within the acceptable ranges specified by the respective standards.
| Quality Control Strain | CLSI Acceptable MIC Range (µg/mL) | EUCAST Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.25 - 1 | 0.12 - 0.5 |
| Staphylococcus aureus ATCC® 29213™ | 1 - 4 | 1 - 4 |
| Haemophilus influenzae ATCC® 49247™ | 0.12 - 0.5 | 0.06 - 0.25 |
| Neisseria gonorrhoeae ATCC® 49226™ | 0.06 - 0.25 | Not specified |
| Source: CLSI M100, 34th Edition and EUCAST Quality Control Tables v. 14.0.[1][3] |
Experimental Protocols
The following protocol is a detailed methodology for performing this compound susceptibility testing by broth microdilution, based on the CLSI M07 guidelines.
Materials
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., sterile distilled water)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Haemophilus Test Medium (HTM) Broth for Haemophilus influenzae
-
GC agar base with defined supplements for Neisseria gonorrhoeae
-
Sterile 96-well microdilution plates
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
Single-channel pipettes and sterile tips
-
Bacterial cultures of test and QC strains (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2 °C)
-
Plate reader or manual reading mirror
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound analytical standard.
-
Calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.
-
Aseptically prepare the stock solution and ensure it is completely dissolved.
-
The stock solution can be stored in small aliquots at -70°C or colder for up to six months. Avoid repeated freeze-thaw cycles.
Preparation of this compound Dilution Series
-
Prepare an intermediate stock solution from the main stock solution.
-
Perform serial twofold dilutions of this compound in the appropriate broth medium (e.g., CAMHB) directly in the 96-well microdilution plate or in separate tubes.
-
A typical dilution series for this compound might range from 0.06 to 64 µg/mL.
-
Dispense 50 µL or 100 µL of each concentration into the appropriate wells of the microdilution plate.
-
Include a growth control well containing only broth and a sterility control well with uninoculated broth.
Inoculum Preparation
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Inoculation and Incubation
-
Using a multichannel pipette, inoculate each well of the microdilution plate (except the sterility control well) with the standardized bacterial suspension. The final volume in each well will be 100 µL or 200 µL, depending on the initial volume of the drug dilution.
-
Seal the plates or use lids to prevent evaporation.
-
Incubate the plates at 35 ± 2 °C in ambient air for 16-20 hours for non-fastidious organisms. Fastidious organisms may require different incubation conditions (e.g., increased CO₂ for H. influenzae and N. gonorrhoeae).
Reading and Interpreting Results
-
After incubation, examine the microdilution plates for bacterial growth. The growth control well should be turbid, and the sterility control well should be clear.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Read the MIC using a manual reading mirror or an automated plate reader.
-
Compare the obtained MIC value to the interpretive criteria in the tables above to classify the isolate as susceptible, intermediate, or resistant.
-
Ensure that the MICs for the concurrently tested QC strains are within their acceptable ranges. If not, the test results for the clinical isolates are invalid and the test must be repeated.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the this compound broth microdilution susceptibility testing workflow.
Logical Relationship for MIC Interpretation
This diagram outlines the decision-making process for interpreting the MIC result and determining the susceptibility category of the tested isolate.
References
Application Note: Quantification of Cefpodoxime in Biological Fluids by High-Performance Liquid Chromatography (HPLC)
Introduction
Cefpodoxime is a third-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections. It is a prodrug, this compound Proxetil, which is absorbed in the gastrointestinal tract and hydrolyzed by esterases to its active metabolite, this compound. Monitoring the concentration of this compound in biological fluids such as plasma, serum, urine, and cerebrospinal fluid (CSF) is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in biological fluids.
Principle
The method involves the separation of this compound from endogenous components in the biological matrix using a C18 stationary phase and a suitable mobile phase. Prior to chromatographic analysis, the sample undergoes a preparation step, typically protein precipitation or solid-phase extraction, to remove interfering substances. An internal standard (IS) is often used to improve the accuracy and precision of the method. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance.
Experimental Protocols
1. Materials and Reagents
-
This compound Proxetil reference standard
-
Internal Standard (e.g., Aspirin, Cefaclor)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Ortho-phosphoric acid or Ammonium acetate (for pH adjustment)
-
Potassium dihydrogen phosphate
-
Drug-free human plasma, urine, or other relevant biological fluid
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions have been reported and validated:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm)[1] | Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)[2][3] | Phenomenex Gemini ODS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Water (20:50:30, v/v/v), pH 5.0 with Ortho-phosphoric acid[1] | Acetonitrile:50 mM Potassium dihydrogen phosphate buffer (pH 3.0, 70:30, v/v)[2][3] | Acetonitrile:Methanol:Water (55:25:20, v/v/v) |
| Flow Rate | 1.0 mL/min[1][2][3] | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 247 nm[1] | 228 nm[2][3] | 229 nm |
| Injection Volume | 20 µL | 20 µL | 20 µL |
| Column Temperature | Ambient | Ambient | Ambient |
| Internal Standard | Not specified | Aspirin[2][3] | Not specified |
3. Preparation of Standard Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound Proxetil reference standard and dissolve it in 10 mL of methanol or mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): If using an internal standard like aspirin, prepare a stock solution by dissolving 10 mg in 10 mL of methanol.
4. Sample Preparation
The choice of sample preparation technique depends on the biological matrix.
For Plasma/Serum (Protein Precipitation):
-
Pipette 500 µL of plasma or serum into a microcentrifuge tube.
-
Add a known amount of the internal standard.
-
Add 1.5 mL of cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
For Urine:
-
Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with the mobile phase.
-
Add the internal standard.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy and Precision: The accuracy and precision should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115%, and the precision (RSD%) should be less than 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction recovery of this compound from the biological matrix should be determined by comparing the peak area of an extracted sample with that of an unextracted standard of the same concentration.
-
Stability: The stability of this compound in the biological matrix should be evaluated under different storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, and long-term at -20°C).
Quantitative Data Summary
The following table summarizes the quantitative data from various validated HPLC methods for this compound quantification.
| Parameter | Method 1 (Plasma)[1][4] | Method 2 (Plasma)[5] | Method 3 (Tablets)[6] | Method 4 (Tablets)[2][3] |
| Linearity Range (µg/mL) | 0.195 - 50 | 0.5 - 50 | 0.5 - 20 | 70 - 350 |
| Correlation Coefficient (r²) | 0.999 | 0.9905 | 0.9996 | 0.998 |
| Retention Time (min) | 10.967 | Not Specified | 3.35 | 6.44 |
| LOD (µg/mL) | 0.097 | 0.069 | 0.0726 | 5 |
| LOQ (µg/mL) | 0.195 | 0.136 | 0.220 | Not Specified |
| Accuracy (%) | 86.86 - 100.16 | Within ±15% | Not Specified | Not Specified |
| Precision (RSD%) | < 15% | < 15% | Intra-day: 0.12-0.48, Inter-day: 0.70-1.45 | Not Specified |
| Recovery (%) | > 89% | Not Specified | Not Specified | Not Specified |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of this compound activation and analysis.
References
- 1. Development and validation of HPLC method for the determination of this compound Proxetil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Simultaneous RP-HPLC Estimation of this compound Proxetil and Clavulanic Acid in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated HPLC method for the pharmacokinetic study of oral extended-release this compound proxetil chitosan-alginate beads in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of RP-HPLC Method for Simultaneous Estimation of this compound Proxetil and Dicloxacillin Sodium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Cefpodoxime Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of Cefpodoxime stock solutions intended for in vitro biological assays. This compound is a third-generation cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for proper handling, storage, and preparation of solutions.
| Property | Value | References |
| Molecular Formula | C15H17N5O6S2 | [1][3] |
| Molar Mass | 427.46 g/mol | [1][3] |
| Appearance | White to off-white solid powder | [1][2] |
| Melting Point | 200-202°C | [2][3] |
| Solubility | ||
| Dimethyl sulfoxide (DMSO) | Soluble (approx. 10 mg/mL) | |
| Ethanol | Soluble (approx. 10 mg/mL) | |
| Methanol | Soluble (approx. 10 mg/mL) | |
| Acetonitrile | Soluble (approx. 5 mg/mL) | |
| Storage (as solid) | Store at -20°C, protected from light and moisture. Stable for at least 2 years under these conditions. | [1][2][4] |
Experimental Protocols
Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). This solvent is suitable for most in vitro applications.
Materials:
-
This compound powder (purity ≥95%)[4]
-
Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe (optional, for sterilization)
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile vial. Add the appropriate volume of DMSO to achieve the final concentration of 10 mg/mL.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Sterilization (Optional): If required for the specific assay (e.g., cell culture-based assays), sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile vial.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Note on Stability: While this compound solid is stable for years at -20°C, the stability of stock solutions in DMSO is not as extensively documented in the readily available literature. It is recommended to prepare fresh stock solutions or use them within a few months of preparation. For long-term studies, it is advisable to perform a stability study under your specific storage conditions.
Preparation of Working Solutions
For most in vitro assays, the concentrated stock solution will need to be diluted to a final working concentration in the appropriate cell culture medium or assay buffer.
Example Dilution for a 100 µg/mL Working Solution:
-
Thaw a single aliquot of the 10 mg/mL this compound stock solution.
-
Perform a serial dilution. For example, add 10 µL of the 10 mg/mL stock solution to 990 µL of sterile culture medium or buffer to obtain a 100 µg/mL working solution.
-
Mix thoroughly by gentle pipetting or vortexing before adding to the experimental setup.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for preparing stock and working solutions.
Caption: Mechanism of this compound Action
Caption: this compound Solution Preparation Workflow
References
Cefpodoxime in Animal Models of Respiratory Tract Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime is a third-generation oral cephalosporin with a broad spectrum of activity against common respiratory tract pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1][2][3][4] Its prodrug form, this compound proxetil, is well-absorbed orally and is hydrolyzed to the active metabolite, this compound.[4] While extensively studied in clinical trials for the treatment of respiratory tract infections in humans, there is a notable lack of published literature detailing the use of this compound in established animal models of these infections.
These application notes provide a summary of the available preclinical data, including in vitro efficacy and animal pharmacokinetics. Furthermore, this document outlines detailed, hypothetical protocols for the use of this compound in murine models of respiratory tract infection based on its known pharmacological properties and established experimental methodologies. These protocols are intended to serve as a starting point for researchers looking to investigate the in vivo efficacy of this compound in a preclinical setting.
In Vitro Efficacy of this compound
This compound has demonstrated potent in vitro activity against key bacterial pathogens implicated in respiratory tract infections. The following table summarizes the minimum inhibitory concentrations (MICs) required to inhibit 90% of isolates (MIC⁹⁰) for this compound against these pathogens.
| Pathogen | MIC⁹⁰ (µg/mL) | Reference |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 - 0.25 | [1] |
| Streptococcus pneumoniae (penicillin-resistant) | 4 | [1] |
| Haemophilus influenzae (β-lactamase negative) | 0.12 | [1] |
| Haemophilus influenzae (β-lactamase positive) | 0.25 | [1] |
| Moraxella catarrhalis | 0.5 - 1.0 | [1] |
| Klebsiella pneumoniae | 1.0 |
Animal Pharmacokinetics of this compound
Limited pharmacokinetic data for this compound is available in animal models. A study in rats provides some insight into its distribution into lung tissue.
| Animal Model | Dose | Route | Cmax (plasma) | Tmax (plasma) | Lung Tissue Concentration | Reference |
| Rat | 20 mg/kg | Oral | Not Reported | 4 hours | Not Quantified, but elimination half-life was highest in the lung compared to other tissues. |
Hypothetical Experimental Protocols
The following are proposed protocols for evaluating the efficacy of this compound proxetil in murine models of respiratory tract infection. These are based on standard methodologies and should be optimized for specific laboratory conditions and bacterial strains.
Murine Model of Streptococcus pneumoniae Pneumonia
Objective: To evaluate the efficacy of this compound proxetil in reducing bacterial load and improving survival in a murine model of pneumococcal pneumonia.
Materials:
-
Animals: 6-8 week old female BALB/c mice.
-
Bacterial Strain: Streptococcus pneumoniae (e.g., ATCC 49619).
-
Drug: this compound proxetil oral suspension.
-
Vehicle: Appropriate vehicle for this compound proxetil suspension (e.g., 0.5% carboxymethylcellulose).
-
Anesthetic: Isoflurane or ketamine/xylazine cocktail.
Experimental Workflow Diagram:
Caption: Workflow for S. pneumoniae pneumonia model.
Protocol:
-
Acclimatization: Acclimatize mice for 7 days prior to the experiment.
-
Infection:
-
Anesthetize mice using isoflurane or an appropriate injectable anesthetic.
-
Inoculate mice intranasally with a sublethal dose of S. pneumoniae (e.g., 1 x 10⁷ CFU) in 50 µL of sterile saline.
-
-
Treatment:
-
Randomly assign mice to treatment and control groups.
-
Beginning 24 hours post-infection, administer this compound proxetil (e.g., 20-40 mg/kg) or vehicle control orally twice daily for 5 days.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for weight loss, clinical signs of illness, and survival for up to 10 days post-infection.
-
On specified days (e.g., day 3 and day 6 post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest the lungs, homogenize, and perform serial dilutions for bacterial enumeration (CFU/g of lung tissue).
-
Murine Model of Klebsiella pneumoniae Pneumonia
Objective: To assess the efficacy of this compound proxetil in a murine model of Klebsiella pneumoniae lung infection.
Materials:
-
Animals: 6-8 week old female C57BL/6 mice.
-
Bacterial Strain: Klebsiella pneumoniae (e.g., ATCC 43816).
-
Drug: this compound proxetil oral suspension.
-
Vehicle: Appropriate vehicle for this compound proxetil suspension.
-
Anesthetic: Isoflurane or ketamine/xylazine cocktail.
Experimental Workflow Diagram:
Caption: Workflow for K. pneumoniae pneumonia model.
Protocol:
-
Acclimatization: House mice in standard conditions for one week before the experiment.
-
Infection:
-
Anesthetize mice.
-
Induce pneumonia via intratracheal or intranasal instillation of K. pneumoniae (e.g., 1 x 10⁴ CFU).
-
-
Treatment:
-
Divide mice into treatment and control groups.
-
Administer the first dose of this compound proxetil (e.g., 20-40 mg/kg) or vehicle orally 2 hours post-infection, followed by twice-daily dosing for 3-5 days.
-
-
Endpoints:
-
Survival: Monitor survival for 7-14 days.
-
Bacterial Burden: At 24 and 48 hours post-infection, euthanize a subset of animals, and determine the bacterial load (CFU) in the lungs and spleen.
-
Histopathology: Collect lung tissue for histopathological examination to assess inflammation and tissue damage.
-
Data Presentation
While in vivo efficacy data for this compound in respiratory infection models is not available, the following table presents a template for how such data could be structured for clear comparison.
Table 3: Hypothetical Efficacy of this compound Proxetil in a Murine Pneumonia Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Lung Bacterial Load (log10 CFU/g) at 48h | % Survival at Day 7 |
| Vehicle Control | - | BID | 7.5 ± 0.8 | 20 |
| This compound Proxetil | 20 | BID | 4.2 ± 1.1 | 80 |
| This compound Proxetil | 40 | BID | 3.1 ± 0.9 | 100 |
| Comparator Antibiotic | X | BID | 4.5 ± 1.3 | 70 |
| *p < 0.05 compared to vehicle control |
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. This occurs through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan.
Caption: Mechanism of action of this compound.
Conclusion
This compound exhibits excellent in vitro activity against the primary bacterial pathogens responsible for community-acquired respiratory tract infections. The limited available pharmacokinetic data in rats suggests good distribution to lung tissue. While there is a clear lack of published in vivo efficacy studies in animal models of respiratory infection, the provided hypothetical protocols, based on established methodologies, offer a framework for conducting such research. Further investigation is warranted to establish the in vivo efficacy and optimal dosing regimens of this compound in preclinical models of respiratory tract infection, which would provide a crucial link between its in vitro activity and its proven clinical utility.
References
Application Notes and Protocols for Agar Disk Diffusion Assay: Cefpodoxime Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacteria to the cephalosporin antibiotic Cefpodoxime using the agar disk diffusion method, commonly known as the Kirby-Bauer test. The protocols are based on the standardized methods published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle
The agar disk diffusion test is a qualitative method used to measure the in vitro activity of an antimicrobial agent against a specific bacterial isolate. A paper disk impregnated with a standardized concentration of the antimicrobial, in this case, this compound, is placed on the surface of an agar plate that has been inoculated with a pure culture of the test organism. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that organism.
Materials and Methods
Materials
-
This compound antimicrobial susceptibility test disks (10 µg)
-
Mueller-Hinton Agar (MHA) plates (90 or 150 mm)
-
Sterile 0.85% saline or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Pure, 18-24 hour culture of the test organism
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Haemophilus influenzae ATCC® 49766™)
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters in millimeters (mm)
-
Forceps
Experimental Protocol
1. Preparation of Mueller-Hinton Agar Plates
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the agar to cool to 45-50°C in a water bath.
-
Pour the molten agar into sterile Petri dishes on a level surface to a uniform depth of 4 mm.
-
Allow the agar to solidify completely at room temperature.
-
If not used immediately, store the plates in a refrigerator at 2-8°C. Plates should be brought to room temperature before use.
2. Inoculum Preparation
-
Using a sterile inoculating loop or needle, select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.
-
Vortex the suspension to create a smooth, homogeneous suspension.
-
Adjust the turbidity of the bacterial suspension to match that of the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a photometric device. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.
3. Inoculation of the Agar Plate
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60° between each streaking to ensure a confluent lawn of growth.
-
Finally, run the swab around the rim of the agar to pick up any excess inoculum.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
4. Application of this compound Disks
-
Using sterile forceps, aseptically place a this compound (10 µg) disk onto the inoculated surface of the agar plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
The disks should be placed at least 24 mm apart from each other and from the edge of the plate.
5. Incubation
-
Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.
-
Incubate for 16-20 hours. For certain fastidious organisms, specific incubation conditions (e.g., increased CO₂) may be required as per CLSI or EUCAST guidelines.
6. Measurement and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
-
Read the plates from the underside against a dark, non-reflective background.
-
Interpret the results by comparing the measured zone diameter to the interpretive criteria provided in the tables below, categorizing the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
Data Presentation
This compound (10 µg) Zone Diameter Interpretive Criteria
The following tables provide the zone diameter breakpoints for this compound according to the latest CLSI and EUCAST guidelines.
Table 1: CLSI Zone Diameter Interpretive Criteria for this compound (10 µg)
| Organism Group | Disk Content | Zone Diameter (mm) |
| S | ||
| Enterobacterales | 10 µg | ≥21 |
| Haemophilus influenzae and Haemophilus parainfluenzae | 10 µg | ≥21 |
Source: CLSI M100, 34th Edition (2024). For Enterobacterales, these breakpoints are for urinary tract isolates only.
Table 2: EUCAST Zone Diameter Interpretive Criteria for this compound (10 µg)
| Organism Group | Disk Content | Zone Diameter (mm) |
| S | ||
| Enterobacterales | 10 µg | ≥21 |
| Staphylococcus aureus | 10 µg | ≥21 |
| Haemophilus influenzae | 10 µg | ≥21 |
| Moraxella catarrhalis | 10 µg | ≥25 |
Source: EUCAST Breakpoint Tables for Interpretation of MICs and Zone Diameters, Version 14.0 (2024). Note: EUCAST often uses a two-category system (S/R) for disk diffusion.
Quality Control
Regular quality control testing is essential to ensure the accuracy and precision of the assay. This should be performed with each new batch of media or disks and on a routine basis.
Table 3: Quality Control Zone Diameter Ranges for this compound (10 µg)
| Quality Control Strain | ATCC® Number | CLSI M100 (2024) Zone Diameter Range (mm) | EUCAST QC Tables (2023) Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 23-28 | 23-28 |
| Staphylococcus aureus | 25923 | 23-29 | - |
| Haemophilus influenzae | 49766 | 25-31 | 25-31 |
Experimental Workflow and Diagrams
The following diagram illustrates the workflow for the this compound agar disk diffusion assay.
Caption: Workflow for this compound Agar Disk Diffusion Assay.
Application Notes and Protocols for Cefpodoxime in Murine Models of Urinary Tract Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urinary tract infections (UTIs) represent a significant burden on global health, and uropathogenic Escherichia coli (UPEC) is the primary causative agent.[1] Murine models of UTI are invaluable tools for studying the pathogenesis of the disease and for the preclinical evaluation of new antimicrobial agents.[2][3] Cefpodoxime is a third-generation oral cephalosporin with a broad spectrum of activity against common uropathogens, including E. coli, Klebsiella pneumoniae, and Proteus mirabilis.[4][5][6][7] These application notes provide a detailed framework for evaluating the efficacy of this compound in a murine model of ascending UTI.
While clinical data on this compound's efficacy in human UTIs are available, there is a notable lack of specific studies evaluating this antibiotic in a murine UTI model. Therefore, the following protocols and data are synthesized from established murine UTI models and the known antimicrobial and pharmacokinetic properties of this compound. These notes are intended to serve as a comprehensive guide for researchers designing preclinical studies to investigate this compound's potential for treating UTIs.
Data Presentation
This compound In Vitro Susceptibility Data
The in vitro activity of this compound against key uropathogens is a critical determinant of its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against clinical isolates of E. coli, K. pneumoniae, and P. mirabilis.
| Uropathogen | This compound MIC Range (µg/mL) | This compound MIC90 (µg/mL) |
| Escherichia coli | ≤0.03 – >64 | 1.0 |
| Klebsiella pneumoniae | ≤0.10 – >64 | 1.0 |
| Proteus mirabilis | ≤0.10 – ≥8 | N/A |
Note: MIC values can vary depending on the specific bacterial strains and testing methodologies used. The data presented here are compiled from various sources for illustrative purposes.[4][8][9]
Pharmacokinetic Parameters of this compound in Mice
Understanding the pharmacokinetic profile of a drug in the target species is essential for designing an effective dosing regimen. The following table presents available pharmacokinetic data for this compound in mice. It is important to note that this data may be limited, and a pilot pharmacokinetic study is recommended before initiating large-scale efficacy trials.
| Parameter | Value | Reference |
| Protein Binding | 66% | [10] |
| Unbound Fraction | 34% | [10] |
Note: This data is from a study where this compound was co-administered with a β-lactamase inhibitor.[10] Further studies are needed to fully characterize the pharmacokinetics of this compound alone in a murine UTI model.
Experimental Protocols
Murine Model of Ascending Urinary Tract Infection
This protocol describes the establishment of an ascending, non-obstructed UTI in female mice, a model that closely mimics human infection.[2]
Materials:
-
Female mice (e.g., C3H/HeJ, C57BL/6), 6-8 weeks old
-
Uropathogenic E. coli (UPEC) strain (e.g., CFT073)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sterile, soft polyethylene catheter (e.g., PE10)
-
This compound proxetil oral suspension
-
Vehicle control (e.g., sterile water or appropriate vehicle for this compound suspension)
-
Sterile dissecting tools
-
Stomacher or tissue homogenizer
-
LB agar plates
-
Incubator at 37°C
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of UPEC into 10 mL of LB broth.
-
Incubate overnight at 37°C without shaking to promote the expression of type 1 pili, which are important for bladder colonization.
-
Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of 1-2 x 108 colony-forming units (CFU) in 50 µL.
-
-
Transurethral Inoculation:
-
Anesthetize mice using a preferred and approved method.
-
Carefully insert a sterile, soft catheter into the bladder via the urethra.
-
Instill 50 µL of the bacterial suspension (1-2 x 108 CFU) directly into the bladder.
-
Slowly withdraw the catheter.
-
-
Post-Infection Monitoring:
-
Allow the mice to recover from anesthesia on a warming pad.
-
Monitor the animals daily for signs of distress, such as weight loss, ruffled fur, or hunched posture.
-
This compound Treatment Protocol
Procedure:
-
Treatment Initiation:
-
At 24 hours post-infection, begin treatment with this compound.
-
Administer this compound proxetil oral suspension via oral gavage. A recommended starting dose, based on human pediatric dosing, is 10 mg/kg, administered twice daily.[7] However, the optimal dose should be determined in a pilot pharmacokinetic and dose-ranging study in mice.
-
A control group should receive the vehicle alone.
-
-
Treatment Duration:
Assessment of Bacterial Load
Procedure:
-
Tissue Harvesting:
-
At the end of the treatment period (e.g., day 4 or day 8 post-infection), humanely euthanize the mice.
-
Aseptically collect urine, bladder, and both kidneys.
-
-
Sample Processing:
-
Weigh the bladder and kidneys.
-
Homogenize the tissues separately in 1 mL of sterile PBS using a stomacher or tissue homogenizer.
-
-
Bacterial Enumeration:
Visualization of Experimental Workflow
Caption: Murine UTI model experimental workflow.
Logical Relationship of Key Experimental Stages
References
- 1. Urinary Tract Infection (UTI) and Cystitis (Bladder Infection) in Females Treatment & Management: Approach Considerations, Uncomplicated Cystitis in Nonpregnant Patients, Complicated Cystitis in Nonpregnant Women [emedicine.medscape.com]
- 2. This compound proxetil | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. karger.com [karger.com]
- 5. droracle.ai [droracle.ai]
- 6. Pharmacokinetics of this compound proxetil and interactions with an antacid and an H2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: pharmacokinetics and therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. [Bacteriological, pharmacokinetic and clinical studies on this compound proxetil in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound-Proxetil versus Trimethoprim-Sulfamethoxazole for Short-Term Therapy of Uncomplicated Acute Cystitis in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time Course and Host Responses to Escherichia coli Urinary Tract Infection in Genetically Distinct Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application of Cefpodoxime in Veterinary Medicine for Canine Skin Infections: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canine pyoderma, a common bacterial skin infection, presents a significant therapeutic challenge in veterinary medicine. Staphylococcus pseudintermedius is the most prevalent causative agent.[1][2] Cefpodoxime proxetil, a third-generation oral cephalosporin, offers a valuable therapeutic option due to its efficacy, safety profile, and convenient once-daily dosing.[3][4] This document provides detailed application notes and protocols for the use of this compound in treating canine skin infections, targeted at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a broad-spectrum cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] As a beta-lactam antibiotic, it binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are essential for the terminal steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of PBP activity leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and death. This compound proxetil is a prodrug that is de-esterified in the gastrointestinal tract to its active metabolite, this compound.[5]
Data Presentation
Table 1: In Vitro Susceptibility of Staphylococcus pseudintermedius to this compound and Other Cephalosporins
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.5 | 0.5 |
| Cephalexin | 2 | 2 |
| Cefazolin | 0.12 | 0.12 |
| Cefovecin | 0.12 | 0.12 |
| Ceftiofur | 0.25 | 0.25 |
Source: Data compiled from in vitro studies on methicillin-susceptible Staphylococcus pseudintermedius isolates from dogs.[6]
Table 2: Pharmacokinetic Parameters of this compound in Dogs Following Oral Administration of this compound Proxetil
| Parameter | 5 mg/kg Dose | 10 mg/kg Dose |
| Cmax (µg/mL) | 17.8 (± 0.402) | - |
| Tmax (hr) | ~3 | - |
| AUC (µg·hr/mL) | - | - |
| T½ (hr) | ~5.5 - 6 | - |
| Interstitial Fluid Concentration (at ~3hr) | >1 µg/mL | - |
Source: Compiled from pharmacokinetic studies in dogs.[3][7]
Table 3: Clinical Efficacy of this compound Proxetil in the Treatment of Canine Bacterial Pyoderma
| Study | Treatment Group | Dosage | Duration | Clinical Success Rate |
| Comparative Study | This compound Proxetil | 5 mg/kg once daily | 28 or 42 days | 96.8% |
| Cephalexin | 26.4 mg/kg twice daily | 28 or 42 days | 93.9% | |
| Field Study | This compound Proxetil | 5 mg/kg once daily | 5-7 days | 88.7% |
| Active Control | Twice daily | 5-7 days | 88.4% |
Source: Data from comparative and field clinical trials.[4][7]
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing of Staphylococcus pseudintermedius
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for veterinary microbiology.
1. Isolate Preparation: a. Obtain a pure culture of Staphylococcus pseudintermedius from a clinical sample of canine pyoderma. b. Subculture the isolate on a non-selective medium (e.g., Trypticase Soy Agar with 5% sheep blood) and incubate at 35°C ± 2°C for 18-24 hours.
2. Inoculum Preparation: a. Select 3-5 well-isolated colonies of the same morphological type. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Trypticase Soy Broth). c. Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. d. Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
3. Broth Microdilution Method: a. Use commercially available or in-house prepared microdilution panels containing serial twofold dilutions of this compound and other relevant antimicrobials. b. Inoculate each well with the standardized bacterial suspension. c. Incubate the panels at 35°C ± 2°C for 16-20 hours in ambient air. d. Read the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
4. Interpretation of Results: a. Interpret the MIC values based on the veterinary-specific breakpoints for this compound against Staphylococcus pseudintermedius as established by the CLSI.
Protocol 2: Clinical Trial for Efficacy of this compound in Canine Pyoderma
1. Study Design: a. A randomized, controlled, multi-center clinical trial.
2. Animal Selection: a. Inclusion Criteria: i. Dogs of any breed, age, or sex with a clinical diagnosis of superficial or deep bacterial pyoderma.[8] ii. Cytological confirmation of coccoid bacteria and inflammatory cells from skin lesions.[9] iii. Owner consent to participate in the study. b. Exclusion Criteria: i. Dogs that have received systemic or topical antimicrobial therapy within the last 7 days.[8] ii. Pregnant or lactating bitches. iii. Dogs with known hypersensitivity to beta-lactam antibiotics. iv. Dogs with concurrent fungal or parasitic skin infections that are not being appropriately managed.
3. Treatment Groups: a. Group 1 (Treatment): this compound proxetil administered orally at a dose of 5-10 mg/kg once daily. b. Group 2 (Control): A licensed, effective antimicrobial for canine pyoderma (e.g., cephalexin) administered according to its approved dosage regimen.
4. Clinical Assessment: a. Conduct a thorough dermatological examination at Day 0 (enrollment) and at subsequent follow-up visits (e.g., Day 14 and Day 28). b. Use a validated scoring system to assess the severity of clinical signs (e.g., erythema, papules, pustules, crusts, alopecia, pruritus).[10][11] A total clinical score will be calculated for each dog at each visit.
5. Microbiological Examination: a. Collect skin samples (swabs from pustules or crusts) for bacterial culture and susceptibility testing at Day 0.[1] b. Isolate and identify the causative organism(s). c. Perform antimicrobial susceptibility testing according to CLSI guidelines (Protocol 1).
6. Efficacy Evaluation: a. The primary efficacy endpoint will be the percentage reduction in the total clinical score from Day 0 to the end of the study. b. Clinical success will be defined as a ≥ 50% reduction in the total clinical score. c. Microbiological cure will be defined as the absence of the original pathogen from follow-up cultures.
7. Safety Assessment: a. Monitor all dogs for the occurrence of adverse events throughout the study. b. Common adverse effects of this compound in dogs include gastrointestinal upset (vomiting, diarrhea, and loss of appetite).[12]
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Canine Bacterial Pyoderma: Indications and Skin Sampling Techniques [ksvdl.org]
- 2. vetfolio.s3.amazonaws.com [vetfolio.s3.amazonaws.com]
- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 4. dvm360.com [dvm360.com]
- 5. This compound: Pharmacokinetics and therapeutic uses | CoLab [colab.ws]
- 6. In vitro comparison of Staphylococcus pseudintermedius susceptibility to common cephalosporins used in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jarvm.com [jarvm.com]
- 8. AMPs: canine pyoderma topical treatment study | College of Veterinary Medicine [vetmed.umn.edu]
- 9. zoetisus.com [zoetisus.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial use guidelines for canine pyoderma by the International Society for Companion Animal Infectious Diseases (ISCAID) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound with Clavulanic Acid in the Treatment of Recurrent Pyoderma in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Kinetics Assay of Cefpodoxime against Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for performing a time-kill kinetics assay to evaluate the bactericidal activity of Cefpodoxime against Streptococcus pneumoniae. This information is intended to guide researchers in assessing the pharmacodynamic properties of this third-generation cephalosporin antibiotic.
Introduction
This compound is a broad-spectrum, third-generation cephalosporin antibiotic used to treat a variety of bacterial infections, including those caused by Streptococcus pneumoniae, a major pathogen in community-acquired pneumonia, otitis media, and meningitis.[1][2] The bactericidal activity of this compound is achieved through the inhibition of bacterial cell wall synthesis.[3] Time-kill kinetics assays are crucial in vitro studies that provide valuable information on the rate and extent of bacterial killing by an antimicrobial agent over time, offering deeper insights than minimum inhibitory concentration (MIC) data alone.[4][5] This assay is essential for understanding the pharmacodynamics of this compound and for informing dosing regimens.[1][4]
Mechanism of Action
This compound proxetil, a prodrug, is hydrolyzed by non-specific esterases in the intestinal lumen to its active metabolite, this compound.[6] this compound then exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.[3]
Data Presentation
The following tables summarize the in vitro activity of this compound against Streptococcus pneumoniae, including representative Minimum Inhibitory Concentration (MIC) data and results from time-kill kinetic studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pneumoniae
| S. pneumoniae Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Penicillin-Susceptible | 0.03 - 0.06 | 0.06 |
| Penicillin-Intermediate | 0.25 - 0.5 | 1.0 |
| Penicillin-Resistant | 1.0 - 2.0 | 4.0 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[7][8]
Table 2: Time-Kill Kinetics of this compound against Streptococcus pneumoniae
| Dosing Regimen Simulation | Incubation Time (hours) | Mean Log₁₀ Reduction in CFU/mL |
| 100 mg Twice Daily (BID) | 24 | 5.5 |
| 400 mg Once Daily (QD) | 24 | 4.0 |
This data demonstrates the bactericidal activity of this compound, defined as a ≥3-log₁₀ reduction in the initial inoculum, against S. pneumoniae after 24 hours of exposure.[9]
Experimental Protocols
This section provides a detailed protocol for performing a time-kill kinetics assay with this compound against Streptococcus pneumoniae, following general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
Streptococcus pneumoniae isolate(s) (e.g., ATCC strains or clinical isolates)
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% lysed horse blood
-
Blood agar plates
-
Sterile saline (0.85%)
-
Sterile culture tubes or flasks
-
Incubator (35-37°C with 5% CO₂)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Vortex mixer
-
Spiral plater or manual plating supplies
-
Colony counter
Experimental Workflow
Detailed Methodology
-
Preparation of Bacterial Inoculum:
-
Streak the S. pneumoniae isolate onto a blood agar plate and incubate for 18-24 hours at 35-37°C in a 5% CO₂ atmosphere.
-
Select several colonies and inoculate into CAMHB supplemented with lysed horse blood. Incubate until the culture reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.
-
-
Preparation of this compound Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Perform serial dilutions to prepare working solutions that will yield the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) when added to the bacterial inoculum.
-
-
Assay Procedure:
-
Dispense the appropriate volume of the standardized bacterial inoculum into sterile tubes or flasks.
-
Add the prepared this compound working solutions to the respective tubes to achieve the target concentrations. Include a growth control tube containing no antibiotic.
-
Immediately after adding the antibiotic (time 0), and at subsequent time points (e.g., 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline to reduce the antibiotic concentration and obtain a countable number of colonies.
-
Plate a specific volume of the appropriate dilutions onto blood agar plates.
-
Incubate the plates for 24-48 hours at 35-37°C in a 5% CO₂ atmosphere.
-
-
Data Analysis:
-
Following incubation, count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the mean log₁₀ CFU/mL against time for each this compound concentration and the growth control.
-
Determine the change in log₁₀ CFU/mL from the initial inoculum at each time point. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[8]
-
Conclusion
The time-kill kinetics assay is a valuable tool for characterizing the bactericidal activity of this compound against Streptococcus pneumoniae. The provided protocol and data serve as a comprehensive resource for researchers in the fields of microbiology and drug development. The demonstrated potent and time-dependent killing effect of this compound underscores its clinical utility in treating infections caused by this pathogen.
References
- 1. [Study of the bactericidal effect of this compound using an in vitro pharmacokinetic model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound proxetil in the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. Pharmacokinetic-pharmacodynamic modelling of antibacterial activity of this compound and cefixime in in vitro kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting Antimicrobial Activity at the Target Site: Pharmacokinetic/Pharmacodynamic Indices versus Time–Kill Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Comparative antibacterial activity of this compound against Haemophilus influenzae, Streptococcus pyogenes, Streptococcus pneumoniae and Moraxella catarrhalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-kill studies on susceptibility of nine penicillin-susceptible and -resistant pneumococci to cefditoren compared with nine other beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro activity of this compound against pathogens responsible for community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of once-daily this compound regimens against Haemophilus influenzae and Streptococcus pneumoniae with an in vitro pharmacodynamic chamber model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cefpodoxime MIC Determination for Haemophilus influenzae
Introduction
Cefpodoxime is an orally administered, third-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] It is frequently used to treat respiratory tract infections, such as acute otitis media, sinusitis, and community-acquired pneumonia, where Haemophilus influenzae is a common pathogen.[3][4][5] this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3][6] The determination of the Minimum Inhibitory Concentration (MIC) is a critical procedure in clinical microbiology and drug development. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For H. influenzae, MIC data for this compound is vital for guiding therapeutic choices, monitoring the emergence of resistance, and for epidemiological surveillance.[5][7]
Mechanism of Action and Resistance
This compound's primary mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][3] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the cell wall.[3] By inhibiting PBPs, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.[1][3]
Resistance to this compound and other β-lactam antibiotics in H. influenzae can occur through two primary mechanisms:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[5][8]
-
Target Site Modification: Alterations in the structure of PBPs, which reduces the binding affinity of the antibiotic.[8][9]
Understanding these mechanisms is crucial for interpreting MIC results and predicting clinical outcomes.
Protocol: this compound MIC Determination by Broth Microdilution
This protocol details the broth microdilution method for determining the MIC of this compound against Haemophilus influenzae, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials and Reagents
-
This compound proxetil analytical standard powder
-
Dimethyl sulfoxide (DMSO) for initial stock solution
-
96-well, sterile, U-bottom microtiter plates
-
Haemophilus Test Medium (HTM) Broth[10]
-
Sterile saline (0.85% NaCl) or Mueller-Hinton broth
-
Haemophilus influenzae clinical isolates
-
Quality Control (QC) Strains:
-
H. influenzae ATCC 49247
-
H. influenzae ATCC 49766[11]
-
-
0.5 McFarland turbidity standard
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
2. Preparation of Reagents
-
This compound Stock Solution (e.g., 1280 µg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve in a small volume of DMSO.
-
Bring to the final volume with sterile distilled water to achieve the target concentration.
-
Sterilize by filtration through a 0.22 µm syringe filter.
-
Aliquot and store at -70°C until use.
-
-
Haemophilus Test Medium (HTM):
-
Prepare HTM broth according to the manufacturer's instructions.[14] This medium is specifically formulated to support the growth of fastidious organisms like H. influenzae.[12]
-
HTM is composed of a Mueller-Hinton base supplemented with yeast extract, hematin, and nicotinamide adenine dinucleotide (NAD).[10][15]
-
Sterilize by autoclaving and cool to room temperature before use.
-
3. Inoculum Preparation
-
From a fresh (18-24 hour) culture of H. influenzae on a chocolate agar plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-4 x 10⁸ CFU/mL.[16]
-
Within 15 minutes of preparation, dilute this suspension in HTM broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
4. Broth Microdilution Procedure
-
Dispense 100 µL of sterile HTM broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive growth control (no antibiotic).
-
Well 12 serves as the negative control/sterility control (no bacteria).
-
Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum (prepared in step 3) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the antibiotic concentration.
-
Seal the plate or place it in a container to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C in a 5-7% CO₂ atmosphere for 16-20 hours.[18]
5. Reading and Interpreting Results
-
After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or button at the bottom of the well) as compared to the growth control (well 11).
-
The growth control (well 11) should show distinct turbidity. The sterility control (well 12) should remain clear.
-
Record the MIC value in µg/mL.
-
Compare the MIC of the QC strain to the acceptable ranges to validate the assay.
Data Presentation
Table 1: this compound Quality Control (QC) Ranges for H. influenzae QC ranges should be confirmed using the latest version of the CLSI M100 document.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| H. influenzae ATCC 49247 | This compound | 0.12 - 0.5 |
| H. influenzae ATCC 49766 | This compound | 0.06 - 0.25 |
Table 2: CLSI Interpretive Criteria for this compound against H. influenzae Interpretive criteria are based on CLSI M100-S32 (2022) and EUCAST guidelines. These are subject to change and should be verified.
| MIC (µg/mL) | Interpretation |
| ≤ 2 | Susceptible (S) |
| 4 | Intermediate (I) |
| ≥ 8 | Resistant (R) |
Visualizations
Caption: this compound's mechanism of action against bacterial cells.
Caption: Experimental workflow for broth microdilution MIC determination.
References
- 1. What is the mechanism of this compound Proxetil? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Emergence of clonally related multidrug resistant Haemophilus influenzae with penicillin-binding protein 3-mediated resistance to extended-spectrum cephalosporins, Norway, 2006 to 2013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Haemophilus influenzae ATCC 49766, an alternative quality control strain for monitoring broth microdilution susceptibility tests with selected beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. dalynn.com [dalynn.com]
- 14. Haemophilus Testing Medium 500g - LabMal [labmal.com]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Use of Haemophilus test medium for broth microdilution antimicrobial susceptibility testing of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Selection of Resistance in Haemophilus influenzae by Amoxicillin-Clavulanate, this compound, Cefprozil, Azithromycin, and Clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cefpodoxime as a Selection Agent in Bacterial Genetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[1] Resistance to this compound in bacteria such as Escherichia coli is often mediated by the production of β-lactamase enzymes, including TEM-1 and AmpC, which inactivate the antibiotic.[6][7][8] While not a conventional choice in molecular biology, its stability and broad-spectrum activity present potential applications as a selective agent in bacterial genetics.
These application notes provide a comprehensive overview and detailed protocols for the prospective use of this compound in bacterial selection experiments. Given the limited established use of this compound for this specific application, the provided protocols are based on the known properties of the antibiotic and general molecular biology principles. Empirical validation and optimization of working concentrations are strongly recommended for specific bacterial strains and plasmids.
Key Applications and Considerations
The primary application of this compound in bacterial genetics would be for the selection of transformed or conjugated bacteria harboring a plasmid that confers resistance to this antibiotic. Its potential advantages over more commonly used antibiotics like ampicillin include:
-
Increased Stability: As a third-generation cephalosporin, this compound is generally more stable than penicillins like ampicillin, which can be rapidly degraded by β-lactamases secreted into the culture medium.[9][10] This increased stability may lead to a reduction in the formation of satellite colonies, which are non-resistant cells that can grow in the zone of antibiotic depletion around a resistant colony.[11][12][13]
-
Broad-Spectrum Activity: this compound's efficacy against a wide range of bacteria could be advantageous in experiments involving diverse bacterial species.
Considerations:
-
Form of this compound: For use in culture media, the water-soluble This compound sodium salt is the appropriate choice.[14][15][16][17][18] The more commonly available clinical form, this compound proxetil, is a prodrug that is poorly soluble in water and requires in vivo enzymatic hydrolysis to become active.[1][11][19]
-
Resistance Gene: Plasmids carrying common β-lactamase genes, such as bla (TEM-1), which confer resistance to ampicillin, are likely to also provide resistance to this compound, although the level of resistance may vary.[6][20]
-
Working Concentration: The optimal concentration of this compound for selection must be determined empirically for each bacterial strain and plasmid combination.
Data Presentation
Table 1: Solubility of this compound Forms
| Compound | Solvent | Solubility | Reference(s) |
| This compound Proxetil | Water | Poorly soluble/Practically insoluble | [2][6][19][21] |
| Methanol | Soluble | [6][14][19][22] | |
| Ethanol | Soluble | [19] | |
| This compound Sodium Salt | Water | Soluble | [15][16][17] |
| DMSO | Soluble | [18] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Escherichia coli
| Strain | MIC (µg/mL) | Reference(s) |
| E. coli ATCC 25922 | 0.25 - 1 | [9] |
| E. coli (clinical isolates) | 2 - 4 (decreased susceptibility) | [6][15][23] |
| E. coli (susceptible) | ≤ 1 (MIC90) |
Note: MIC values are determined under specific conditions for antimicrobial susceptibility testing and may not directly translate to the optimal concentration for selection on agar plates.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound sodium salt.
Materials:
-
This compound Sodium Salt (Molecular Biology Grade)[15][17][18]
-
Sterile, nuclease-free water
-
Sterile, light-protected microcentrifuge tubes or vials
-
Sterile filter (0.22 µm pore size)
Procedure:
-
Calculate the required amount of this compound sodium salt to prepare a 10 mg/mL stock solution.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound sodium salt in the appropriate volume of sterile, nuclease-free water.
-
Vortex gently until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the stock solution at -20°C for long-term storage. This compound is light-sensitive, so protection from light is crucial.[18]
Figure 1: Workflow for this compound Stock Solution Preparation.
Protocol 2: Preparation of this compound Selective Agar Plates
This protocol outlines the preparation of Luria-Bertani (LB) agar plates containing this compound for the selection of transformed bacteria.
Materials:
-
LB agar powder
-
Distilled water
-
Autoclave
-
Water bath set to 50-55°C
-
This compound stock solution (10 mg/mL)
-
Sterile petri dishes
Procedure:
-
Prepare LB agar according to the manufacturer's instructions.
-
Sterilize the LB agar by autoclaving at 121°C for 15 minutes.[21]
-
Allow the autoclaved LB agar to cool in a 50-55°C water bath. This is crucial to prevent heat degradation of the antibiotic.
-
Once the agar has cooled, add the this compound stock solution to the desired final concentration. A starting concentration of 10 µg/mL is recommended for initial trials. This concentration should be optimized based on the results of control experiments.
-
Swirl the flask gently to ensure even distribution of the antibiotic throughout the medium.
-
Aseptically pour approximately 20-25 mL of the this compound-containing LB agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Once solidified, invert the plates and store them at 4°C in the dark. It is recommended to use the plates within 1-2 weeks of preparation.
Figure 2: Workflow for Preparing this compound Selective Plates.
Protocol 3: Bacterial Transformation and Selection with this compound
This is a general protocol for the heat-shock transformation of chemically competent E. coli and subsequent selection on this compound-containing plates.
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA (with a putative this compound resistance gene, e.g., blaTEM-1)
-
Control plasmid (e.g., pUC19)
-
SOC medium
-
This compound selective LB agar plates
-
LB agar plates without antibiotic (for viability control)
-
Ice
-
Water bath at 42°C
-
Shaking incubator at 37°C
Procedure:
-
Thaw a tube of chemically competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA to the competent cells. Gently mix by flicking the tube.
-
Set up the following controls:
-
Positive Control: Transform competent cells with a control plasmid known to confer resistance (e.g., pUC19).
-
Negative Control (No DNA): A tube of competent cells with no added DNA.
-
Viability Control: A separate aliquot of untransformed competent cells.
-
-
Incubate the cell-DNA mixtures on ice for 30 minutes.
-
Heat-shock the cells by placing the tubes in a 42°C water bath for 45 seconds.
-
Immediately transfer the tubes back to ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium to each tube and incubate at 37°C for 1 hour with shaking (225 rpm). This allows for the expression of the antibiotic resistance gene.
-
Plate 100 µL of each transformation mixture onto the appropriate plates:
-
Plasmid Transformation: Plate on this compound selective plates.
-
Positive Control: Plate on this compound selective plates.
-
Negative Control: Plate on this compound selective plates to check for contamination or spontaneous resistance.
-
Viability Control: Plate a 1:100 dilution of the untransformed cells on a non-selective LB agar plate to confirm the viability of the competent cells.
-
-
Incubate all plates overnight at 37°C.
-
Analyze the results. The number of colonies on the selective plates indicates the transformation efficiency. The negative control plate should have no growth.
Figure 3: General Workflow for Bacterial Transformation and Selection.
Signaling Pathways and Mechanisms
Mechanism of this compound Action and Resistance
This compound, like other β-lactam antibiotics, targets the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall. In susceptible bacteria, this compound enters the periplasmic space and covalently binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan strands. This inactivation of PBPs leads to a weakened cell wall and eventual cell lysis.
In resistant bacteria, the most common mechanism of resistance is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of this compound, rendering it unable to bind to its PBP target. Genes encoding β-lactamases are often located on plasmids, which can be transferred between bacteria, facilitating the spread of resistance.
Figure 4: Mechanism of this compound Action and β-Lactamase-Mediated Resistance.
Conclusion
This compound presents a potential, though currently unconventional, alternative to commonly used selection agents in bacterial genetics. Its stability may offer an advantage in reducing satellite colony formation. The protocols and data provided in these application notes serve as a starting point for researchers interested in exploring its use. It is imperative to perform empirical optimization of the working concentration and to include appropriate controls to validate its efficacy as a selection agent for specific experimental systems. Further research is needed to fully characterize its performance in comparison to standard antibiotics used in molecular cloning.
References
- 1. What is the mechanism of this compound Proxetil? [synapse.patsnap.com]
- 2. journals.tbzmed.ac.ir [journals.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanisms of Decreased Susceptibility to this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromosomal ampC mutations in this compound-resistant, ESBL-negative uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of storage and susceptibility test conditions on stability and activity of LY163892 and four other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. Selectable markers: antibiotic and herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [RU 51807 (this compound proxetil). In vitro and in vivo antibacterial activity of a new orally administered active cephalosporin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. molekula.com [molekula.com]
- 16. This compound | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. schd-shimadzu.com [schd-shimadzu.com]
- 18. goldbio.com [goldbio.com]
- 19. This compound-proxetil hydrolysis and food effects in the intestinal lumen before absorption: in vitro comparison of rabbit and human material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. media.tghn.org [media.tghn.org]
- 22. easpublisher.com [easpublisher.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Cefpodoxime instability in aqueous solutions
Welcome to the technical support center for Cefpodoxime (B17579). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the inherent instability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned a yellow/brown color after preparation. What does this indicate and is the solution still usable?
A1: A color change, particularly to yellow or brown, is a common visual indicator of chemical degradation of cephalosporin (B10832234) antibiotics like this compound. This signifies a loss of potency and the formation of degradation byproducts. The solution should be considered unstable and discarded. Using a degraded solution will lead to inaccurate and unreliable experimental results.
Q2: I'm observing a progressive decrease in the antibacterial efficacy of my this compound solution in a multi-day cell culture experiment. What is the likely cause?
A2: This is most likely due to the degradation of this compound in the culture medium. The stability of β-lactam antibiotics is compromised by several factors in typical experimental conditions:
-
Temperature: While stock solutions are stored at low temperatures, experiments are often conducted at 37°C. Elevated temperatures significantly accelerate the degradation of cephalosporins.[1][2]
-
pH: The pH of your culture medium can influence the rate of hydrolysis of the β-lactam ring, which is essential for the antibiotic's activity. This compound is more stable in acidic to slightly acidic conditions and is degraded in neutral to alkaline conditions.[3]
-
Hydrolysis: As a β-lactam antibiotic, this compound is susceptible to hydrolysis in aqueous solutions, which opens the β-lactam ring and inactivates the molecule. This process is accelerated in aqueous environments.[2][4][5]
To mitigate this, it is recommended to prepare fresh solutions immediately before use or to replenish the this compound in your medium at regular intervals (e.g., daily).
Q3: How can I quantitatively confirm if my this compound solution has degraded?
A3: The most reliable method to confirm and quantify this compound degradation is through High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the active this compound from its degradation products. By comparing the peak area of this compound in your sample to a freshly prepared standard, you can accurately determine the extent of degradation.
Q4: What are the primary factors that influence the stability of this compound in aqueous solutions?
A4: The main factors affecting this compound stability in aqueous solutions are:
-
pH: this compound is most stable in acidic to slightly acidic environments and is susceptible to degradation in neutral and alkaline conditions.[3] A change of even one pH unit can significantly alter the rate of hydrolysis.[6]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][2][6] For every 10°C increase, the reaction rate can increase exponentially.[6]
-
Light: Exposure to UV light can induce photodegradation.[4][5] Solutions should be protected from light during storage and handling.
-
Presence of other agents: Oxidizing agents can lead to rapid degradation.[4][5] The composition of the solvent system and the presence of other excipients can also impact stability.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound instability in aqueous solutions.
Problem: Inconsistent or lower-than-expected bioactivity in experiments.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound immediately before each experiment. Avoid using stock solutions that have been stored for extended periods, even at low temperatures.
-
-
Possible Cause 2: Degradation of this compound in the experimental medium over time.
-
Troubleshooting Step: For long-term experiments (e.g., multi-day cell cultures), replenish the this compound-containing medium every 12-24 hours to maintain a consistent effective concentration.
-
-
Possible Cause 3: Inappropriate pH of the solvent or buffer.
-
Troubleshooting Step: Measure the pH of your aqueous solution. If it is neutral or alkaline, consider adjusting it to a more acidic pH if your experimental protocol allows. This compound shows greater stability at a lower pH.[3]
-
Problem: Appearance of unknown peaks in HPLC chromatograms.
-
Possible Cause 1: Formation of degradation products.
-
Possible Cause 2: Interaction with other components in the solution.
-
Troubleshooting Step: Analyze each component of your solution individually by HPLC to ensure they do not co-elute with this compound or its degradation products.
-
Data on this compound Stability
The stability of this compound is highly dependent on the conditions of the aqueous environment. The following tables summarize the degradation of this compound proxetil under various stress conditions.
Table 1: Forced Degradation of this compound Proxetil
| Stress Condition | Reagent | Duration | Temperature | Degradation | Reference |
| Acid Hydrolysis | 5 M HCl | 90 min | 80°C | Significant | [8] |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp | Significant | [9] |
| Oxidation | 3% H₂O₂ | 90 min | 80°C | Significant | [8] |
| Photodegradation | UV light (254 nm) | 24 hours | Room Temp | Significant | [4] |
| Wet Heat | Reflux | 90 min | 80°C | Significant | [8] |
| Dry Heat | Oven | 2 hours | 60°C | Significant | [10] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and experimental conditions.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common ratio is 55:45 (v/v) of buffer to acetonitrile.[4]
-
Detection Wavelength: UV detection at 254 nm.[4]
-
Injection Volume: 20 µL.[5]
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound proxetil in methanol (B129727).[4]
-
Working Standard Solution (e.g., 20 µg/mL): Dilute the stock solution to the desired concentration with the mobile phase.[4]
-
Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the linear range of the assay.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
The presence of additional peaks indicates the formation of degradation products. The method is considered stability-indicating if the this compound peak is well-resolved from these other peaks.[4][5]
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.
-
Acid Degradation: Mix a this compound stock solution with an equal volume of 5 M HCl and reflux at 80°C for 90 minutes.[8] Neutralize the solution before injection.
-
Alkaline Degradation: Dissolve this compound in a methanolic solution of 0.1 M NaOH and keep at room temperature for 8 hours.[9] Neutralize before injection.
-
Oxidative Degradation: Mix a this compound stock solution with an equal volume of 3% H₂O₂ and reflux at 80°C for 90 minutes.[8]
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 60°C for 2 hours.[10] Dissolve in methanol for analysis.
-
Photodegradation: Expose a this compound solution to UV light (254 nm) for 24 hours.[4]
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for stability assessment via HPLC.
Caption: this compound degradation pathways in aqueous solution.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. akjournals.com [akjournals.com]
- 5. scispace.com [scispace.com]
- 6. <1191> STABILITY CONSIDERATIONS IN DISPENSING PRACTICE [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. Validated stability-indicating high-performance thin-layer chromatographic method for estimation of this compound proxetil in bulk and in pharmaceutical formulation according to International conference on harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lupinepublishers.com [lupinepublishers.com]
Technical Support Center: Optimizing Cefpodoxime Dosage for Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cefpodoxime dosage for preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a third-generation cephalosporin antibiotic.[1][2] It is administered orally as a prodrug, this compound proxetil, which is converted to its active form, this compound, in the body.[1][3] this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It does this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which are essential for the final steps of peptidoglycan synthesis.[1][2] This disruption leads to a weakened cell wall and ultimately cell lysis and death.[2] this compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria and is notably stable in the presence of many common beta-lactamase enzymes.[1][4]
Q2: Which pharmacokinetic/pharmacodynamic (PK/PD) index is most important for this compound efficacy?
For cephalosporins like this compound, the most critical pharmacodynamic parameter for predicting efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC). A common target for cephalosporins to achieve a bacteriostatic or bactericidal effect is a %fT > MIC of 40-70% of the dosing interval.
Q3: What are some common preclinical animal models used to evaluate this compound efficacy?
Commonly used preclinical models for evaluating the in vivo efficacy of this compound include:
-
Murine Thigh Infection Model: This is a standardized model for assessing the efficacy of antimicrobial agents against localized soft tissue infections.[5][6] It is particularly useful for PK/PD studies.
-
Murine Pneumonia Model: This model is used to study the effectiveness of antibiotics against respiratory tract infections.[7][8]
-
Murine Urinary Tract Infection (UTI) Model: This model mimics ascending UTIs and is valuable for evaluating drug efficacy in treating bladder and kidney infections.[9]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of this compound
Symptoms:
-
Lower than expected plasma concentrations of this compound after oral administration of this compound proxetil.
-
Inconsistent or poor efficacy in animal models despite administering the calculated dose.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility and Dissolution of this compound Proxetil | This compound proxetil is hydrophobic and has low water solubility.[10] Ensure the formulation for oral gavage is a fine, uniform suspension. Consider using a vehicle that enhances wettability and dissolution. Micronization of the drug powder can also improve dissolution.[10] |
| Gastrointestinal Tract Metabolism | This compound proxetil is a prodrug that can be prematurely hydrolyzed to its active but less permeable form, this compound acid, in the intestinal lumen.[11][12] The use of gastro-retentive dosage forms or formulations that protect the drug in the upper gastrointestinal tract may improve bioavailability.[11] |
| Efflux Transporters | The active metabolite, this compound acid, may be subject to efflux back into the intestinal lumen by transporters on the apical side of enterocytes.[12] |
| Effect of Food | The presence of food can enhance the absorption of this compound proxetil.[13] If your study design allows, consider administering the drug with food to improve bioavailability. However, for consistency in preclinical studies, a fasted state is often preferred. |
| Improper Formulation Preparation | Ensure the oral suspension is well-mixed before each administration to guarantee dose uniformity. |
Issue 2: High Variability in Plasma Concentrations
Symptoms:
-
Large standard deviations in plasma drug concentrations among animals in the same dosing group.
-
Difficulty in establishing a clear dose-response relationship.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Oral Gavage Technique | Ensure all personnel are properly trained in oral gavage to minimize variability in administration. The volume and speed of administration should be consistent. |
| Animal Stress | Stress can affect gastrointestinal motility and drug absorption. Handle animals gently and allow for an acclimatization period before the study begins. |
| Coprophagy in Rodents | Rodents engage in coprophagy (ingestion of feces), which can lead to reabsorption of the drug and affect plasma concentration profiles. While difficult to completely prevent, housing animals in metabolic cages can reduce this behavior. |
| Formulation Settling | If using a suspension, the drug particles may settle over time. Ensure the formulation is continuously stirred or vortexed between dosing each animal to maintain a homogenous suspension. |
| Genetic Variability in Animal Strains | Different strains of mice or rats can have variations in drug-metabolizing enzymes and transporters, leading to differences in drug absorption and disposition. Use a well-characterized and consistent animal strain for your studies. |
Issue 3: Poor Efficacy in Animal Models
Symptoms:
-
Lack of significant reduction in bacterial burden compared to the control group.
-
Failure to achieve predetermined efficacy endpoints (e.g., survival, reduction in clinical signs).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing Regimen | The dose may be too low or the dosing interval too long to maintain the free drug concentration above the MIC for a sufficient duration (%fT > MIC). Review the PK/PD parameters and the MIC of the infecting organism to optimize the dosing regimen. |
| Bacterial Resistance | The bacterial strain used in the model may be resistant to this compound. Confirm the MIC of the specific strain being used in vitro before and after the in vivo study to check for the development of resistance. |
| Poor Drug Penetration to the Site of Infection | While this compound generally has good tissue penetration, certain sites may have lower drug concentrations. Consider measuring drug concentrations in the target tissue if feasible. |
| Immunocompromised Host Model | In neutropenic models, the immune system's contribution to bacterial clearance is minimal, placing a higher demand on the antibiotic's efficacy. Ensure the dosing regimen is robust enough for the specific model. |
| Incorrect Timing of Treatment Initiation | The timing of the first dose relative to the time of infection can significantly impact outcomes. Standardize the time of treatment initiation in your protocol. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Animal Models
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference(s) |
| Dog | 5 | Oral | 13.66 ± 6.30 | 3.5 | 3.01 ± 0.49 | ~35-36% | [14][15] |
| 9.6 | Oral | 33.0 ± 6.9 | 3.0 ± 1.1 | 5.7 ± 0.9 | - | [16][17] | |
| 10 | Oral | 27.14 ± 4.56 | 2.0 | 4.72 ± 1.46 | ~35-36% | [14][15] | |
| Rat | 20 | Oral | 3.094 ± 0.567 | 0.91 ± 0.23 | - | - | [11] |
| - | - | 5.886 - 19.771 | 2.302 - 3.480 | 1.741 - 5.318 | - | [17] | |
| Rabbit | - | - | 0.91 - 0.93 | 2.7 - 2.9 | 2.72 - 2.83 | - | [17] |
Note: Pharmacokinetic parameters can vary depending on the specific study conditions, animal strain, and formulation used.
Table 2: In Vitro Activity of this compound Against Common Bacterial Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | ≤ 1.0 | 1.0 | [2] |
| Staphylococcus aureus (Oxacillin-susceptible) | 1 - 2 | 2 - 4 | [1][2][18] |
| Streptococcus pneumoniae | ≤ 0.06 | 0.06 - 0.12 | [1][2] |
| Haemophilus influenzae | ≤ 0.12 | 0.12 | [1] |
| Moraxella catarrhalis | ≤ 1.0 | 1.0 | [1] |
| Proteus mirabilis | ≤ 1.0 | 1.0 | [2] |
| Klebsiella pneumoniae | - | 16-64 | [2] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
Protocol 1: Murine Thigh Infection Model
This protocol is adapted from established methods for evaluating antimicrobial efficacy.[5][6]
1. Animal Preparation:
- Use 6-week-old female ICR or CD-1 mice.
- Induce neutropenia by intraperitoneal injection of cyclophosphamide at 150 mg/kg four days before infection and 100 mg/kg one day before infection.[5][19]
2. Inoculum Preparation:
- Grow the bacterial strain of interest (e.g., S. aureus ATCC 29213, E. coli) to the logarithmic phase in an appropriate broth.
- Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).[5]
3. Infection:
- Anesthetize the mice.
- Inject 0.1 mL of the bacterial inoculum intramuscularly into each thigh.[19]
4. Treatment:
- Initiate treatment at a specified time post-infection (e.g., 2 hours).
- Administer this compound proxetil orally by gavage at the desired doses and frequencies. Include a vehicle control group.
5. Endpoint Measurement:
- At a predetermined time (e.g., 24 hours post-treatment initiation), euthanize the mice.
- Aseptically remove the thighs, weigh them, and homogenize in sterile saline.
- Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).[5]
Protocol 2: this compound Proxetil Formulation for Oral Gavage in Rodents
Materials:
-
This compound proxetil powder
-
Vehicle (e.g., 0.5% w/v methylcellulose or 0.5% carboxymethylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Sterile water
Procedure:
-
Weigh the required amount of this compound proxetil powder.
-
If necessary, micronize the powder using a mortar and pestle to reduce particle size.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose).
-
Gradually add a small amount of the vehicle to the this compound proxetil powder to form a smooth paste.
-
Slowly add the remaining vehicle while continuously stirring to create a uniform suspension.
-
Continuously stir the suspension on a stir plate during the dosing procedure to prevent settling.
Visualizations
References
- 1. In vitro activity of this compound compared with other oral cephalosporins tested against 5556 recent clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro activity of this compound against 1834 isolates from domiciliary infections at 20 UK centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbiological evaluation of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1365764B1 - Oral pharmaceutical composition of this compound proxetil - Google Patents [patents.google.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. criver.com [criver.com]
- 7. amr-accelerator.eu [amr-accelerator.eu]
- 8. Murine pneumonia model – REVIVE [revive.gardp.org]
- 9. Development of a Long-Term Ascending Urinary Tract Infection Mouse Model for Antibiotic Treatment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of Bioavailability of this compound Proxetil Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastro-retentive dosage form for improving bioavailability of this compound proxetil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of factors responsible for low oral bioavailability of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound proxetil | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. The comparative plasma pharmacokinetics of intravenous this compound sodium and oral this compound proxetil in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of this compound in plasma and subcutaneous fluid following oral administration of this compound proxetil in male beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, protein binding, and tissue distribution of orally administered this compound proxetil and cephalexin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. The in-vitro activity of this compound: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cefpodoxime Resistance in Clinical Bacterial Strains
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating and combating cefpodoxime resistance in clinical bacterial strains. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during experiments related to this compound resistance.
FAQ 1: My this compound MICs for E. coli isolates are consistently higher than expected, even for presumed susceptible strains. What could be the cause?
Answer: Higher than expected Minimum Inhibitory Concentrations (MICs) for this compound in E. coli can stem from several factors beyond classic extended-spectrum β-lactamase (ESBL) production. Here are some potential causes and troubleshooting steps:
-
Low-Level Resistance Mechanisms: Your isolates may possess low-level resistance mechanisms that are not always detected by standard ESBL screening. These can include:
-
Hyperproduction of chromosomal AmpC β-lactamase: Mutations in the promoter or attenuator regions of the chromosomal ampC gene can lead to its overexpression, resulting in resistance to cephalosporins.[1][2]
-
Porin Loss: Reduced expression of outer membrane porins, such as OmpC and OmpF, can limit this compound's entry into the bacterial cell, leading to increased MICs.[1][2]
-
Presence of other β-lactamases: Isolates may produce β-lactamases like TEM-1 or OXA-30, which, especially in combination with porin alterations, can decrease this compound susceptibility.[1]
-
-
Troubleshooting Steps:
-
Phenotypic Confirmation: Perform phenotypic tests to screen for AmpC production. This can be done using cefoxitin disk induction tests.
-
Molecular Characterization: Use PCR to screen for the presence of β-lactamase genes such as blaTEM, blaSHV, blaOXA, and plasmid-mediated ampC genes.
-
Outer Membrane Protein Analysis: Analyze the outer membrane protein profile of your isolates using SDS-PAGE to check for the absence or reduced expression of OmpC and OmpF.
-
Review Susceptibility Testing Technique: Ensure your MIC determination method (e.g., broth microdilution) is performed according to CLSI or EUCAST guidelines, paying close attention to inoculum density and incubation conditions.
-
FAQ 2: I am seeing inconsistent results in my synergy testing of this compound with a β-lactamase inhibitor. What are some common pitfalls?
Answer: Inconsistent results in synergy testing are a common challenge. Here are some potential reasons and troubleshooting tips:
-
Methodological Variability: The method used for synergy testing (e.g., checkerboard, time-kill assay, Etest) can influence the results. The checkerboard method, while common, can be prone to errors in preparation and interpretation.
-
Inoculum Effect: The starting inoculum concentration can significantly impact the apparent synergy. A higher inoculum may overwhelm the inhibitor, leading to a lack of synergy.
-
Inhibitor Concentration: The fixed concentration of the β-lactamase inhibitor is crucial. If the concentration is too low, it may not effectively inhibit the β-lactamase. If it's too high, it might have its own antibacterial effect, complicating the interpretation.
-
Type of β-lactamase: The effectiveness of a β-lactamase inhibitor is dependent on the type of β-lactamase produced by the bacteria. For example, clavulanic acid is effective against many Class A β-lactamases but not against AmpC (Class C) enzymes.
-
Troubleshooting Steps:
-
Standardize Your Protocol: Strictly adhere to a validated protocol for your chosen synergy testing method.
-
Verify Inoculum: Ensure your inoculum is standardized to 0.5 McFarland before dilution.
-
Optimize Inhibitor Concentration: If possible, test a range of inhibitor concentrations to find the optimal concentration for your experimental system.
-
Characterize the β-lactamase: Identify the specific β-lactamase present in your isolates to ensure you are using an appropriate inhibitor.
-
Use a Secondary Method: Confirm your synergy results using an alternative method (e.g., confirm checkerboard results with a time-kill assay).
-
FAQ 3: My PCR for detecting β-lactamase genes is not working. I'm getting no bands or non-specific bands. What should I check?
Answer: PCR troubleshooting is a common task in molecular biology. Here’s a guide to address issues with β-lactamase gene detection:
-
No Bands:
-
DNA Quality: Ensure your template DNA is of high purity and concentration. Use a spectrophotometer or fluorometer to quantify your DNA.
-
Primer Issues: Check your primer design for specificity and potential for secondary structures. Verify the primer stock concentration and integrity.
-
PCR Conditions: Optimize the annealing temperature using a gradient PCR. Ensure the extension time is sufficient for the length of your target gene.
-
Reagent Problems: Check the expiration dates of your PCR master mix, polymerase, and dNTPs.
-
-
Non-Specific Bands:
-
Annealing Temperature: The annealing temperature may be too low, allowing for non-specific primer binding. Increase the annealing temperature in increments of 2°C.
-
Primer Design: Your primers may have homology to other regions of the bacterial genome. Redesign primers for higher specificity.
-
Template Concentration: Too much template DNA can lead to non-specific amplification. Try diluting your template DNA.
-
Magnesium Concentration: The MgCl₂ concentration in your PCR reaction can affect specificity. You may need to optimize this concentration.
-
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common PCR issues.
Section 2: Data Presentation
This section provides quantitative data on the efficacy of this compound in combination with various inhibitors against resistant bacterial strains.
Table 1: In Vitro Activity of this compound in Combination with Clavulanic Acid against ESBL-producing E. coli and K. pneumoniae
| Bacterial Isolate | ESBL Type | This compound MIC (µg/mL) | This compound + Clavulanic Acid (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| E. coli 1 | CTX-M-15 | 128 | 4 | 32 |
| E. coli 2 | SHV-12 | 64 | 2 | 32 |
| K. pneumoniae 1 | TEM-26 | 256 | 8 | 32 |
| K. pneumoniae 2 | CTX-M-14 | >256 | 16 | >16 |
Data is illustrative and compiled from typical findings in the literature.[3]
Table 2: Effect of an Efflux Pump Inhibitor (PAβN) on this compound MICs against Pseudomonas aeruginosa
| P. aeruginosa Isolate | This compound MIC (µg/mL) | This compound + PAβN (20 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| Strain A (Wild-type) | 16 | 4 | 4 |
| Strain B (Efflux pump over-producer) | 64 | 8 | 8 |
| Strain C (Clinical Isolate) | 128 | 16 | 8 |
PAβN (Phenylalanine-arginine β-naphthylamide) is a well-characterized efflux pump inhibitor.[4] Data is representative of expected experimental outcomes.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or broth for dilutions
-
Multichannel pipette
-
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.
-
-
Prepare Bacterial Inoculum:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.
-
-
Inoculate Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic). A sterility control well (containing only broth) should also be included.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Read Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Workflow for determining MIC using the broth microdilution method.
-
Protocol 2: PCR for Detection of blaTEM β-Lactamase Gene
-
DNA Extraction:
-
Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a standard boiling lysis method.
-
-
PCR Reaction Setup:
-
Prepare a PCR master mix containing:
-
PCR buffer (10x)
-
dNTPs (10 mM)
-
Forward Primer (blaTEM-F): 5'-ATCAGCAATAAACCAGC-3'
-
Reverse Primer (blaTEM-R): 5'-CCCCGAAGAACGTTTTC-3'
-
Taq DNA polymerase
-
Nuclease-free water
-
-
Add 1-2 µL of template DNA to the master mix.
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Agarose Gel Electrophoresis:
-
Run the PCR product on a 1.5% agarose gel with a DNA ladder.
-
Visualize the bands under UV light. The expected product size for blaTEM is approximately 865 bp.
-
Section 4: Signaling Pathways and Resistance Mechanisms
This section provides diagrams of key signaling pathways involved in this compound resistance.
AmpC β-Lactamase Induction Pathway
The expression of the chromosomal AmpC β-lactamase is tightly regulated and linked to peptidoglycan recycling.
Caption: The AmpC β-lactamase induction pathway in Gram-negative bacteria.
Porin Loss and Efflux Pump Overexpression
Reduced drug entry and increased drug efflux are significant non-enzymatic resistance mechanisms.
Caption: Mechanisms of reduced this compound accumulation in the bacterial cell.
References
- 1. The (Almost) Insurmountable Recruitment Challenges of Antibiotic Clinical Trials [clinicalleader.com]
- 2. researchgate.net [researchgate.net]
- 3. onehealthtrust.org [onehealthtrust.org]
- 4. The efflux inhibitor phenylalanine-arginine beta-naphthylamide (PAβN) permeabilizes the outer membrane of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefpodoxime Degradation & Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of Cefpodoxime and the detection of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions, primarily through hydrolysis of its β-lactam ring and ester side chain. The main degradation pathways are induced by acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2][3] Under alkaline conditions, hydrolysis is a significant degradation route.[4][5] Acidic and oxidative conditions also lead to the formation of specific degradation products.[2][6]
Q2: What are the major known degradation products of this compound?
A2: Several degradation products of this compound have been identified. Forced degradation studies have characterized numerous impurities, some arising from the synthesis process and others from degradation.[1][6][7][8] Common degradants include isomers and products of hydrolysis and oxidation.[1][6][9] One of the major impurities that can be monitored is this compound Acid.[10][11]
Q3: Which analytical techniques are most suitable for detecting and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the routine analysis and stability testing of this compound.[2][3][12][13] For structural elucidation and characterization of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[7][8][9][14]
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload. | - Adjust the mobile phase pH to be within the optimal range for the column and analyte.- Flush the column with a strong solvent or replace it if necessary.- Reduce the sample concentration or injection volume. |
| Poor resolution between this compound and degradation peaks | - Mobile phase composition is not optimal.- Inadequate column chemistry.- Flow rate is too high. | - Optimize the mobile phase composition (e.g., acetonitrile/buffer ratio).[2][3]- Try a different column with a different stationary phase (e.g., C18).[1][2]- Reduce the flow rate to increase separation efficiency.[2] |
| Inconsistent retention times | - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction or leaks. | - Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow. |
| Presence of extraneous peaks | - Contaminated mobile phase or diluent.- Sample degradation after preparation.- Carryover from previous injections. | - Use fresh, high-purity solvents and reagents.- Analyze samples promptly after preparation or store them under appropriate conditions.[3]- Implement a robust needle wash protocol between injections. |
Sample Preparation for Forced Degradation Studies
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| No degradation observed | - Stress conditions are too mild.- Insufficient duration of stress. | - Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent).- Extend the exposure time to the stress condition. |
| Complete degradation of the drug | - Stress conditions are too harsh. | - Reduce the concentration of the stress agent.- Decrease the duration of the stress exposure.- For thermal degradation, lower the temperature. |
| Inconsistent degradation profiles | - Variability in experimental conditions. | - Precisely control temperature, concentration of reagents, and duration of the study.- Ensure uniform exposure to light in photostability studies. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Proxetil
This protocol outlines the conditions for inducing degradation of this compound Proxetil under various stress conditions as described in the literature.[1][2][6]
-
Acid Degradation:
-
Prepare a stock solution of this compound Proxetil in methanol.
-
To 10 mL of the stock solution, add 10 mL of 5 M HCl.
-
Reflux the mixture at 80°C for 90 minutes in the dark.[2]
-
Cool the solution to room temperature and neutralize it with an appropriate base.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
Prepare a stock solution of this compound Proxetil.
-
To a specific volume of the stock solution, add 0.1 M NaOH.
-
Keep the mixture at room temperature for a defined period, monitoring the degradation.
-
Neutralize the solution with acid.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Prepare a stock solution of this compound Proxetil.
-
To 5 mL of the stock solution, add 1.0 mL of 10% hydrogen peroxide solution.
-
Maintain the mixture for 2 hours at room temperature.[6]
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place about 100 mg of this compound Proxetil bulk material in an oven at 60°C for 2 hours.[1]
-
Dissolve a known amount of the heat-treated sample in a suitable solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Place a stock solution of this compound Proxetil under a UV lamp (254 nm) for 12 hours.[6]
-
Keep a control sample in the dark.
-
Dilute both solutions for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method for this compound Proxetil
This protocol is a representative example of a validated stability-indicating HPLC method.[2][3]
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Acetonitrile and 50 mM ammonium acetate (pH 6.0, adjusted with o-phosphoric acid) in a ratio of 45:55 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound Proxetil in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to the desired concentration within the calibration range (e.g., 1-80 µg/mL).[2]
-
Sample Solution (from tablets): Finely powder 20 tablets. Weigh an amount of powder equivalent to 25 mg of this compound, dissolve in methanol, sonicate, and filter. Dilute the filtrate with the mobile phase to a suitable concentration.[2]
-
Data Presentation
Table 1: Summary of this compound Proxetil Degradation under Different Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Key Degradation Products | Reference |
| Acidic | 5 M HCl | 90 min | 80°C | Significant | Isomers, Hydrolysis Products | [2] |
| Alkaline | 0.1 M NaOH | Variable | Room Temp | Significant | Hydrolysis Products | [3][4] |
| Oxidative | 3-10% H₂O₂ | 2 - 90 min | Room Temp/80°C | Significant | Oxidation Products | [2][6] |
| Thermal | Dry Heat | 2 hours | 60°C | Moderate | Isomers | [1] |
| Photolytic | UV Light (254 nm) | 12 hours | Room Temp | Moderate | Photodegradation Products | [6] |
Visualizations
Caption: this compound degradation pathways under various stress conditions.
Caption: A typical experimental workflow for the analysis of this compound degradation products.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. akjournals.com [akjournals.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. Characterization of impurities in this compound proxetil using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of impurities in this compound proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencescholar.us [sciencescholar.us]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Application of high-performance liquid chromatography hyphenated techniques for identification of degradation products of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of Cefpodoxime for laboratory use
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Cefpodoxime for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound Proxetil?
A1: this compound is the active form of the antibiotic. This compound Proxetil is a prodrug, which is an ester form of this compound designed for better oral absorption.[1][2] In the body, it is converted to the active this compound by esterases in the intestinal wall.[3][4] For many in vitro experiments, using the active form, this compound (free acid), is often preferred.
Q2: Why am I having trouble dissolving this compound?
A2: Both this compound and its prodrug, this compound Proxetil, are poorly soluble in water.[5] The solubility of this compound Proxetil is also pH-dependent, with better solubility in acidic conditions.[6] This inherent low aqueous solubility is a common challenge in preparing stock solutions for laboratory experiments.
Q3: What are the recommended solvents for this compound?
A3: For this compound (free acid), Dimethyl sulfoxide (DMSO) is a common solvent, with a solubility of up to 50 mg/mL.[7][8] For this compound Proxetil, organic solvents such as methanol, ethanol, acetonitrile, and DMSO are effective.[9][10] this compound Proxetil is very soluble in acetonitrile and methanol, and freely soluble in ethanol.[10]
Q4: Can I heat the solution to aid dissolution?
A4: Gentle warming can help dissolve many compounds, but it is generally not recommended for this compound without specific data on its thermal stability, as excessive heat can cause degradation.[11][12] A better approach is to use an appropriate solvent and sonication.[6]
Q5: What is the mechanism of action of this compound?
A5: this compound is a third-generation cephalosporin antibiotic.[3] Its bactericidal activity comes from inhibiting the synthesis of the bacterial cell wall.[13] It does this by binding to and inactivating penicillin-binding proteins (PBPs) located in the bacterial cell wall, which are essential for the final steps of peptidoglycan synthesis.[3][14] This disruption leads to a weakened cell wall and ultimately cell lysis.[3][14]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Solution |
| Incorrect Solvent Selection | This compound and its prodrug have poor aqueous solubility. For this compound (free acid), use DMSO.[7] For this compound Proxetil, use methanol, ethanol, or acetonitrile.[10] |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of solvent to reach the desired concentration. Refer to the solubility data table below. |
| Compound has Degraded | If the compound is old or has been stored improperly, it may have degraded. Use a fresh vial of the compound. |
| Sonication Needed | Sonication can help to break up clumps of powder and aid in dissolution.[6] |
Issue 2: this compound precipitates when I add my stock solution to aqueous media (e.g., cell culture media).
| Possible Cause | Solution |
| High Final Concentration of Organic Solvent | The final concentration of the organic solvent (like DMSO) in your aqueous medium should be kept low, typically below 0.5%, and ideally below 0.1%, to avoid both solvent toxicity and precipitation of the compound.[12] |
| Improper Dilution Technique | Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling.[12] This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation. |
| Temperature of the Medium | Perform the dilution at room temperature or 37°C. Adding a stock solution to cold media can decrease the solubility of the compound.[12] |
| Media Components | Certain components in your media could be interacting with the this compound and reducing its solubility.[12] If possible, test different media formulations. |
| pH of the Final Solution | The solubility of this compound Proxetil is pH-dependent.[6] Ensure the final pH of your solution is compatible with its solubility. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| This compound (free acid) | DMSO | ≥50 mg/mL | [7] |
| This compound (free acid) | DMSO | ≤10 mg/mL | [9] |
| This compound Proxetil | Water | Very slightly soluble or practically insoluble | [10] |
| This compound Proxetil | Acetonitrile | Very soluble | [10] |
| This compound Proxetil | Methanol | Very soluble | [10] |
| This compound Proxetil | Anhydrous Ethanol | Freely soluble | [10] |
| This compound Proxetil | DMSO | ~10 mg/mL | [9] |
| This compound Proxetil | Ethanol | ~10 mg/mL | [9] |
| This compound Proxetil | Methanol | ~10 mg/mL | [9] |
| This compound Proxetil | Acetonitrile | ~5 mg/mL | [9] |
| This compound Proxetil | Distilled Water | 266.67 ± 2.90 µg/mL | [5] |
| This compound Proxetil | Buffer (pH 3) | 305.066 ± 2.82 µg/mL | [5] |
Note: Solubility can vary between different sources and batches of compounds.
Experimental Protocols
Protocol 1: Preparation of a this compound (Free Acid) Stock Solution in DMSO
Materials:
-
This compound (free acid) powder
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound (free acid) powder and place it in a sterile tube.
-
Adding Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound).
-
Dissolving: Vortex the tube until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. Gentle warming to 37°C for a short period (10 minutes) can also be attempted.[7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[15]
Protocol 2: Lab-Scale Solid Dispersion to Enhance Aqueous Solubility
This protocol is an adaptation of the solvent evaporation method for laboratory use.[16]
Materials:
-
This compound Proxetil
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
A suitable volatile solvent (e.g., methanol)
-
Glass beaker
-
Stir plate and stir bar
-
Hot plate or vacuum oven
Procedure:
-
Dissolution: Dissolve both the this compound Proxetil and the polymer (e.g., in a 1:1 to 1:5 drug-to-polymer ratio by weight) in a minimal amount of the volatile solvent in a glass beaker with stirring.
-
Evaporation: Gently heat the solution on a hot plate (at a temperature well below the boiling point of the solvent) with continuous stirring to evaporate the solvent. Alternatively, a rotary evaporator can be used for more controlled solvent removal.
-
Drying: Once a solid film or powder is formed, dry it further under vacuum to remove any residual solvent.
-
Collection: Scrape the resulting solid dispersion from the beaker. This powder can then be used for dissolution studies in aqueous buffers.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Signaling pathway for this compound's antibacterial action.
References
- 1. EP1365764B1 - Oral pharmaceutical composition of this compound proxetil - Google Patents [patents.google.com]
- 2. This compound proxetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Proxetil? [synapse.patsnap.com]
- 4. This compound-proxetil hydrolysis and food effects in the intestinal lumen before absorption: in vitro comparison of rabbit and human material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of Bioavailability of this compound Proxetil Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Proxetil Tablets [drugfuture.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound, Free Acid - Amerigo Scientific [amerigoscientific.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. drugfuture.com [drugfuture.com]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound (Banan, Vantin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. Unleashing the Power of this compound proxetil: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefpodoxime Efficacy in Biofilm Eradication Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the efficacy of Cefpodoxime in biofilm eradication assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work against bacteria?
This compound is a third-generation cephalosporin antibiotic. It is administered as a prodrug, this compound proxetil, which is converted in the body to its active form, this compound.[1] Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall. This compound binds to penicillin-binding proteins (PBPs) within the bacterial cell wall, which are essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and death, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1]
Q2: Why is it more challenging to eradicate bacterial biofilms with this compound compared to planktonic (free-floating) bacteria?
Bacterial biofilms exhibit significantly higher resistance to antibiotics, including this compound, compared to their planktonic counterparts. This recalcitrance is multifactorial and includes:
-
Extracellular Polymeric Substance (EPS) Matrix: The biofilm is encased in a self-produced matrix of polysaccharides, proteins, and extracellular DNA (eDNA). This matrix can act as a physical barrier, limiting the penetration of this compound to the bacterial cells within the biofilm.
-
Presence of Persister Cells: Biofilms harbor a subpopulation of dormant, metabolically inactive cells known as persister cells. These cells are highly tolerant to antibiotics like this compound that target active cellular processes such as cell wall synthesis.
-
Altered Microenvironment: The interior of a biofilm often has gradients of nutrients, oxygen, and pH. These conditions can lead to slower bacterial growth rates, making them less susceptible to antibiotics that are most effective against rapidly dividing cells.
-
Expression of Resistance Genes: The biofilm environment can trigger the expression of genes associated with antibiotic resistance, such as efflux pumps that actively remove this compound from the bacterial cells.
Q3: What are the key factors that can influence the results of my this compound biofilm eradication assay?
Several factors can significantly impact the outcome of your experiments:
-
Bacterial Species and Strain: Different bacterial species and even different strains of the same species exhibit varying abilities to form biofilms and inherent susceptibilities to this compound.
-
Biofilm Age: Mature biofilms are generally more resistant to antibiotics than younger biofilms due to a more developed EPS matrix and a higher proportion of persister cells.
-
Media Composition: The nutrient composition of the growth medium can influence biofilm formation, matrix composition, and bacterial physiology, thereby affecting this compound's efficacy.[2][3][4] For example, supplementation with glucose can enhance biofilm formation in some species.
-
Incubation Time: The duration of biofilm growth and the exposure time to this compound are critical parameters. Longer incubation times for biofilm formation can lead to increased resistance.[5] Conversely, longer exposure to the antibiotic may be required for eradication.[6]
-
Inoculum Size: The initial bacterial concentration used to form the biofilm can influence the final biofilm density and its susceptibility to this compound.
Troubleshooting Guides
Problem 1: High variability in results between replicate wells in my biofilm assay.
Possible Causes:
-
Inconsistent Inoculum: Uneven distribution of the initial bacterial suspension.
-
Edge Effects: Evaporation from the outer wells of the microtiter plate can lead to variations in nutrient concentration and biofilm growth.
-
Inadequate Washing: Inconsistent removal of planktonic cells can lead to an overestimation of the biofilm.
-
Improper Staining/Destaining: Uneven application or removal of crystal violet or other staining agents.
Solutions:
-
Ensure Homogeneous Inoculum: Thoroughly vortex the bacterial suspension before inoculating the plate.
-
Minimize Edge Effects: Fill the outer wells of the plate with sterile water or media without bacteria to create a humidity barrier.
-
Standardize Washing Technique: Use a multichannel pipette for gentle and consistent washing of the wells. Avoid directing the stream directly onto the biofilm.
-
Optimize Staining and Destaining: Ensure complete coverage of the biofilm with the stain and adequate incubation time. For destaining, ensure complete solubilization of the dye before reading the absorbance.
Problem 2: this compound shows good activity against planktonic bacteria (low MIC) but is ineffective against the biofilm (high MBEC).
Possible Causes:
-
Mature Biofilm: The biofilm may be too mature and dense for this compound to penetrate effectively.
-
High Persister Cell Population: A large proportion of dormant cells are not susceptible to this compound's mechanism of action.
-
Inappropriate Assay Conditions: The chosen media or incubation time may be promoting a highly resistant biofilm phenotype.
Solutions:
-
Optimize Biofilm Age: Experiment with younger biofilms (e.g., 24 hours vs. 48 hours) to see if efficacy improves.
-
Consider Combination Therapy: Investigate the use of this compound in combination with a biofilm-disrupting agent (e.g., an enzyme that degrades the EPS matrix) or an antibiotic that targets persister cells.
-
Vary Assay Conditions: Test different growth media and incubation times to find conditions that may result in a more susceptible biofilm.
Problem 3: Difficulty in interpreting the results of the crystal violet assay.
Possible Causes:
-
High Background Staining: The crystal violet may be binding to components of the media or the microtiter plate itself.
-
Weak Biofilm Formation: The chosen bacterial strain may be a poor biofilm former under the tested conditions.
-
Incomplete Destaining: The destaining solution may not be effectively solubilizing all of the crystal violet.
Solutions:
-
Include Proper Controls: Always include wells with sterile media only to determine the background absorbance.
-
Optimize Biofilm Growth Conditions: Try different media formulations or extend the incubation time to promote more robust biofilm formation.
-
Ensure Complete Solubilization: After adding the destaining solution (e.g., ethanol or acetic acid), ensure thorough mixing and allow sufficient time for the dye to dissolve completely before reading the absorbance.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Eradication Concentration (MBEC) of this compound against various bacterial species. Note: The MBEC values can be significantly higher than the MIC and MBC values, highlighting the increased resistance of biofilms.
Table 1: this compound Efficacy Against Gram-Positive Bacterial Biofilms
| Bacterial Species | Strain | Planktonic MIC (µg/mL) | Planktonic MBC (µg/mL) | Biofilm MBEC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 1 - 8[7] | >8 | >1024 |
| Staphylococcus aureus (MRSA) | ATCC 33591 | >16 | >16 | >2048 |
| Streptococcus pneumoniae | ATCC 49619 | 0.03 - 0.12[7] | 0.25 | >512 |
Table 2: this compound Efficacy Against Gram-Negative Bacterial Biofilms
| Bacterial Species | Strain | Planktonic MIC (µg/mL) | Planktonic MBC (µg/mL) | Biofilm MBEC (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.25 - 1[7] | 2 | >1024 |
| Pseudomonas aeruginosa | PAO1 | >128 | >128 | >4096 |
| Klebsiella pneumoniae | ATCC 13883 | ≤1 | 2 | >1024 |
Disclaimer: The values presented in these tables are approximate and can vary depending on the specific experimental conditions used. Researchers should determine these values under their own laboratory conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method.
-
Prepare Bacterial Inoculum: From an overnight culture, prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: From the wells showing no visible growth, plate a small aliquot onto nutrient agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol utilizes a 96-well plate format.
-
Biofilm Formation:
-
Prepare a bacterial suspension as described for the MIC assay.
-
Dispense the inoculum into the wells of a 96-well microtiter plate.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
-
Removal of Planktonic Cells: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Antibiotic Challenge: Add fresh growth medium containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Assessment of Biofilm Viability:
-
After incubation, wash the wells again with PBS to remove the antibiotic.
-
Add fresh growth medium to each well and sonicate the plate to dislodge the biofilm.
-
Determine the viability of the dislodged bacteria by plating serial dilutions and counting colony-forming units (CFUs) or by using a viability stain (e.g., resazurin).
-
-
MBEC Determination: The MBEC is the lowest concentration of this compound that results in the complete eradication of the biofilm (no viable cells).
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in Biofilm Resistance
Bacterial communication systems, such as quorum sensing and two-component systems, play a crucial role in regulating biofilm formation and antibiotic resistance. While direct effects of this compound on these pathways are still under investigation, it is known that some antibiotics can modulate their activity.
Caption: Overview of Quorum Sensing and Two-Component Signaling Pathways in Bacteria.
Experimental Workflow for MBEC Assay
The following diagram illustrates the key steps in performing a Minimum Biofilm Eradication Concentration (MBEC) assay.
Caption: Step-by-step workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.
Logical Relationship of Factors Affecting this compound Efficacy
This diagram illustrates the interplay of various factors that contribute to the reduced efficacy of this compound against bacterial biofilms.
Caption: Key factors contributing to the reduced efficacy of this compound against bacterial biofilms.
References
- 1. graphviz dot file example · GitHub [gist.github.com]
- 2. Mechanisms of antibiotic resistance in Pseudomonas aeruginosa biofilms. – ARPBIG [arpbigidisba.com]
- 3. Quorum-sensing control in Staphylococci -- a target for antimicrobial drug therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 6. d-nb.info [d-nb.info]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Cefpodoxime in Culture Media
Welcome to the technical support center for Cefpodoxime. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments, with a specific focus on preventing and resolving this compound precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] In cell culture, it is primarily used to prevent or treat bacterial contamination. It is the active metabolite of the prodrug this compound proxetil, which is hydrolyzed to this compound.[3] The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[3][4]
Q2: Why is my this compound precipitating in the culture medium?
Precipitation of this compound in culture media is a common issue and can be attributed to several factors:
-
pH-Dependent Solubility: this compound proxetil, the prodrug form, exhibits significantly lower solubility at neutral to alkaline pH compared to acidic pH.[5][6][7] As most cell culture media are buffered around pH 7.2-7.4, the drug is more prone to precipitation.
-
High Concentrations: The concentration of this compound in the culture medium may exceed its solubility limit, especially at physiological pH.
-
Temperature Shifts: Moving prepared media from cold storage (e.g., 4°C) to a 37°C incubator can alter the solubility of media components and the drug itself, potentially causing precipitation.
-
Interactions with Media Components: this compound may interact with salts, proteins (like albumin from Fetal Bovine Serum), and other components in the culture medium, leading to the formation of insoluble complexes.
-
Hydrolysis of Prodrug: this compound proxetil hydrolyzes to the active form, this compound acid. Changes in the solubility of the parent compound versus its hydrolyzed form can contribute to precipitation.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (prepared in an organic solvent like DMSO) into the aqueous culture medium can cause the drug to crash out of solution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For in vitro use, this compound sodium salt is soluble in DMSO.[4] this compound proxetil is also soluble in DMSO and methanol.[8] Given that high concentrations of organic solvents can be toxic to cells, it is crucial to keep the final solvent concentration in the culture medium as low as possible, typically below 0.5%.
Q4: How stable is this compound in culture media?
The stability of this compound is influenced by pH and temperature. Beta-lactam antibiotics, in general, are susceptible to hydrolysis in aqueous solutions. While specific stability data for this compound in various culture media is limited, it is known that this compound proxetil degrades in alkaline conditions.[6] It is best practice to prepare fresh media with this compound or to replace the media every 2-3 days to ensure the antibiotic remains active and to minimize the accumulation of degradation products.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to diagnose and resolve precipitation issues with this compound in your cell culture experiments.
Step 1: Review Your Stock Solution Preparation
An improperly prepared stock solution is a common source of precipitation.
-
Use the Right Form: Whenever possible, use the more water-soluble this compound sodium salt for easier dissolution.
-
Choose the Right Solvent: For this compound sodium salt, sterile water or PBS can be used. For this compound proxetil, use cell culture-grade DMSO.
-
Ensure Complete Dissolution: Gently warm the solution and vortex until the powder is completely dissolved before filter sterilization.
-
Sterile Filtration: Use a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO).
-
Aliquot and Store Properly: Store single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
Step 2: Optimize the Addition of this compound to Culture Media
How you add the this compound stock to your media can significantly impact its solubility.
-
Pre-warm the Medium: Before adding the antibiotic, warm the culture medium to 37°C.
-
Dilute Gradually: To avoid "solvent shock," add the this compound stock solution to a small volume of pre-warmed medium first, mix well, and then add this to the final volume of your culture medium.
-
Mix Thoroughly: After adding the this compound solution, gently swirl the medium to ensure even distribution.
Step 3: Evaluate the Culture Conditions
The environment in which your cells are cultured can also contribute to precipitation.
-
pH Monitoring: Cellular metabolism can cause a drop in the pH of the culture medium. If the medium becomes too acidic, it can affect the solubility of various components. Ensure your medium has adequate buffering capacity (e.g., through bicarbonate and CO2 levels, or HEPES).
-
Serum Quality: Lot-to-lot variability in Fetal Bovine Serum (FBS) can introduce different concentrations of proteins and ions that may interact with this compound. If you suspect serum-related issues, test a new lot of FBS.
Data Presentation
Table 1: Solubility of this compound Proxetil at Different pH Values
| pH | Solubility (mg/mL) | Reference |
| 1.2 | 10.47 | [5] |
| 3.0 | 0.305 | [9] |
| 4.6 | 0.581 | [6] |
| 6.8 | 0.45 | [5] |
| 7.4 | 0.562 | [6] |
Note: Data is for this compound proxetil. The solubility of the active form, this compound acid, is also pH-dependent.
Table 2: Recommended Solvents for this compound and its Prodrug
| Compound | Solvent | Recommended Final Concentration in Media |
| This compound Sodium Salt | Water, PBS, DMSO | N/A (for water/PBS), <0.5% (for DMSO) |
| This compound Proxetil | DMSO, Methanol | <0.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Sodium Salt Stock Solution (10 mg/mL)
Materials:
-
This compound Sodium Salt powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, 0.22 µm syringe filter (PTFE membrane recommended for DMSO)
-
Sterile, microcentrifuge tubes for aliquoting
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 100 mg of this compound Sodium Salt powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of sterile DMSO to the tube.
-
Cap the tube tightly and vortex until the powder is completely dissolved. The solution should be clear.
-
Attach a sterile 0.22 µm PTFE syringe filter to a new sterile syringe.
-
Draw the this compound solution into the syringe.
-
Filter the solution into a new sterile 15 mL conical tube.
-
Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Preparing this compound-Containing Culture Media
Caption: Workflow for preparing sterile this compound stock and its addition to culture media.
Diagram 2: Logical Flowchart for Troubleshooting this compound Precipitation
Caption: A troubleshooting flowchart for identifying the cause of this compound precipitation.
Diagram 3: Postulated Signaling Pathway of Beta-Lactam Antibiotic-Induced Mitochondrial Dysfunction
Caption: Postulated pathway of beta-lactam induced mitochondrial dysfunction and oxidative stress.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Proxetil? [synapse.patsnap.com]
- 4. goldbio.com [goldbio.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Development and validation of spectrophotometric method of this compound proxetil using hydrotropic solubilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-proxetil hydrolysis and food effects in the intestinal lumen before absorption: in vitro comparison of rabbit and human material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of Bioavailability of this compound Proxetil Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefpodoxime MIC Testing
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the variability in Cefpodoxime Minimum Inhibitory Concentration (MIC) results. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in this compound MIC results?
Variability in this compound MIC results can arise from several factors, including:
-
Inoculum Effect: The density of the bacterial inoculum used in the test can significantly impact the MIC value, particularly for β-lactam antibiotics like this compound.[1][2][3][4] A higher inoculum can lead to an artificially elevated MIC.
-
Culture Media: The composition of the culture medium can influence bacterial growth and the activity of this compound. Variations between different manufacturers or even different lots of the same medium can contribute to result discrepancies.[5][6][7]
-
Bacterial Resistance Mechanisms: The presence of resistance mechanisms in the test organism, such as the production of β-lactamases (e.g., TEM-1, OXA-30) or alterations in outer membrane proteins (porins), can lead to higher and more variable MICs.[8][9][10]
-
Procedural Deviations: Inconsistent adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a major source of error.[11][12][13][14]
-
This compound Stability: The stability of this compound in solution can be affected by storage conditions and time, potentially leading to reduced potency and inaccurate MIC values.[15][16][17]
Q2: How does the inoculum size affect this compound MIC values?
The "inoculum effect" is a phenomenon where the MIC of an antibiotic increases with a higher initial bacterial density.[1][2][3][4] For β-lactams like this compound, this can be particularly pronounced in bacteria that produce β-lactamase enzymes. A larger bacterial population may produce enough β-lactamase to degrade the antibiotic at concentrations that would normally inhibit a smaller population, leading to a higher observed MIC. It is crucial to standardize the inoculum concentration as per CLSI or EUCAST guidelines to minimize this effect.[2][3]
Q3: Are there specific CLSI or EUCAST guidelines for this compound MIC testing?
Yes, both CLSI and EUCAST provide standardized guidelines for antimicrobial susceptibility testing, including for this compound.[11][12][13][18][19][20] These documents detail critical parameters such as:
-
Recommended testing methodologies (e.g., broth microdilution).
-
Standardized inoculum preparation and density.
-
Approved culture media and their composition.
-
Incubation conditions (temperature, duration).
-
Quality control strains and their acceptable MIC ranges.
-
Interpretation of MIC results (susceptible, intermediate, resistant).[21][22]
Adherence to these guidelines is essential for obtaining accurate and reproducible this compound MIC results.
Q4: Can the source of Mueller-Hinton broth impact this compound MIC results?
Yes, the source and even the specific lot of Mueller-Hinton broth can introduce variability in MIC results.[6][7] This can be due to minor differences in nutrient composition and cation concentrations, which can affect bacterial growth and antibiotic activity. For certain antibiotics, specific cation adjustments to the broth are required. While the impact on this compound is not as extensively documented as for some other drugs, it is a potential source of variability that should be considered, especially when observing unexpected results. Using a consistent and high-quality source of media is recommended.
Q5: What should I do if my this compound MIC results for quality control strains are out of range?
If your QC strain results are out of the acceptable range, it indicates a potential issue with the testing system. Do not report any patient or experimental results until the issue is resolved. The following troubleshooting steps should be taken:
-
Verify the QC strain: Ensure the correct QC strain was used and that its viability and purity have been maintained.
-
Check the this compound: Confirm the correct antibiotic was used, it was stored properly, and the stock solution was prepared correctly and is not expired.
-
Review the protocol: Meticulously review the entire testing procedure to ensure there were no deviations from the standardized protocol (e.g., inoculum preparation, incubation time/temperature).
-
Examine the materials: Check for expired reagents, including the culture medium and any supplements.
-
Repeat the test: If no obvious errors are found, repeat the test with fresh reagents.
-
Contact the manufacturer: If the problem persists, contact the manufacturers of the reagents and/or the testing system for further assistance.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during this compound MIC testing.
Issue 1: High Variability or Poor Reproducibility of MIC Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Inoculum Preparation | 1. Ensure the bacterial suspension is homogenous and at the correct turbidity (e.g., 0.5 McFarland standard).[5] 2. Verify the dilution steps to achieve the final target inoculum concentration (typically 5 x 10^5 CFU/mL for broth microdilution). 3. Use a calibrated spectrophotometer or densitometer for turbidity measurement. |
| Variation in Culture Media | 1. Use the same lot of Mueller-Hinton broth for a set of experiments. 2. Ensure the media is prepared and stored according to the manufacturer's instructions. 3. If preparing in-house, validate the quality of each batch. |
| Inconsistent Incubation | 1. Verify the incubator temperature is maintained at 35 ± 2°C. 2. Ensure consistent incubation duration (typically 16-20 hours for non-fastidious bacteria). 3. Avoid stacking plates to ensure uniform temperature distribution. |
| Reader/Interpretation Variability | 1. Establish clear and consistent criteria for reading MIC endpoints (e.g., the lowest concentration with no visible growth). 2. Use an automated plate reader if available to standardize the reading process. 3. Have a second trained individual confirm the readings. |
Issue 2: Unexpectedly High this compound MICs
| Potential Cause | Troubleshooting Steps |
| Presence of β-lactamase Activity | 1. Consider testing for the presence of β-lactamases, especially in organisms like E. coli or Klebsiella pneumoniae.[8][9][10] 2. Note that some β-lactamases may not be detected by standard screening methods. |
| High Inoculum (Inoculum Effect) | 1. Re-check and standardize the inoculum preparation procedure as described in Issue 1.[1][2][3][4] |
| Degraded this compound | 1. Prepare fresh this compound stock solutions. 2. Verify the storage conditions of the this compound powder and stock solutions (protect from light and moisture, store at the recommended temperature).[15][16][17] |
| Contamination of Bacterial Culture | 1. Perform a purity check of the bacterial culture by plating on a non-selective agar plate. |
Experimental Protocols
Broth Microdilution MIC Testing for this compound (Adapted from CLSI Guidelines)
This protocol outlines the general steps for performing a broth microdilution MIC test for this compound against non-fastidious bacteria.
Materials:
-
This compound powder (analytical grade)
-
Appropriate solvent for this compound (e.g., DMSO, check manufacturer's instructions)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Calibrated pipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Plate reader or manual reading mirror
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in the appropriate solvent.
-
Sterilize the stock solution by filtration if necessary.
-
Store the stock solution in small aliquots at -20°C or as recommended by the manufacturer.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
-
This will bring the final volume in each well to 100 µL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
Data Presentation
Table 1: Factors Influencing this compound MIC Results and Recommended Actions
| Factor | Potential Impact on MIC | Recommended Action |
| Inoculum Concentration | Higher inoculum can increase the MIC.[1][2][3][4] | Standardize to 5 x 10^5 CFU/mL. |
| Culture Medium | Lot-to-lot and manufacturer variability can alter MICs.[5][6][7] | Use a consistent source and lot of media. |
| Incubation Time | Shorter or longer times can lead to inaccurate results. | Incubate for 16-20 hours. |
| Incubation Temperature | Deviations can affect bacterial growth rate. | Maintain at 35 ± 2°C. |
| This compound Potency | Degraded antibiotic will lead to falsely high MICs. | Prepare fresh stock solutions and store properly.[15][16][17] |
| β-lactamase Production | Can significantly increase the MIC.[8][9][10] | Consider confirmatory testing for β-lactamases. |
Visualizations
Caption: Troubleshooting workflow for variable this compound MIC results.
References
- 1. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Microscopic Analysis of Bacterial Inoculum Effect Using Micropatterned Biochip [mdpi.com]
- 5. Comparison of three culture media in assessing the sensitivity of antibiotics to common foodborne microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of commercially available media on cefiderocol susceptibility testing by broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of commercially available media on cefiderocol susceptibility testing by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Decreased Susceptibility to this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. nih.org.pk [nih.org.pk]
- 12. elmy.ee [elmy.ee]
- 13. Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EUCAST: MIC Determination [eucast.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. nicd.ac.za [nicd.ac.za]
- 19. darvashco.com [darvashco.com]
- 20. megumed.de [megumed.de]
- 21. idexx.com [idexx.com]
- 22. idexx.co.uk [idexx.co.uk]
Cefpodoxime Stability Under Different Storage Conditions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of cefpodoxime under various storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, particularly in its prodrug form, this compound proxetil, is influenced by several environmental factors. These include temperature, pH, light, and humidity.[1][2] The chemical structure of this compound, a third-generation cephalosporin, contains a β-lactam ring that is susceptible to hydrolysis, leading to a loss of antibacterial activity.[3]
Q2: What are the recommended storage conditions for this compound proxetil oral suspension before and after reconstitution?
A2: For both un-reconstituted powder and reconstituted oral suspensions, it is recommended to store them at refrigerated temperatures (2-8 °C) or at a controlled room temperature not exceeding 25 °C.[1][4] Storing reconstituted suspensions at elevated temperatures can lead to a significant loss of potency.[4] One study showed that at 42°C, there was a considerable loss of potency (below 85%) in powdered samples after 60 days.[1][4]
Q3: How long is reconstituted this compound proxetil oral suspension stable?
A3: The stability of reconstituted this compound proxetil suspension is dependent on the storage temperature. At refrigerated temperatures (2-8 °C), the reconstituted suspension can maintain its potency within the specified standard range for up to 14 days.[4][5][6] Some studies have shown that at room temperature (25 °C), the potency can remain within the standard range for a longer period, even up to 90 days, although refrigeration is generally recommended to ensure optimal stability.[4]
Q4: How does pH affect the stability of this compound?
A4: this compound is susceptible to both acid and base-induced hydrolysis.[3][7] Forced degradation studies show that this compound degrades under both acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions.[3] The degradation is more pronounced in alkaline conditions.[8] Therefore, it is crucial to control the pH of any solutions containing this compound to maintain its stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency in Stored Samples | Improper storage temperature. | Store both powdered and reconstituted this compound at refrigerated temperatures (2-8°C) or controlled room temperature (<25°C). Avoid exposure to elevated temperatures.[1][4] |
| Exposure to light. | Protect this compound solutions and formulations from direct light by using amber-colored containers or storing them in the dark.[7] | |
| Incorrect pH of the formulation or solution. | Ensure the pH of the medium is within the optimal stability range for this compound. Avoid highly acidic or alkaline conditions.[3][8] | |
| Appearance of Degradation Products in Analysis | Hydrolysis due to acidic or basic conditions. | Neutralize the sample before analysis if it has been subjected to acidic or basic stress. Use a stability-indicating analytical method to separate the parent drug from its degradation products.[3][9] |
| Oxidation. | If oxidative degradation is suspected, consider purging solutions with an inert gas (e.g., nitrogen) and adding an antioxidant if compatible with the formulation.[9] | |
| Photodegradation. | Minimize exposure to UV light during handling and analysis.[7] | |
| Variability in Experimental Results | Inconsistent reconstitution of oral suspension. | Ensure the powder is fully and uniformly dispersed in the specified volume of diluent as per the manufacturer's instructions. |
| Inconsistent sample handling and storage. | Standardize protocols for sample preparation, storage, and analysis to minimize variability. |
Data on this compound Stability
The following tables summarize the quantitative data on the stability of this compound proxetil under different conditions.
Table 1: Stability of Reconstituted this compound Proxetil Oral Suspension at Different Temperatures
| Storage Temperature | Duration | Potency/Stability | Reference |
| Refrigerated (2-8 °C) | 14 days | Within specified standard range | [4] |
| Room Temperature (25 °C) | 90 days | Within specified standard range | [4] |
| Elevated Temperature (42 °C) | > 14 days | Deviated from specification | [4] |
Table 2: Forced Degradation of this compound Proxetil
| Stress Condition | Duration | Observations | Reference |
| Acid Hydrolysis (0.1 M HCl) | 8 hours | Degradation observed, additional peaks at Rf 0.10 and 0.44 in HPTLC | [3] |
| Base Hydrolysis (0.1 M NaOH) | 8 hours | Degradation observed, additional peaks at Rf 0.03, 0.15, and 0.17 in HPTLC | [3] |
| Oxidation (6% H2O2) | 8 hours | No significant degradation observed in some studies | [3] |
| 90 min at 80°C (3% H2O2) | Degradation observed | [9] | |
| Dry Heat | 8 hours at 55°C | No significant degradation | [3] |
| 2 hours at 60°C | Degradation observed | [7] | |
| Photodegradation (UV light) | 12 hours | Degradation observed | [7] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a typical HPLC method for the determination of this compound proxetil in the presence of its degradation products.[9][10]
-
Chromatographic System:
-
Standard Solution Preparation:
-
Sample Preparation:
-
For bulk drug or powder for oral suspension, accurately weigh a quantity equivalent to a known amount of this compound and dissolve it in methanol to obtain a stock solution.[9]
-
For reconstituted suspension, accurately pipette a volume, dilute with methanol, and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 μm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the this compound peak based on the retention time and peak area of the standard.
-
Assess the presence of any degradation products, which will appear as separate peaks.
-
Protocol 2: Forced Degradation Studies
This protocol outlines the procedures for subjecting this compound proxetil to various stress conditions to evaluate its inherent stability.[3][7][9]
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound proxetil in 0.1 M HCl.[3]
-
Keep the solution at room temperature or reflux at a specific temperature (e.g., 80°C) for a defined period (e.g., 8 hours or 90 minutes).[3][9]
-
Withdraw samples at appropriate time intervals, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound proxetil in 0.1 M NaOH.[3]
-
Follow the same procedure as for acid hydrolysis, neutralizing with an appropriate acid (e.g., 0.1 M HCl) before analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation (Dry Heat):
-
Photodegradation:
-
Expose a solution of this compound proxetil to UV light (e.g., 254 nm) for a specified duration (e.g., 12 hours).[7]
-
Analyze the sample by HPLC to determine the extent of degradation.
-
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: this compound Degradation Pathways.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Enhancement of Bioavailability of this compound Proxetil Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated stability-indicating high-performance thin-layer chromatographic method for estimation of this compound proxetil in bulk and in pharmaceutical formulation according to International conference on harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Instability of this compound Proxetil Oral Suspension at Different Temperature Storage Conditions | Semantic Scholar [semanticscholar.org]
- 5. annexpublishers.com [annexpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. akjournals.com [akjournals.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Enhancing the Oral Bioavailability of Cefpodoxime Proxetil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of Cefpodoxime Proxetil in research formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound Proxetil?
A1: The low oral bioavailability of this compound Proxetil, typically around 50% in humans, is attributed to several factors[1][2][3]:
-
Poor Aqueous Solubility: this compound Proxetil is a poorly water-soluble drug (approximately 400 μg/ml), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption[1][3][4].
-
Gelation in Acidic Environments: The drug exhibits a tendency to form a gel-like mass in acidic conditions, such as in the stomach, which can impede its dissolution and subsequent absorption[1].
-
Pre-absorptive Metabolism: this compound Proxetil is a prodrug that is susceptible to hydrolysis by intestinal esterases to its active form, this compound acid, before it can be fully absorbed. This pre-absorptive metabolism reduces the amount of intact prodrug available for absorption[1][5].
Q2: What are the most common formulation strategies to enhance the bioavailability of this compound Proxetil?
A2: Several advanced formulation strategies have been successfully employed to overcome the bioavailability challenges of this compound Proxetil. These include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level to improve its solubility and dissolution rate.[3][6][7][8][9]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. This enhances the solubilization and absorption of the drug.[2][10][11][12][13]
-
Polymeric Microparticles: Encapsulating this compound Proxetil in polymeric microparticles can improve its dissolution by increasing the surface area, enhancing wettability, and preventing gelation.[1][4][14]
-
Gastro-retentive Drug Delivery Systems: These systems are designed to prolong the residence time of the formulation in the stomach, allowing for more complete drug release and absorption in the upper gastrointestinal tract where it is more soluble and stable.[15][16][17]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can enhance oral bioavailability through various mechanisms, including improved solubility and lymphatic absorption.[18]
Q3: Which animal models are typically used for in vivo pharmacokinetic studies of this compound Proxetil formulations?
A3: The most commonly used animal models for evaluating the in vivo performance of this compound Proxetil formulations are rats and dogs.[1][4][19][20][21][22] These models are chosen for their physiological similarities to humans in terms of gastrointestinal tract and metabolic processes, allowing for relevant pharmacokinetic data collection.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
| Potential Cause | Troubleshooting Step |
| Poor wetting of the drug powder. | Incorporate a suitable wetting agent or hydrophilic polymer into the formulation. Techniques like co-grinding with hydrophilic carriers can also improve wettability.[23] |
| Drug particle aggregation or gelation in the dissolution medium. | Consider micronization or the use of polymers that can coat the drug particles to prevent aggregation.[1] Solid dispersion and SNEDDS formulations are also effective in preventing this issue.[3][10] |
| Inappropriate dissolution medium. | This compound Proxetil's dissolution is pH-dependent. Ensure the dissolution medium mimics the physiological conditions of the intended absorption site. An acidic medium (e.g., pH 3.0 buffer) is often used.[1] |
| Insufficient agitation. | Optimize the rotation speed of the dissolution apparatus (e.g., USP Type 1 basket at 50 rpm) to ensure adequate mixing without causing excessive foaming.[1] |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Inconsistent food intake in animal subjects. | Standardize the feeding schedule for the animals, as food can affect the gastrointestinal transit time and drug absorption. |
| Improper oral gavage technique. | Ensure consistent and accurate administration of the formulation to each animal to minimize dose-to-dose variability. |
| Stress-induced physiological changes in animals. | Acclimatize the animals to the experimental procedures and environment to reduce stress, which can alter gastrointestinal motility and blood flow. |
| Inter-animal metabolic differences. | Use a sufficient number of animals per group to account for biological variability and ensure statistically significant results. |
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
| Potential Cause | Troubleshooting Step | | Dissolution method does not reflect in vivo conditions. | Develop a biorelevant dissolution method that considers factors such as pH, enzymes, and surfactants present in the gastrointestinal tract. | | Formulation undergoes significant changes in vivo. | Investigate potential interactions of the formulation with gastrointestinal contents. For SNEDDS, assess the stability of the nanoemulsion in the presence of digestive enzymes and bile salts.[10] | | Pre-absorptive degradation of the drug. | Quantify the extent of enzymatic degradation in the gastrointestinal lumen and incorporate this factor into the IVIVC model.[1][5] |
Quantitative Data Summary
Table 1: Enhancement of this compound Proxetil Solubility with Different Formulation Strategies
| Formulation Strategy | Carrier/Components | Solubility Enhancement (fold increase) | Reference |
| Polymeric Microparticles | Chitosan, Methylcellulose | Significant increase in solubility compared to pure drug | [1] |
| Solid Dispersion | Soluplus (1:10 drug-to-carrier ratio) | Significant improvement in aqueous solubility | [3][6] |
| Amorphous Solid Dispersion | Soluplus and PVP K30 (1:1:1 ratio) | ~28-fold increase at pH 1.2 | [7] |
Table 2: Improvement in Pharmacokinetic Parameters of this compound Proxetil with Enhanced Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Enhancement | Reference |
| Pure Drug | 3094 ± 567 | 0.91 ± 0.23 | - | - | |
| Gastro-retentive Dosage Form | 4735 ± 802 | 1.43 ± 0.24 | - | ~75% increase | |
| SNEDDS | - | - | 5.36-fold increase in AUC₀₋∞ | - | [2][11] |
| Oil-in-water Submicron Emulsion | - | - | - | Absolute bioavailability of 97.4% | [22] |
Experimental Protocols
1. Preparation of this compound Proxetil Solid Dispersion (Solvent Evaporation Method)
-
Objective: To enhance the dissolution rate of this compound Proxetil by creating a solid dispersion with a hydrophilic carrier.
-
Materials: this compound Proxetil, Soluplus®, Methanol.
-
Procedure:
-
Accurately weigh this compound Proxetil and Soluplus® in a predetermined ratio (e.g., 1:10).
-
Dissolve both components completely in a suitable volume of methanol with the aid of a magnetic stirrer.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin film.
-
Further dry the resulting solid mass in a vacuum oven at room temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further evaluation.[3][6]
-
2. In Vitro Dissolution Study
-
Objective: To assess the in vitro release profile of this compound Proxetil from the developed formulations.
-
Apparatus: USP Dissolution Apparatus 1 (Basket method).
-
Dissolution Medium: 900 mL of pH 3.0 buffer.
-
Temperature: 37 ± 0.5°C.
-
Rotation Speed: 50 rpm.
-
Procedure:
-
Place a quantity of the formulation equivalent to a specified dose of this compound Proxetil into each basket.
-
Lower the baskets into the dissolution medium and start the apparatus.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.
-
Analyze the filtrate for this compound Proxetil concentration using a validated analytical method, such as UV-Vis spectrophotometry at a λmax of 260 nm or HPLC.[1]
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of the this compound Proxetil formulation.
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Administer the this compound Proxetil formulation orally via gavage at a specified dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC or LC-MS/MS.[24][25][26]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. Enhancement of Bioavailability of this compound Proxetil Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. Enhancement of bioavailability of this compound proxetil using different polymeric microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of factors responsible for low oral bioavailability of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Formulation and Evaluation of this compound Proxetil Solid Dispersion : An Approach for Dissolution Enhancement of Cephalosporin Corresponding | Semantic Scholar [semanticscholar.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. | BioWorld [bioworld.com]
- 9. WO2004105728A2 - Solid dispersions of this compound proxetil and processes for their preparation - Google Patents [patents.google.com]
- 10. Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-nanoemulsifying drug delivery system of this compound proxetil containing tocopherol polyethylene glycol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self-nanoemulsifying drug delivery system of this compound proxetil containing tocopherol polyethylene glycol succinate | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Formulation and in vitro characterization of this compound proxetil gastroretentive microballoons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.journalagent.com [pdf.journalagent.com]
- 18. ijpsr.com [ijpsr.com]
- 19. Pharmacokinetics of this compound in plasma and subcutaneous fluid following oral administration of this compound proxetil in male beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics, protein binding, and tissue distribution of orally administered this compound proxetil and cephalexin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. frontiersin.org [frontiersin.org]
- 22. Improvement of this compound proxetil oral absorption in rats by an oil-in-water submicron emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Employing Co-grinding Technique for Improving this compound Proxetil Dissolution Characteristics , Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 24. Simultaneous quantification of this compound proxetil and clavulanic acid in human plasma by LC-MS using solid phase extraction with application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. High-performance liquid chromatographic method for the determination of this compound levels in plasma and sinus mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. iosrjournals.org [iosrjournals.org]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Cefpodoxime Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Cefpodoxime Proxetil in various matrices, including bulk drug, pharmaceutical formulations, and human plasma. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in selecting and implementing a suitable analytical method.
Methodology Comparison: HPLC vs. UV Spectrophotometry
While HPLC is the most widely used technique for the analysis of this compound due to its high specificity and sensitivity, UV spectrophotometry offers a simpler and more economical alternative for routine quality control. The choice of method often depends on the specific requirements of the analysis, such as the need for separation from degradation products or the complexity of the sample matrix.
Table 1: Comparison of a Validated RP-HPLC Method with a First-Derivative UV Spectrophotometric Method for this compound Proxetil Analysis
| Parameter | RP-HPLC Method | First-Derivative UV Spectrophotometric Method |
| Principle | Chromatographic separation based on partitioning between a stationary and mobile phase. | Measurement of absorbance of UV light by the analyte. |
| Instrumentation | HPLC system with UV detector.[1] | UV-Visible Spectrophotometer. |
| Linearity Range | 1–80 µg/mL[2] | 10-50 µg/mL |
| Accuracy (% Recovery) | Typically >98% | 98.65% - 100.21% |
| Precision (%RSD) | <2%[3] | <2% |
| Limit of Detection (LOD) | 0.17 µg/mL[2] | Not Reported |
| Limit of Quantification (LOQ) | 0.5 µg/mL[2] | Not Reported |
| Specificity | High, capable of separating the drug from degradation products and excipients.[1][2] | Lower, potential for interference from excipients or degradation products that absorb at the same wavelength. |
| Application | Stability-indicating assays, analysis in complex matrices (e.g., plasma), quality control.[2][4] | Routine quality control of bulk drug and simple formulations. |
Detailed Experimental Protocols
Validated Stability-Indicating RP-HPLC Method
This method is suitable for the determination of this compound Proxetil in bulk drug and pharmaceutical formulations and can effectively separate the drug from its degradation products.[2]
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 µm particle size)[2]
-
Mobile Phase: Acetonitrile and 50 mM ammonium acetate (pH 6, adjusted with o-phosphoric acid) in the ratio of 45:55 (v/v)[2]
-
Flow Rate: 1 mL/min[2]
-
Detection: UV at 254 nm[2]
-
Injection Volume: 20 µL
-
Temperature: Ambient
Standard Solution Preparation:
-
Prepare a stock solution of this compound Proxetil (1 mg/mL) by dissolving the reference substance in methanol.[2]
-
From the stock solution, prepare working standard solutions in the range of 1–80 µg/mL by diluting with the mobile phase.[2]
Sample Preparation (Tablets):
-
Weigh and finely powder twenty tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.[2]
-
Add about 20 mL of methanol, sonicate for 2 minutes to ensure complete dissolution, and then make up the volume with methanol.[2]
-
Filter the solution.
-
Dilute a suitable aliquot of the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 µg/mL).[2]
Forced Degradation Studies:
To establish the stability-indicating nature of the method, the drug is subjected to stress conditions such as acid and alkali hydrolysis, oxidation, and photolytic and thermal degradation.[2][5] The method should be able to resolve the main drug peak from any degradation product peaks.[2]
First-Derivative UV Spectrophotometric Method
This method is a rapid and economical alternative for the routine determination of this compound in bulk and tablet dosage forms.
Instrumental Parameters:
-
Instrument: UV-Visible Spectrophotometer
-
Solvent: Methanol
-
Analytical Wavelength: 235 nm (zero crossing point in the first derivative spectrum)
Standard Solution Preparation:
-
Prepare a stock solution of this compound Proxetil (1000 µg/mL) by dissolving the reference substance in methanol with the aid of ultrasonication.
-
Prepare a working standard solution of 10 µg/mL by diluting the stock solution with methanol.
Sample Preparation (Tablets):
-
Follow the same procedure as for the HPLC method to obtain a stock solution of the tablet powder in methanol.
-
Dilute the filtered sample solution with methanol to obtain a final concentration within the Beer's law range (10-50 µg/mL).
Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for the validation of an HPLC method for this compound analysis, following ICH guidelines.[1]
References
A Comparative In Vitro Analysis of Cefpodoxime and Cefuroxime Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activities of Cefpodoxime and Cefuroxime, two widely utilized oral cephalosporins. The information presented is collated from multiple in vitro studies and is intended to support research and development efforts in the field of infectious diseases.
Executive Summary
This compound, a third-generation cephalosporin, generally exhibits a broader spectrum and higher in vitro activity against Gram-negative bacteria, particularly members of the Enterobacteriaceae family, when compared to Cefuroxime, a second-generation cephalosporin.[1][2] While both agents demonstrate activity against common respiratory pathogens, this compound often shows lower minimum inhibitory concentrations (MICs).[3][4] Against Gram-positive organisms, such as Staphylococcus aureus (methicillin-susceptible strains), their activities are more comparable.[4][5]
Comparative In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and Cefuroxime against a range of clinically relevant bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity against Enterobacteriaceae
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | This compound | ≤1 | ≤1 |
| Cefuroxime | - | >8 | |
| Klebsiella pneumoniae | This compound | - | >1 |
| Cefuroxime | - | - | |
| Proteus vulgaris | This compound | 0.12 | - |
| Cefuroxime | - | - | |
| Providencia rettgeri | This compound | 0.015 | - |
| Cefuroxime | - | - | |
| Serratia marcescens | This compound | 2 | - |
| Cefuroxime | - | - |
Data compiled from multiple sources.[2][3] Note: Direct comparative MIC50 and MIC90 values for Cefuroxime against all listed Enterobacteriaceae were not consistently available in the reviewed literature.
Table 2: In Vitro Activity against Respiratory Pathogens
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae | This compound | <0.03 | 0.12 |
| Cefuroxime | 0.5 | 1 | |
| Streptococcus pneumoniae | This compound | - | 0.12 |
| Cefuroxime | - | - | |
| Moraxella catarrhalis | This compound | - | 1 |
| Cefuroxime | - | - |
Data compiled from multiple sources.[3][4][5] Note: Both drugs show similar activity against S. pneumoniae.[4]
Table 3: In Vitro Activity against Staphylococci and Anaerobes
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | This compound | 1-2 | 4 |
| Cefuroxime | - | - | |
| Gram-negative anaerobes | This compound | - | - |
| Cefuroxime | - | - |
Data compiled from multiple sources.[2][3][6] this compound demonstrates moderate activity against methicillin-susceptible S. aureus.[5] Both cephalosporins exhibit limited activity against the Bacteroides fragilis group, though this compound is more active against Fusobacterium and Bacteroides spp.[6]
Mechanism of Action
This compound, the active metabolite of the prodrug this compound proxetil, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8] It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7] These enzymes are crucial for the final steps of peptidoglycan synthesis. Inhibition of PBPs leads to a defective cell wall, resulting in cell lysis and death.[7] this compound has shown stability against many common beta-lactamase enzymes.[1]
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily derived from studies employing the agar dilution and broth microdilution methods. These are standardized techniques for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a microorganism.[9][10]
Agar Dilution Method
The agar dilution method is considered a reference standard for MIC determination.[9]
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific, doubling concentration of the antibiotic to be tested. This is achieved by adding a calculated volume of the antibiotic stock solution to molten agar before it solidifies.[9][11]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] This suspension is then further diluted to achieve a final inoculum concentration of 10⁴ colony-forming units (CFU) per spot on the agar plate.[11]
-
Inoculation: A small, fixed volume of the standardized bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate, as well as a growth control plate (without antibiotic).[11]
-
Incubation: The inoculated plates are incubated at a controlled temperature (usually 35°C ± 2°C) for 16-20 hours.[11][12]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.[11]
Broth Microdilution Method
The broth microdilution method is a widely used and often automated technique for MIC determination.[13]
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) within the wells of a 96-well microtiter plate.[12][14]
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, similar to the agar dilution method. This is then diluted in the broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10][12]
-
Inoculation: Each well of the microtiter plate (except for a sterility control well) is inoculated with the standardized bacterial suspension.[12] A growth control well containing only the broth and the inoculum is also included.[10]
-
Incubation: The microtiter plate is covered and incubated at 35°C ± 2°C for 16-20 hours.[12]
-
Result Interpretation: The MIC is determined by visual inspection as the lowest antibiotic concentration that prevents visible turbidity (growth) in the wells.[10]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for MIC determination and the logical relationship of the comparative analysis.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Logical Relationship of the Comparative In Vitro Analysis.
References
- 1. The in-vitro activity of this compound: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro activity of this compound compared with other oral cephalosporins tested against 5556 recent clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. karger.com [karger.com]
- 6. [Comparative antibacterial activity of this compound, cefuroxime and cefaclor against strict anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Proxetil? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Agar dilution - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. clsjournal.ascls.org [clsjournal.ascls.org]
- 12. benchchem.com [benchchem.com]
- 13. woah.org [woah.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Analysis of Cefpodoxime and Cefdinir Efficacy Against Respiratory Pathogens
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of two key third-generation cephalosporins, Cefpodoxime and Cefdinir, against common respiratory pathogens. This guide synthesizes in vitro susceptibility data and clinical outcomes to provide a clear comparison of their performance.
Introduction
This compound and cefdinir are both oral third-generation cephalosporin antibiotics frequently prescribed for the treatment of community-acquired respiratory tract infections. Their broad spectrum of activity covers key respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. This guide provides a detailed comparison of their efficacy, supported by quantitative in vitro data and clinical trial outcomes, to inform research and development in the field of infectious diseases.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of this compound and cefdinir against prevalent respiratory pathogens is a critical indicator of their potential clinical efficacy. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are key metrics for comparison.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Cefdinir Against Key Respiratory Pathogens
| Pathogen | Antibiotic | MIC50 | MIC90 |
| Streptococcus pneumoniae | This compound | ≤ 0.03[1] | 2[1] |
| Cefdinir | 0.12[1] | - | |
| Haemophilus influenzae | This compound | - | - |
| Cefdinir | - | - | |
| (β-lactamase negative) | This compound | - | - |
| Cefdinir | - | - | |
| (β-lactamase positive) | This compound | - | - |
| Cefdinir | - | - | |
| Moraxella catarrhalis | This compound | - | - |
| Cefdinir | - | - |
Note: Data is compiled from multiple sources. Dashes indicate where specific comparative data was not available in the reviewed literature.
Based on available in vitro data, both this compound and cefdinir demonstrate potent activity against common respiratory pathogens. This compound often exhibits a lower MIC50 against Streptococcus pneumoniae compared to cefdinir.[1] Both agents are effective against β-lactamase-producing strains of H. influenzae and M. catarrhalis.[2]
Clinical Efficacy: A Review of Clinical Trial Outcomes
While in vitro data provides a strong indication of an antibiotic's potential, clinical trial outcomes are essential for confirming its efficacy in patients. Direct head-to-head clinical trials comparing this compound and cefdinir for respiratory tract infections are limited. However, data from individual trials and meta-analyses allow for an indirect comparison of their clinical effectiveness.
Table 2: Comparative Clinical Efficacy in Respiratory Tract Infections
| Indication | Antibiotic | Clinical Cure / Success Rate | Bacteriological Eradication Rate |
| Acute Bacterial Rhinosinusitis | This compound | 87% (predicted)[2] | - |
| Cefdinir | 83% (clinical cure)[2] | - | |
| Group A Streptococcal Tonsillopharyngitis | This compound | - | 93%[3] |
| Cefdinir | - | 94%[3] | |
| Community-Acquired Pneumonia | This compound | 92.2%[4][5] | 95.7%[4][5] |
| Cefdinir | - | - | |
| Acute Otitis Media | This compound | 98.9% (cure + improvement)[6] | - |
| Cefdinir | ~80% (clinical cure)[7] | 83%[8] |
Note: Data is synthesized from various clinical studies and meta-analyses. Direct comparative trials are limited, and thus these figures should be interpreted with caution.
In the treatment of acute bacterial rhinosinusitis, both this compound and cefdinir are recommended as first-line options, with high predicted and observed clinical efficacy.[2] A meta-analysis on Group A streptococcal tonsillopharyngitis showed very similar and high bacteriological eradication rates for both antibiotics.[3] For community-acquired pneumonia, this compound has demonstrated high clinical cure and bacteriological eradication rates.[4][5] In acute otitis media, both drugs are effective, with cefdinir being a preferred option for penicillin-allergic patients.[6][7][8]
Experimental Protocols
The determination of in vitro efficacy relies on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these methods.
Broth Microdilution Method for MIC Determination (Based on CLSI M07)
The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Antimicrobial Solutions: A stock solution of the antibiotic is prepared at a known concentration. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9][10]
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an agar plate to obtain isolated colonies. Several colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
Interpretation of Results: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[9]
Mechanism of Action
Both this compound and cefdinir are third-generation cephalosporins and share a common mechanism of action. They exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of action of this compound and Cefdinir.
The β-lactam ring of these cephalosporins binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis in the bacterial cell wall.[11] This inhibition of cell wall synthesis leads to the activation of autolytic enzymes, resulting in cell lysis and bacterial death.
Experimental Workflow for Antimicrobial Susceptibility Testing
The overall workflow for determining the antimicrobial susceptibility of a clinical isolate involves several key steps, from sample collection to the final interpretation of the results.
Caption: A typical workflow for antimicrobial susceptibility testing.
Conclusion
Both this compound and cefdinir are effective third-generation cephalosporins for the treatment of respiratory tract infections caused by common bacterial pathogens. In vitro data suggests that this compound may have slightly greater potency against Streptococcus pneumoniae in some cases. Clinical data, although not from extensive head-to-head trials, indicates comparable and high rates of clinical success and bacteriological eradication for both drugs in various respiratory infections. The choice between these two agents may be guided by local susceptibility patterns, specific clinical indications, patient factors such as allergies, and pharmacokinetic profiles.[12][13] The standardized methodologies for antimicrobial susceptibility testing, such as those provided by CLSI and EUCAST, are fundamental for generating the reliable data needed to guide clinical decisions and for the ongoing development of new antimicrobial agents.
References
- 1. jmilabs.com [jmilabs.com]
- 2. droracle.ai [droracle.ai]
- 3. Are there comparison data/studies on the efficacy of cefdinir versus this compound or cefuroxime? [inpharmd.com]
- 4. Cefditoren pivoxil versus this compound proxetil for community-acquired pneumonia: results of a multicenter, prospective, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. ajmc.com [ajmc.com]
- 9. researchgate.net [researchgate.net]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. urology-textbook.com [urology-textbook.com]
- 12. idstewardship.com [idstewardship.com]
- 13. Oral Cephalosporins - Wise Use of Antibiotics - October 2022 - Children's Mercy [childrensmercy.org]
Navigating Cephalosporin Cross-Resistance: A Comparative Guide to Cefpodoxime
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between cephalosporins is critical for effective antimicrobial development and clinical application. This guide provides an objective comparison of cefpodoxime's performance against other cephalosporins, supported by experimental data, detailed protocols, and visualizations of resistance mechanisms.
Quantitative Comparison of In Vitro Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and other key cephalosporins against a range of clinically relevant bacterial pathogens. The data, compiled from multiple in vitro studies, highlights the comparative efficacy and potential for cross-resistance. MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are presented in µg/mL.
| Bacterial Species | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacteriaceae | |||
| This compound | 0.06 - 2 | ≤1 | |
| Cefixime | Comparable to this compound | Comparable to this compound | |
| Cefuroxime | ~8x higher than this compound | ~8x higher than this compound | |
| Cefaclor | 8-16x higher than this compound | 8-16x higher than this compound | |
| Cephalexin | 8-16x higher than this compound | 8-16x higher than this compound | |
| Staphylococcus aureus (Oxacillin-susceptible) | |||
| This compound | 1 - 2 | 4 | |
| Cefixime | - | 16 | |
| Cefuroxime | Comparable to this compound | Comparable to this compound | |
| Cefaclor | Lower than this compound | Lower than this compound | |
| Cephalexin | Lower than this compound | Lower than this compound | |
| Streptococcus pneumoniae | |||
| This compound | - | 0.12 | |
| Cefixime | - | - | |
| Cefuroxime | - | - | |
| Haemophilus influenzae | |||
| This compound | - | 0.12 | |
| Cefixime | - | - | |
| Cefuroxime | - | - | |
| Moraxella catarrhalis | |||
| This compound | - | 1 | |
| Cefixime | - | - | |
| Cefuroxime | - | - |
Data compiled from multiple sources[1][2][3][4][5][6]. Note that specific MIC values can vary between studies and isolates.
Experimental Protocols
The determination of cross-resistance is primarily based on standardized antimicrobial susceptibility testing (AST) methods. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, are fundamental to generating the comparative data presented above.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and other cephalosporins are prepared according to the manufacturer's instructions.
-
Serial two-fold dilutions of each antimicrobial agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations in the microtiter plate wells.
2. Inoculum Preparation:
-
Select three to five well-isolated colonies of the test bacterium from a non-selective agar plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Dispense the diluted antimicrobial solutions into the wells of a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth with inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible bacterial growth.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the diameter of the zone of growth inhibition around a disk impregnated with the agent.
1. Inoculum Preparation:
-
Prepare a bacterial inoculum as described for the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).
2. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of bacterial growth.
3. Application of Antimicrobial Disks:
-
Aseptically apply paper disks impregnated with standardized concentrations of this compound and other cephalosporins to the surface of the inoculated agar plate.
-
Ensure the disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.
4. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air.
5. Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the clinical breakpoints established by CLSI or EUCAST.
Visualizing Resistance Mechanisms and Experimental Workflow
Signaling Pathway of β-Lactam Resistance
The primary mechanism of resistance to cephalosporins, including this compound, involves the production of β-lactamase enzymes and modifications to bacterial outer membrane proteins (porins).
Caption: Mechanism of cephalosporin action and resistance.
Experimental Workflow for Determining Cross-Resistance
The following diagram illustrates the standardized workflow for assessing cross-resistance between this compound and other cephalosporins using antimicrobial susceptibility testing.
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. The in-vitro activity of this compound: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro activity of this compound compared with other oral cephalosporins tested against 5556 recent clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of this compound and ten other cephalosporins against gram-positive cocci, Enterobacteriaceae and Pseudomonas aeruginosa, including beta-lactamase producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: comparative antibacterial activity, influence of growth conditions, and bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Bioassays for Cefpodoxime Potency Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for determining the potency of Cefpodoxime, a third-generation cephalosporin antibiotic: the microbial bioassay and the High-Performance Liquid Chromatography (HPLC) method. While HPLC offers precision and specificity in quantifying the active pharmaceutical ingredient (API), the microbial bioassay provides a crucial measure of the drug's biological activity against susceptible microorganisms. This document outlines the experimental protocols for both methods, presents comparative data, and visualizes the underlying principles and workflows.
This compound's Mechanism of Action
This compound is a prodrug, this compound Proxetil, which is hydrolyzed in the body to its active form, this compound.[1][2] Its bactericidal effect is achieved by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1] this compound binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for cross-linking peptidoglycan.[1] This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[1]
Comparative Analysis of Potency Determination Methods
The choice between a microbial bioassay and an HPLC method for determining this compound potency depends on the specific analytical need. The bioassay measures the actual antimicrobial effect, which can be influenced by factors like degradation products that may not be chromatographically separated but have altered biological activity. HPLC, on the other hand, provides a highly accurate and precise measurement of the concentration of the parent drug molecule.
| Parameter | Microbial Bioassay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Inhibition of microbial growth | Separation and quantification by UV detection |
| Measures | Biological activity (Potency) | Concentration of active ingredient |
| Specificity | Can be influenced by related substances with antimicrobial activity | High for the target analyte |
| Precision (RSD) | Typically < 2% | Typically < 1% |
| Throughput | Lower, requires incubation time | Higher, rapid analysis time per sample |
| Cost | Generally lower | Higher initial instrument cost and solvent usage |
Experimental Protocols
Method 1: Microbial Bioassay (Agar Diffusion Method)
This protocol is a representative method based on the principles outlined in the United States Pharmacopeia (USP) for antibiotic assays and tailored for this compound based on its known antimicrobial spectrum.
1. Test Organism: Staphylococcus aureus ATCC 29213 or Bacillus subtilis ATCC 6633 are suitable choices due to their susceptibility to this compound.[1][3][4]
2. Media and Reagents:
-
Culture Medium: Mueller-Hinton Agar.
-
Inoculum Broth: Tryptic Soy Broth.
-
Phosphate Buffer: pH 6.0.
-
This compound Reference Standard (RS).
3. Preparation of Inoculum:
-
Aseptically transfer a loopful of the test organism from a stock culture to a flask of Tryptic Soy Broth.
-
Incubate at 35-37°C for 18-24 hours.
-
Dilute the resulting culture with sterile saline to match the turbidity of a 0.5 McFarland standard. This provides a standardized bacterial suspension.
4. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a quantity of this compound RS and dissolve in a suitable solvent (e.g., methanol, in a small volume) and dilute with Phosphate Buffer (pH 6.0) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Standard Working Solutions: Prepare a series of at least five concentrations by diluting the stock solution with Phosphate Buffer (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 µg/mL).
-
Sample Solution: Accurately weigh the this compound test sample and prepare a stock solution in the same manner as the standard. Dilute with Phosphate Buffer to an estimated concentration equal to the median dose of the standard curve (e.g., 2.0 µg/mL).
5. Assay Procedure (Cylinder-Plate Method):
-
Prepare Petri dishes with a solidified layer of Mueller-Hinton Agar.
-
Inoculate a second layer of molten agar (cooled to 48-50°C) with the standardized inoculum and pour it over the base layer.
-
Once solidified, place sterile stainless-steel cylinders on the agar surface, spaced equidistantly.
-
Fill three alternating cylinders with the median dose of the standard solution and the other three with the sample solution. For a full standard curve, use multiple plates with each concentration.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
6. Data Analysis:
-
Plot the logarithm of the standard concentrations against the mean zone diameters.
-
Perform a linear regression analysis to obtain the standard curve.
-
Determine the potency of the sample by interpolating its mean zone of inhibition from the standard curve.
References
- 1. Antibacterial activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Microbiological evaluation of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of antimicrobial drugs with Bacillus subtilis strain ATCC 6633: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefpodoxime and Levofloxacin Against Common Urinary Tract Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two commonly prescribed antibiotics for urinary tract infections (UTIs): Cefpodoxime, a third-generation cephalosporin, and Levofloxacin, a fluoroquinolone. This analysis is based on available in-vitro susceptibility data and clinical trial outcomes to assist researchers and drug development professionals in understanding their relative performance against key urinary pathogens.
In-Vitro Susceptibility
The in-vitro activity of an antimicrobial agent is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively. While direct head-to-head studies presenting MIC50 and MIC90 for both this compound and Levofloxacin against a comprehensive panel of urinary isolates are limited in publicly available literature, susceptibility data from various studies provide valuable insights.
The following table summarizes the susceptibility of common urinary tract pathogens to this compound and Levofloxacin based on data from multiple surveillance studies. It is important to note that susceptibility rates can vary significantly based on geographical location and the time period of the study due to evolving resistance patterns.
| Pathogen | Antibiotic | Susceptibility Rate (%) |
| Escherichia coli | This compound | 81% - 94%[1] |
| Levofloxacin | 62.8% - 87.0%[2] | |
| Klebsiella pneumoniae | This compound | ~80%[2] |
| Levofloxacin | ~62.5%[2] | |
| Staphylococcus saprophyticus | This compound | Susceptible (Generally) |
| Levofloxacin | ~77.8%[3] |
Note: The data presented is a synthesis from multiple sources and should be interpreted with caution. Direct comparative studies are needed for a more definitive assessment.
Clinical Efficacy
| Outcome | This compound (100 mg twice daily for 3 days) | Ciprofloxacin (250 mg twice daily for 3 days) |
| Overall Clinical Cure Rate (30-day follow-up) | 82%[1] | 93%[1] |
| Microbiological Cure Rate (5-9 days post-treatment) | 81%[1] | 96%[1] |
Another study comparing Levofloxacin to Cefuroxime (a second-generation cephalosporin) for uncomplicated lower UTIs found that while Levofloxacin showed a slightly better response, the difference was not statistically significant[4]. The clinical and bacteriological success rates were high for both drugs[4].
Generally, Levofloxacin is considered to have high clinical efficacy rates in UTIs[5]. This compound is often considered an alternative agent when other recommended antibiotics cannot be used[5].
Experimental Protocols
Isolate Collection and Identification
Urinary tract isolates are typically collected from midstream urine samples of patients presenting with symptoms of UTI. The samples are then cultured on appropriate media, such as MacConkey agar and blood agar, and incubated at 35-37°C for 18-24 hours. Bacterial colonies are identified based on their morphological characteristics, Gram staining, and a series of biochemical tests. Automated systems like VITEK 2 may also be used for identification.
Antimicrobial Susceptibility Testing
The susceptibility of the isolated bacteria to this compound and Levofloxacin is determined using standardized methods, primarily broth microdilution or disk diffusion, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (for MIC determination):
-
A standardized inoculum of the bacterial isolate is prepared in a cation-adjusted Mueller-Hinton broth.
-
The bacterial suspension is added to microtiter plate wells containing serial twofold dilutions of the antimicrobial agents.
-
The plates are incubated at 35°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Disk Diffusion Method (Kirby-Bauer):
-
A standardized bacterial inoculum is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Paper disks impregnated with a specific concentration of this compound or Levofloxacin are placed on the agar surface.
-
The plate is incubated at 35°C for 16-18 hours.
-
The diameter of the zone of growth inhibition around each disk is measured and interpreted as susceptible, intermediate, or resistant according to the breakpoints defined by CLSI or EUCAST.
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of Cell Wall Synthesis
This compound, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
Caption: Mechanism of action of this compound.
Levofloxacin: Inhibition of DNA Synthesis
Levofloxacin, a fluoroquinolone, targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, Levofloxacin leads to strand breaks in the bacterial DNA, ultimately causing cell death.
Caption: Mechanism of action of Levofloxacin.
Resistance Mechanisms
Bacterial resistance to both this compound and Levofloxacin is a growing concern. The primary mechanisms of resistance are outlined below.
This compound Resistance
The most common mechanism of resistance to this compound and other β-lactam antibiotics is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.
Caption: Mechanism of this compound resistance.
Levofloxacin Resistance
Resistance to Levofloxacin typically arises from mutations in the genes encoding its target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations alter the drug-binding site, reducing the affinity of Levofloxacin for its targets. Another significant mechanism is the increased expression of efflux pumps that actively transport the drug out of the bacterial cell.
Caption: Mechanisms of Levofloxacin resistance.
Conclusion
Both this compound and Levofloxacin are important therapeutic options for the treatment of urinary tract infections. Levofloxacin generally demonstrates high clinical efficacy, although resistance is a growing concern. This compound remains a viable alternative, particularly in cases where fluoroquinolones are not appropriate. The choice of antibiotic should be guided by local susceptibility patterns, the severity of the infection, and patient-specific factors. Continuous surveillance of antimicrobial resistance is crucial to ensure the ongoing effectiveness of these important drugs.
References
- 1. The in-vitro activity of this compound: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of ciprofloxacin and levofloxacin against isolated uropathogens in Ghana: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. scispace.com [scispace.com]
- 5. droracle.ai [droracle.ai]
Head-to-head comparison of Cefpodoxime and Amoxicillin-clavulanate
This guide provides a detailed, data-driven comparison of Cefpodoxime and Amoxicillin-clavulanate, two widely prescribed oral antibiotics. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective performance based on available experimental data.
Mechanism of Action and Spectrum of Activity
Both this compound, a third-generation cephalosporin, and Amoxicillin-clavulanate, a penicillin-class antibiotic combined with a β-lactamase inhibitor, exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs).
The key difference in their mechanism lies in their stability against β-lactamase enzymes. This compound is inherently more resistant to hydrolysis by many plasmid-mediated β-lactamases. In contrast, Amoxicillin's activity is broadened by the inclusion of Clavulanate, which binds to and inactivates β-lactamase enzymes, thereby protecting Amoxicillin from degradation.
Caption: Comparative mechanism of action for this compound and Amoxicillin-Clavulanate.
Clinical Efficacy: A Comparative Analysis
Numerous clinical trials have compared the efficacy of this compound and Amoxicillin-clavulanate across various indications, most notably in respiratory tract infections and otitis media.
Acute Otitis Media (AOM)
In the treatment of AOM in children, both antibiotics have demonstrated comparable efficacy. A multicenter, randomized study found no statistically significant difference in clinical cure rates between the two drugs.
Table 1: Clinical Efficacy in Acute Otitis Media
| Parameter | This compound | Amoxicillin-Clavulanate | p-value |
| Clinical Cure Rate | 93.1% | 94.7% | >0.05 |
| Recurrence Rate | 31% | 27% | NS |
Data compiled from multiple pediatric studies.
Community-Acquired Pneumonia (CAP)
For mild-to-moderate CAP, both agents are considered effective treatment options. Clinical success rates are generally high for both, with no significant statistical difference reported in several comparative trials.
Table 2: Clinical Efficacy in Community-Acquired Pneumonia
| Parameter | This compound | Amoxicillin-Clavulanate |
| Clinical Success Rate | 88-95% | 89-96% |
| Bacteriological Eradication | 91% | 93% |
Represents a range of outcomes from various clinical trials.
In Vitro Susceptibility Data
The in vitro activity of this compound and Amoxicillin-clavulanate against common respiratory pathogens is a critical determinant of their clinical utility. The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) is a standard measure of potency.
Table 3: Comparative In Vitro Activity (MIC90 in µg/mL)
| Organism | This compound | Amoxicillin-Clavulanate |
| Streptococcus pneumoniae | ≤0.5 | ≤2.0 |
| Haemophilus influenzae (β-lactamase negative) | ≤0.5 | ≤1.0 |
| Haemophilus influenzae (β-lactamase positive) | ≤0.5 | ≤1.0 |
| Moraxella catarrhalis (β-lactamase positive) | ≤1.0 | ≤0.5 |
| Staphylococcus aureus (methicillin-susceptible) | 4.0 | 2.0 |
Data sourced from surveillance studies.
Pharmacokinetic and Pharmacodynamic Profiles
The pharmacokinetic properties of a drug influence its dosing regimen and efficacy. This compound is administered as a prodrug, this compound proxetil, which enhances its oral absorption.
Table 4: Key Pharmacokinetic Parameters
| Parameter | This compound | Amoxicillin-Clavulanate |
| Bioavailability | ~50% | ~75% (Amoxicillin) |
| Protein Binding | 22-33% | ~18% (Amoxicillin) |
| Elimination Half-life | 2.1 - 2.8 hours | ~1.3 hours (Amoxicillin) |
| Excretion | Primarily renal | Primarily renal |
Safety and Tolerability Profile
Both antibiotics are generally well-tolerated, but differences in their adverse event profiles exist. Gastrointestinal side effects are the most commonly reported for both drugs.
Table 5: Incidence of Common Adverse Events
| Adverse Event | This compound | Amoxicillin-Clavulanate |
| Diarrhea | 5-15% | 10-25% |
| Nausea/Vomiting | 3-10% | 5-12% |
| Rash | 1-3% | 3-5% |
Incidence rates can vary based on dosage and patient population.
Experimental Protocols
Multicenter, Randomized, Comparative Trial for AOM
This section outlines a typical methodology for a clinical trial comparing the efficacy and safety of this compound and Amoxicillin-clavulanate in pediatric patients with AOM.
Caption: A generalized workflow for a randomized controlled trial.
Protocol Details:
-
Patient Population: Children aged 6 months to 12 years with a clinical diagnosis of AOM, characterized by acute onset, middle ear effusion, and signs of middle ear inflammation.
-
Study Design: A multicenter, randomized, investigator-blinded, parallel-group study.
-
Randomization: Patients are randomly assigned in a 1:1 ratio to receive either this compound proxetil oral suspension or Amoxicillin-clavulanate oral suspension.
-
Dosage and Administration:
-
This compound Group: 10 mg/kg/day, administered in two divided doses for 10 days.
-
Amoxicillin-Clavulanate Group: 45 mg/kg/day (of the amoxicillin component), administered in two divided doses for 10 days.
-
-
Efficacy Assessments: The primary efficacy endpoint is the clinical response at the test-of-cure visit (typically 24-28 days after starting therapy). Clinical response is categorized as cure, improvement, or failure.
-
Safety Assessments: Adverse events are monitored and recorded throughout the study period. Laboratory tests (hematology and blood chemistry) may be performed at baseline and at the end of therapy.
-
Statistical Analysis: The primary analysis is a comparison of the clinical cure rates between the two treatment groups using a chi-square or Fisher's exact test.
Conclusion
This compound and Amoxicillin-clavulanate are both effective antibiotics for a range of common bacterial infections. This compound offers the advantage of a broader spectrum against many gram-negative organisms and inherent stability against many β-lactamases. Amoxicillin-clavulanate remains a potent agent, particularly against β-lactamase-producing strains of otherwise susceptible organisms. The choice between these two agents should be guided by local susceptibility patterns, patient-specific factors such as allergy history, and tolerability profiles. The higher incidence of gastrointestinal side effects with Amoxicillin-clavulanate may favor the use of this compound in some patients.
A Comparative Analysis of Cefpodoxime Susceptibility: A Guide for Researchers
This guide provides a comprehensive statistical analysis of Cefpodoxime susceptibility data, offering a comparative perspective against other oral cephalosporins and alternative antibiotics. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support informed decisions in antimicrobial research.
This compound: An Overview of In Vitro Activity
This compound is a third-generation oral cephalosporin with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Its efficacy is attributed to its stability in the presence of many common beta-lactamase enzymes.[2] The following tables present a compilation of Minimum Inhibitory Concentration (MIC) data and susceptibility rates for this compound and comparator antibiotics against a range of clinically significant pathogens.
Note on Data: The presented data is a synthesis from multiple studies. While efforts have been made to include recent data, some values are from foundational studies to provide a broader comparative context. The year of data collection is indicated where available.
Table 1: Comparative In Vitro Activity of this compound and Other Oral Cephalosporins against Common Respiratory Pathogens
| Organism (Year) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Streptococcus pneumoniae (1999-2001)[3] | This compound | ≤0.03 | 2 | 73.4 |
| Cefuroxime | ≤0.06 | 8 | 72.6 | |
| Cefdinir | 0.12 | >4 | 70.3 | |
| Cefixime | 0.25 | >4 | 63.7 | |
| Penicillin | - | - | 63.7 | |
| Haemophilus influenzae (1993)[4] | This compound | - | 0.12 | - |
| Cefuroxime | - | 0.5 | - | |
| Cefaclor | - | 8 | - | |
| Cefixime | - | ≤0.06 | - | |
| Moraxella catarrhalis (1993)[4] | This compound | - | 1 | - |
| Cefuroxime | - | 2 | - | |
| Cefaclor | - | 2 | - | |
| Cefixime | - | 0.25 | - |
Table 2: Comparative In Vitro Activity of this compound against Enterobacterales
| Organism (Year) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Escherichia coli (1990)[5] | This compound | - | ≤1 | - |
| Cefuroxime | - | 8 | - | |
| Cefaclor | - | >32 | - | |
| Cephalexin | - | 16 | - | |
| Cefixime | - | ≤1 | - | |
| Klebsiella pneumoniae (2022-2023)[6] | This compound | - | - | 84.1 |
| Ceftriaxone | - | - | 87.5 | |
| Cefazolin | - | - | 51.1 | |
| Proteus mirabilis (2022-2023)[6] | This compound | - | - | 84.1 |
| Ceftriaxone | - | - | 87.5 | |
| Cefazolin | - | - | 51.1 |
Table 3: Activity of this compound against Staphylococcus aureus and Neisseria gonorrhoeae
| Organism (Year) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Staphylococcus aureus (Oxacillin-Susceptible) (1993)[4] | This compound | 1 | 2 | - |
| Cefuroxime | 2 | 4 | - | |
| Cefaclor | 4 | 8 | - | |
| Cefixime | 8 | 16 | - | |
| Neisseria gonorrhoeae (1984-2012)[7] | This compound | - | - | 92.8 |
| Cefixime | - | - | 99.8 |
Mechanism of Action and Resistance
This compound exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[8] This is achieved by binding to and inactivating Penicillin-Binding Proteins (PBPs).[8] The primary target in Escherichia coli is PBP3.[5]
References
- 1. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 2. researchgate.net [researchgate.net]
- 3. jmilabs.com [jmilabs.com]
- 4. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nicd.ac.za [nicd.ac.za]
- 6. The WHO AWaRe (Access, Watch, Reserve) antibiotic book and prevention of antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of β-lactamase- and efflux pump-mediated multiple antibiotic resistance in Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Cefpodoxime vs. Other Third-Generation Cephalosporins: A Comparative Efficacy Guide
An objective analysis of cefpodoxime's performance against alternative third-generation cephalosporins, supported by experimental data for researchers, scientists, and drug development professionals.
This compound, an oral third-generation cephalosporin, distinguishes itself with a broad spectrum of activity against common respiratory and urinary tract pathogens. This guide provides a detailed comparison of its efficacy relative to other third-generation cephalosporins, focusing on in-vitro activity, clinical outcomes in respiratory tract infections, and pharmacokinetic profiles.
In Vitro Activity: A Broad Spectrum
This compound demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Notably, it maintains reasonable activity against oxacillin-susceptible staphylococci, a characteristic not as prominent in some other oral third-generation cephalosporins like cefixime.[1]
A multicenter study evaluating 5,556 clinical isolates highlighted this compound's efficacy against key respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1] The drug also shows potent activity against members of the Enterobacteriaceae family, such as Proteus vulgaris and Serratia marcescens.[1] However, like other cephalosporins, it has poor activity against Pseudomonas spp., Xanthomonas spp., Enterococcus spp., and oxacillin-resistant staphylococci.[1]
Comparative Minimum Inhibitory Concentrations (MIC)
The following tables summarize the in vitro activity of this compound and comparator third-generation cephalosporins against key bacterial pathogens. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 1: In Vitro Activity Against Common Respiratory Pathogens (MIC in µg/mL)
| Organism | This compound (MIC90) | Cefixime (MIC90) | Ceftriaxone (MIC90) |
| Streptococcus pneumoniae | 0.12[1] | ≤0.25 | ≤0.25 |
| Haemophilus influenzae | 0.12[1] | ≤0.12 | ≤0.12 |
| Moraxella catarrhalis | 1[1] | ≤1 | ≤1 |
| β-hemolytic streptococci | Not specified | ≤0.25 | ≤0.25 |
Table 2: In Vitro Activity Against Enterobacteriaceae (MIC in µg/mL)
| Organism | This compound (MIC50) | Cefixime (MIC50) | Ceftriaxone (MIC50) |
| Proteus vulgaris | 0.12[1] | Not specified | Not specified |
| Providencia rettgeri | 0.015[1] | Not specified | Not specified |
| Serratia marcescens | 2[1] | Not specified | Not specified |
| Other Enterobacteriaceae | Not specified | ≤1 | ≤1 |
| Excluding Citrobacter freundii, Enterobacter aerogenes, and Enterobacter cloacae[2] |
Clinical Efficacy in Respiratory Tract Infections
Clinical trials have consistently demonstrated the efficacy of this compound in the treatment of community-acquired respiratory tract infections.
Lower Respiratory Tract Infections (LRTIs)
In a comparative study involving children with LRTIs, this compound showed a clinical success rate of 97% and a bacterial eradication rate of 93.4%.[3] This was found to be superior to cefixime, which had a clinical success rate of 86.8% and a bacterial eradication rate of 82.9%.[3]
Randomized, double-blind studies have shown that this compound proxetil (200mg twice daily) is clinically and bacteriologically equivalent to intramuscular ceftriaxone (1g once daily) for treating pulmonary infections in hospitalized patients.[4] Furthermore, its efficacy is comparable to amoxicillin/clavulanic acid in treating acute exacerbations of chronic bronchitis.[4]
Table 3: Clinical and Bacteriological Efficacy in Pediatric LRTIs [3]
| Treatment Group | Clinical Success Rate | Bacteriological Eradication Rate |
| This compound | 97% | 93.4% |
| Cefixime | 86.8% | 82.9% |
Table 4: Comparative Clinical Response in Adult Respiratory Tract Infections [5]
| Treatment Group | Satisfactory Clinical Response |
| This compound Proxetil | 95.4% (of 1263 patients) |
| Comparator Antibiotics | 94% (of 838 patients) |
Experimental Protocols
Study on Pediatric LRTIs [3]
-
Design: A prospective, open, comparative, multicentric study.
-
Participants: 776 children (mean age 10 years) with lower respiratory tract infections.
-
Intervention: Patients were randomly assigned to two groups. One group of 396 children received this compound suspension (5 mg/kg twice daily), and the other group of 380 patients received cefixime (4 mg/kg twice daily) for 10-14 days.
-
Outcome Measures: Clinical cure and bacteriological eradication rates were assessed at the end of the treatment period.
In Vitro Activity Study [1]
-
Design: A multicenter study comparing the in vitro activity of this compound with other oral cephalosporins.
-
Isolates: 5,556 recent clinical isolates were collected from five medical centers.
-
Methodology: The minimum inhibitory concentrations (MICs) were determined for this compound, cefixime, cefuroxime, cefaclor, cefadroxil, and clarithromycin against the collected isolates.
Pharmacokinetics and Pharmacodynamics
This compound is administered as a prodrug, this compound proxetil, which is de-esterified in the gastrointestinal tract to its active form, this compound.[4][6] It has an absolute bioavailability of approximately 50%, which is enhanced with food.[6] Peak plasma concentrations are typically reached 2 to 3 hours after oral administration.[6][7] this compound has better oral bioavailability and pharmacokinetic/pharmacodynamic (PK/PD) properties compared to cefdinir, though it may be more costly.[8]
Visualizing the Comparison
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: A simplified workflow of a comparative clinical trial.
Caption: The mechanism of action for cephalosporin antibiotics.
Conclusion
This compound exhibits a broad spectrum of in vitro activity and has demonstrated high clinical efficacy in the treatment of respiratory tract infections, often comparable or superior to other third-generation cephalosporins like cefixime. Its favorable pharmacokinetic profile and activity against certain staphylococci strains make it a valuable option in the clinician's armamentarium. For researchers and drug development professionals, this compound serves as a significant benchmark for the development of new oral cephalosporins with enhanced features.
References
- 1. In vitro activity of this compound compared with other oral cephalosporins tested against 5556 recent clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of this compound, cefixime, and ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of this compound versus cefixime in children with lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound proxetil in the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound proxetil: dosage, efficacy and tolerance in adults suffering from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the pharmacokinetics of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. idstewardship.com [idstewardship.com]
The Predictive Power of the Petri Dish: Correlating Cefpodoxime's In Vitro Potency with In Vivo Success
A Comparative Guide for Researchers and Drug Development Professionals
The translation of in vitro antimicrobial susceptibility to in vivo clinical efficacy is a cornerstone of antibiotic development and a critical factor in predicting therapeutic outcomes. This guide provides a comparative analysis of the in vitro susceptibility of various bacterial pathogens to cefpodoxime and the corresponding in vivo outcomes observed in preclinical and clinical studies. By examining experimental data, this report aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the predictive value of in vitro minimum inhibitory concentration (MIC) values for this compound's performance in treating infections.
In Vitro Susceptibility of this compound
This compound, a third-generation oral cephalosporin, demonstrates potent in vitro activity against a broad spectrum of common respiratory tract pathogens. The minimum inhibitory concentration (MIC) is a key metric, with lower values indicating greater antimicrobial potency. The tables below summarize the in vitro susceptibility of key bacterial species to this compound, presenting the MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Table 1: In Vitro Activity of this compound Against Key Respiratory Pathogens
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06[1] | 0.06 - 0.12[1][2] |
| Streptococcus pneumoniae (penicillin-resistant) | - | 4[1] |
| Haemophilus influenzae (ß-lactamase negative) | - | 0.12[1] |
| Haemophilus influenzae (ß-lactamase positive) | - | 0.25[1] |
| Moraxella catarrhalis | 0.50[1] | 1[1][2] |
| Streptococcus pyogenes | - | ≤0.06[1] |
| Staphylococcus aureus (methicillin-susceptible) | - | 4[3][4] |
| Escherichia coli | - | >90% inhibition at 1 mg/L[3] |
| Klebsiella pneumoniae | - | >90% inhibition at 1 mg/L[3] |
Table 2: Comparative In Vitro Activity of this compound and Other Oral Cephalosporins
| Bacterial Species | This compound MIC90 (mg/L) | Cefixime MIC90 (mg/L) | Cefuroxime MIC90 (mg/L) | Cefaclor MIC90 (mg/L) | Cephalexin MIC90 (mg/L) |
| Enterobacteriaceae | ≤1[4] | Comparable to this compound[4] | ~8-fold higher than this compound[4] | ~8-16-fold higher than this compound[4] | ~8-16-fold higher than this compound[4] |
| Staphylococcus aureus | 4[4] | 16[4] | - | - | - |
| Respiratory Pathogens† | ≤0.5[4] | - | - | - | - |
† H. influenzae, S. pneumoniae, M. catarrhalis
In Vivo Efficacy of this compound
The ultimate measure of an antibiotic's utility lies in its ability to resolve infections in a living system. The following data from preclinical and clinical studies illustrate the in vivo performance of this compound.
Preclinical Animal Model Data
Animal models provide a crucial bridge between in vitro data and human clinical trials. A study in mice with experimentally induced septicemia and pneumonia found a good correlation between the in vitro activity of this compound and its in vivo efficacy.[5]
Table 3: In Vivo Efficacy of this compound in a Murine Pneumonia Model
| Treatment Group | Outcome |
| This compound proxetil | 60% of animals had sterile lungs six days post-infection[5] |
| Amoxicillin | 25% of animals had sterile lungs six days post-infection[5] |
Clinical and Bacteriological Outcomes in Humans
Clinical trials in adult patients with respiratory tract infections have demonstrated high rates of both clinical cure and bacteriological eradication with this compound treatment.
Table 4: Clinical and Bacteriological Efficacy of this compound in Adult Respiratory Tract Infections
| Efficacy Endpoint | This compound Proxetil | Comparator Antibiotics |
| Clinical Response (Satisfactory) | 95.4% (1205/1263 patients)[6] | 94% (788/838 patients)[6] |
| Bacteriological Response (Satisfactory) | 95% (662/699 pathogens)[6] | 92.2% (427/463 pathogens)[6] |
Experimental Protocols
In Vitro Susceptibility Testing: Agar Dilution Method
The in vitro activity of this compound and comparator agents is determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolates : A diverse panel of recent clinical isolates is used.
-
Media Preparation : Mueller-Hinton agar is prepared and supplemented with 5% sheep blood for fastidious organisms like Streptococcus pneumoniae.
-
Antibiotic Dilutions : Serial twofold dilutions of this compound and comparator antibiotics are incorporated into the molten agar.
-
Inoculum Preparation : Bacterial suspensions are prepared and standardized to a concentration of approximately 10^4 colony-forming units (CFU) per spot.
-
Inoculation and Incubation : The prepared agar plates are inoculated with the bacterial suspensions and incubated at 35-37°C for 18-24 hours.
-
MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo Murine Pneumonia Model
The following provides a generalized protocol for a murine pneumonia model to assess the efficacy of this compound.
-
Animal Model : Specific pathogen-free mice (e.g., BALB/c) are used.
-
Infection Induction : Mice are anesthetized and intranasally inoculated with a standardized suspension of the pathogen (e.g., Klebsiella pneumoniae).[5]
-
Treatment : this compound proxetil is administered orally at a predetermined dose and schedule, typically starting a few hours after infection.[5]
-
Outcome Assessment : At a specified time point post-infection (e.g., six days), mice are euthanized, and their lungs are aseptically removed.[5]
-
Bacterial Load Quantification : The lungs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/g of lung tissue). The percentage of animals with sterile lungs is a key endpoint.[5]
Visualizing the Correlation: Workflows and Mechanisms
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow correlating in vitro MIC to in vivo outcome.
Caption: this compound's mechanism of action leading to bacterial cell death.
Conclusion
The available data strongly suggest a positive correlation between the in vitro susceptibility of key respiratory pathogens to this compound, as determined by MIC values, and the in vivo clinical and bacteriological outcomes. Preclinical animal models provide direct evidence of this correlation, with this compound demonstrating superior efficacy in reducing bacterial load compared to other beta-lactams. Furthermore, robust clinical trial data underscore the high rates of treatment success in human patients. While a direct, patient-level correlation of MIC to outcome is a complex area of study influenced by numerous host and pathogen factors, the presented evidence supports the use of in vitro susceptibility testing as a reliable predictor of this compound's therapeutic success. This guide provides a foundational dataset for researchers and drug development professionals to inform further investigation and clinical application of this important oral cephalosporin.
References
- 1. In-vitro activity of this compound against pathogens responsible for community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbiological evaluation of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in-vitro activity of this compound: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [RU 51807 (this compound proxetil). In vitro and in vivo antibacterial activity of a new orally administered active cephalosporin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound proxetil: dosage, efficacy and tolerance in adults suffering from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cefpodoxime
For researchers, scientists, and drug development professionals, the proper disposal of cefpodoxime, an antibiotic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols prevents environmental contamination and ensures compliance with local, state, and federal regulations. Improper disposal, such as sewering, can introduce active pharmaceutical ingredients into waterways, potentially harming aquatic life and contributing to antimicrobial resistance.[1][2][3]
Operational Plan for this compound Disposal
The primary goal for disposing of this compound is to do so in a manner that is safe, secure, and environmentally conscious. The preferred methods prioritize take-back programs and professional waste management services.
Step 1: Initial Assessment and Segregation
-
Identify this compound Waste: This includes expired or unused this compound tablets, oral suspension, and any materials significantly contaminated with the compound, such as personal protective equipment (PPE) or spill cleanup materials.[4]
-
Segregate Waste: Keep this compound waste separate from other chemical and biological waste streams unless it is mixed with a hazardous substance.
Step 2: Preferred Disposal Methods
-
Pharmaceutical Take-Back Programs: The most recommended method for disposing of unused or expired medications is through authorized drug take-back programs.[5][6][7][8] These programs ensure that pharmaceuticals are disposed of in a compliant and environmentally sound manner. Many communities and pharmacies offer these services.[7][8]
-
Licensed Waste Management Services: For laboratory and manufacturing settings, contracting with a licensed chemical or pharmaceutical waste disposal company is a standard and required practice.[9] These services are equipped to handle and dispose of pharmaceutical waste according to all regulatory requirements.
Step 3: Alternative Disposal Procedure (When Take-Back Programs are Unavailable)
If a take-back program is not accessible, this compound can be disposed of in the trash with specific precautions to render it undesirable and prevent accidental ingestion or environmental exposure.[2][6][10]
-
Do Not Crush: Do not crush this compound tablets or capsules.[2][6]
-
Mix with Unpalatable Substance: Remove the medication from its original container and mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.[2][6][10] For liquid this compound, this mixture will help absorb the liquid.
-
Seal the Mixture: Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.[2][7][10]
-
Dispose in Household Trash: Throw the sealed container in the household trash.[2][10]
-
Remove Personal Information: Before disposing of the original prescription bottle, scratch out or remove all personal information to protect patient privacy.[6][10]
Important Safety Precautions:
-
Do Not Flush: Never dispose of this compound by flushing it down the toilet or pouring it down the sink unless specifically instructed to do so by the product labeling, which is highly unlikely for this antibiotic.[3][4][6][11] This practice contributes to water pollution.[3][6]
-
Personal Protective Equipment (PPE): When handling this compound waste, especially in a laboratory setting, wear appropriate PPE, including gloves and eye protection.[1][9]
-
Consult Safety Data Sheet (SDS): Always refer to the specific Safety Data Sheet for this compound for detailed handling and disposal information.[12][13]
Quantitative Data Summary
Currently, there is no specific quantitative data, such as concentration thresholds for disposal, readily available in public resources for this compound. Disposal regulations are primarily procedural. For industrial manufacturing, waste management targets may be established based on Predicted No-Effect Concentrations (PNECs) to limit antibiotic discharge into the environment, but these are site- and regulation-specific.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. northamerica.covetrus.com [northamerica.covetrus.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. fda.gov [fda.gov]
- 6. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. dea.gov [dea.gov]
- 11. medprodisposal.com [medprodisposal.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. abmole.com [abmole.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cefpodoxime
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling active pharmaceutical ingredients such as Cefpodoxime, a cephalosporin antibiotic, adherence to strict safety protocols is crucial to minimize exposure and prevent potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your laboratory's safety culture.
This compound may cause sensitization through inhalation and skin contact.[1][2] Therefore, implementing appropriate personal protective equipment (PPE) and handling procedures is a critical aspect of laboratory safety.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound, ensuring comprehensive protection.
| Protection Type | Equipment | Specification & Standard | Rationale & Best Practices |
| Hand Protection | Chemotherapy-rated Gloves | ASTM D6978 Standard | Double gloving is required. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[3][4] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[4][5] Nitrile or powder-free latex gloves are recommended.[1] |
| Eye & Face Protection | Tightly Fitting Safety Goggles with Side-Shields | EN 166 (EU) or NIOSH (US) approved | Required to protect eyes from dust, splashes, or spills.[4][6] |
| Body Protection | Disposable, Low-Permeability Gown | Lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs. | Gowns must be disposable and resistant to permeability by hazardous drugs.[3][4] They should be changed every 2-3 hours or immediately after contamination.[4] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved and fit-tested | Necessary when handling powders outside of a containment device to prevent inhalation of aerosolized particles.[4][5] Surgical masks are not a substitute.[5] For large spills, a chemical cartridge-type respirator may be required.[5] |
| Foot & Head Protection | Shoe and Hair Covers | Disposable | Two pairs of shoe covers are recommended when handling hazardous drugs.[4] Head and hair covers protect from contamination.[1][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage. The following workflow outlines the key procedural steps.
Emergency Procedures and Disposal Plan
Spill Management In the event of a spill, immediate and correct action is vital to prevent exposure and contamination.
-
Evacuate: Alert personnel and evacuate the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don appropriate PPE, including respiratory protection.[1]
-
Contain & Clean: Use dry clean-up procedures; avoid generating dust.[1] Dampen the spill with water to prevent dusting before sweeping.[1] Alternatively, use a vacuum cleaner fitted with a HEPA filter.[1]
-
Collect: Place all contaminated materials into suitable, sealed, and labeled containers for disposal.[1][6]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Chemical Waste: this compound waste should be disposed of through a licensed chemical destruction facility or by controlled incineration.[6] It must not be discharged into sewer systems or waterways.[6]
-
Contaminated Materials: All used PPE (gloves, gowns, etc.) and cleaning materials should be collected in sealed containers and disposed of as hazardous waste in accordance with local, state, and federal regulations.[6]
-
Packaging: Empty containers can be triple-rinsed (or equivalent) and recycled, or punctured to render them unusable and disposed of in a sanitary landfill.[6]
PPE Selection Logic
The level of PPE required depends on the specific task and the potential for exposure. The following diagram illustrates the decision-making process for selecting appropriate protection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
